molecular formula C6H16N2O4 B107630 Diammonium adipate CAS No. 19090-60-9

Diammonium adipate

Cat. No.: B107630
CAS No.: 19090-60-9
M. Wt: 180.2 g/mol
InChI Key: ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
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Description

Diammonium adipate, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2O4 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diazanium;hexanedioate
Source PubChem
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InChI

InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSKSQHEOZFGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-04-9 (Parent)
Record name Diammonium adipate
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DSSTOX Substance ID

DTXSID30889466
Record name Hexanedioic acid, ammonium salt (1:2)
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Hexanedioic acid, ammonium salt (1:2)
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CAS No.

3385-41-9, 19090-60-9
Record name Diammonium adipate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adipic acid, ammonium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, ammonium salt (1:2)
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Record name Hexanedioic acid, ammonium salt (1:2)
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Record name Adipic acid, ammonium salt
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Record name Diammonium adipate
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Record name DIAMMONIUM ADIPATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium adipate, the diammonium salt of adipic acid, is a white crystalline solid with applications in various fields, including as a food additive (E number E359) and in chemical synthesis.[1][2] In the pharmaceutical industry, understanding the physicochemical properties of such salt forms is crucial for drug development, as these characteristics can significantly influence a drug product's stability, solubility, and bioavailability. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its synthesis and characterization workflow.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueReference
IUPAC Name diazanium;hexanedioate[3]
Synonyms Ammonium adipate, Adipic acid diammonium salt[3][4]
Molecular Formula C₆H₁₆N₂O₄[2]
Molecular Weight 180.20 g/mol [2]
Appearance White crystalline powder[4]
Melting Point Approximately 151-154 °C[5]
Density 1.25 g/cm³[BOC Sciences]
Solubility Soluble in water, practically insoluble in alcohol.[Muby Chemicals]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Peaks/Shifts (ppm or cm⁻¹)Reference
¹H NMR (D₂O) δ ~2.20 (m, 4H, -CH₂-C=O), δ ~1.55 (m, 4H, -CH₂-CH₂-)[ChemicalBook]
FTIR (Transmission) The spectrum is available for review. Key expected absorptions include N-H stretching of the ammonium ion, C=O stretching of the carboxylate, and C-H stretching of the alkyl chain.[1][6]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonium hydroxide.[7]

Materials and Equipment:

  • Adipic acid (≥99%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Deionized water

  • Ethanol (95%)

  • Magnetic stirrer with hotplate

  • 250 mL round-bottom flask

  • Dropping funnel

  • pH meter or pH indicator strips

  • Büchner funnel and flask

  • Vacuum pump

  • Drying oven

Procedure:

  • Dissolution of Adipic Acid: In the 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be applied to facilitate dissolution.

  • Neutralization: While stirring the adipic acid solution, slowly add concentrated ammonium hydroxide solution dropwise from the dropping funnel.

  • pH Monitoring: Continuously monitor the pH of the reaction mixture. The target pH for the formation of this compound is approximately 7.0-7.5.

  • Reaction Completion: After reaching the target pH, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.

  • Crystallization: Cool the solution in an ice bath to induce the crystallization of this compound. The salt is less soluble in cold water.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved.

Physicochemical Characterization

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an aluminum DSC pan.

  • Encapsulation: Seal the pan with a lid using a crimper.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow versus temperature. The temperature at the peak of the endothermic event corresponds to the melting point (Tm).

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

  • Scintillation vials or flasks

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sampling and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC) to determine the concentration of this compound.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Apparatus:

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

  • Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals, which correspond to the different types of protons in the molecule.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis_of_Diammonium_Adipate Adipic_Acid Adipic Acid (in Deionized Water) Mixing Neutralization (pH ~7-7.5) Adipic_Acid->Mixing Ammonium_Hydroxide Ammonium Hydroxide (aq) Ammonium_Hydroxide->Mixing Cooling Cooling & Crystallization Mixing->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Diammonium_Adipate This compound (Crystalline Solid) Drying->Diammonium_Adipate Physicochemical_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output DA_Sample This compound Sample DSC DSC Analysis (Melting Point) DA_Sample->DSC Solubility Solubility Test DA_Sample->Solubility FTIR FTIR Spectroscopy (Functional Groups) DA_Sample->FTIR NMR ¹H NMR Spectroscopy (Structure Confirmation) DA_Sample->NMR Tm Melting Point (Tm) DSC->Tm Sol_Data Solubility Data (g/L) Solubility->Sol_Data IR_Spectrum IR Spectrum FTIR->IR_Spectrum NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, the salt formed from the neutralization of adipic acid with ammonia, is a compound of significant interest, primarily as a precursor in the synthesis of Nylon 6,6. Its solid-state structure, governed by a network of hydrogen bonds, is crucial for understanding its physical properties and reactivity. This technical guide provides a comprehensive overview of the analytical techniques used to characterize the crystal structure of this compound and its analogs. While a complete, publicly available single-crystal X-ray diffraction dataset for this compound is not readily found in the surveyed literature, this guide details the established methodologies for its analysis, presents crystallographic data for homologous compounds, and outlines the key experimental protocols.

Introduction

The salt formation between a dicarboxylic acid and a diamine is a fundamental process in the production of polyamides. This compound ((NH₄)₂(C₆H₈O₄)) serves as a primary building block in this context. The arrangement of the ammonium and adipate ions in the crystal lattice, dictated by strong and directional hydrogen bonds, influences properties such as solubility, thermal stability, and ultimately, its performance in polymerization reactions. The analysis of its crystal structure provides invaluable insights into these characteristics.

The primary methods for elucidating the crystal structure of organic salts like this compound are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).[1][2] These techniques are complemented by thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to probe the material's thermal stability and phase transitions.[3][4]

Synthesis and Crystallization

The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonia, typically carried out in an aqueous solution.[5]

Reaction: HOOC-(CH₂)₄-COOH + 2NH₃ → (NH₄)⁺OOC-(CH₂)₄-COO⁻(NH₄)⁺

Obtaining single crystals suitable for X-ray diffraction is a critical step.[6] Common crystallization techniques for organic salts include:

  • Slow Evaporation: A saturated solution of this compound is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and inducing crystallization. The rate of cooling is a critical parameter for controlling crystal size and quality.

  • Antisolvent Vapor Diffusion: A solution of the salt is placed in a sealed container with a vial of a miscible "antisolvent" in which the salt is insoluble. Slow diffusion of the antisolvent vapor into the salt solution reduces its solubility, leading to crystal growth.

Crystallographic Analysis

While specific crystallographic data for this compound is not available in the public domain based on the conducted search, the analysis of homologous polymethylenediammonium adipates provides significant insight into the expected structural features. A study on a series of such compounds revealed that they crystallize in the monoclinic system.

Table 1: Crystallographic Data for Polymethylenediammonium Adipates

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Ethylenethis compoundC₈H₁₈N₂O₄MonoclinicP2₁/n5.5510.8211.86129
Tetramethylenethis compoundC₁₀H₂₂N₂O₄MonoclinicP2₁/c7.685.9717.21125.5
Hexamethylenethis compoundC₁₂H₂₆N₂O₄MonoclinicP2₁/n5.5715.489.07114
Octamethylenethis compoundC₁₄H₃₀N₂O₄MonoclinicP2₁/c5.406.7220.9794

Data sourced from Hirokawa, S., Ohashi, T., & Nitta, I. (1954). The crystal structure of some polymethylenediammonium adipates. I. Hexamethylenethis compound. Acta Crystallographica, 7(1), 87-91.

The crystal structures of these adipate salts are dominated by an extensive network of N—H···O hydrogen bonds between the ammonium groups of the cation and the carboxylate groups of the adipate anion.[7] These interactions are the primary drivers for the self-assembly of the ions into a defined three-dimensional supramolecular architecture.[8]

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for determining the precise atomic arrangement in a crystalline solid.[1]

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector) at different orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification of a crystalline material and can also be used for structure determination when single crystals are not available.[2]

Methodology:

  • Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database of known patterns. For structure determination, the pattern is indexed to determine the unit cell parameters, and then methods like Rietveld refinement are used to refine the crystal structure.

Thermal Analysis (TGA/DSC)

TGA and DSC provide information about the thermal stability, decomposition, and phase transitions of a material.[3][4]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in a sample pan (e.g., aluminum or platinum).

  • TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature. A plot of mass versus temperature reveals mass loss events corresponding to decomposition or dehydration.

  • DSC Analysis: The sample is subjected to a controlled temperature program (heating or cooling at a constant rate). The heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks in the DSC curve indicate phase transitions such as melting, crystallization, or solid-solid transitions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Characterization cluster_data Data Analysis & Structure Determination synthesis Synthesis of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization pxrd Powder X-ray Diffraction synthesis->pxrd Use Powdered Sample tga_dsc Thermal Analysis (TGA/DSC) synthesis->tga_dsc scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Select Single Crystal data_processing Diffraction Data Processing scxrd->data_processing pxrd->data_processing thermal_analysis Thermal Data Analysis tga_dsc->thermal_analysis structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure thermal_analysis->final_structure

Experimental workflow for this compound crystal structure analysis.

logical_relationship start Obtain Crystalline Sample crystal Crystal Lattice start->crystal xray_source X-ray Source xray_source->crystal diffraction Diffraction Pattern crystal->diffraction Bragg's Law unit_cell Determine Unit Cell & Space Group diffraction->unit_cell phase_problem Solve the Phase Problem (Direct/Patterson Methods) unit_cell->phase_problem initial_model Generate Initial Structural Model phase_problem->initial_model refinement Refine Structural Model (Least-Squares) initial_model->refinement Against Experimental Data validation Validate Final Structure refinement->validation

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium adipate, a dicarboxylic acid salt, serves as a versatile intermediate in various chemical syntheses. Understanding its thermal decomposition pathway is critical for controlling reaction outcomes and ensuring process safety. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing the sequential reaction steps, intermediate products, and gaseous species evolved. The guide synthesizes available data to present a clear, multi-stage decomposition mechanism, supported by quantitative analysis and detailed experimental protocols. Visualization of the decomposition pathway and experimental workflows is provided through logical diagrams to facilitate a deeper understanding of the process.

Introduction

The thermal decomposition of this compound is a process of significant industrial relevance, particularly in the synthesis of polyamides and other valuable chemical intermediates. The controlled heating of this salt initiates a series of chemical transformations, beginning with the formation of adipamide and culminating in the breakdown of the carbon backbone. This guide elucidates the step-by-step thermal degradation process, providing a foundational understanding for researchers and professionals in the field.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in distinct stages, each characterized by specific chemical transformations and the evolution of gaseous byproducts.

Stage 1: Formation of Adipamide

The initial stage of decomposition involves an intramolecular dehydration and deammoniation to form adipamide. This reaction is a classic example of amide synthesis from an ammonium carboxylate salt. Upon heating, this compound loses two molecules of water and two molecules of ammonia to yield the more thermally stable adipamide.

Stage 2: Decomposition of Adipamide

Further heating of the resulting adipamide leads to the breakdown of its structure. While the precise mechanism can be complex, a plausible pathway involves the cyclization of the adipamide intermediate to form 5-cyanopentanoic acid, which can then undergo further reactions.

Stage 3: Fragmentation of the Carbon Backbone

At higher temperatures, the adipate backbone undergoes fragmentation. A key product from the degradation of adipic acid and its derivatives is cyclopentanone, formed via decarboxylation. The decomposition also releases carbon dioxide and other small gaseous molecules.

A proposed overall thermal decomposition pathway is illustrated below:

Thermal Decomposition of this compound DA This compound AD Adipamide DA->AD Heat - 2H₂O - 2NH₃ CPA 5-Cyanopentanoic Acid AD->CPA Heat CP Cyclopentanone CPA->CP Heat - HCN Gases Gaseous Products (H₂O, NH₃, CO₂) CP->Gases Further Decomposition TGA-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 TGA-MS Analysis cluster_2 Data Analysis DA_sample This compound TGA_pan Weigh into TGA Pan DA_sample->TGA_pan TGA_MS TGA-MS Instrument TGA_pan->TGA_MS Heating Heat from 25°C to 600°C (10°C/min, N₂ atm) TGA_MS->Heating EGA Evolved Gas Transfer Heating->EGA TGA_data Mass Loss vs. Temp Heating->TGA_data MS_detect Mass Spectrometry (m/z 10-100) EGA->MS_detect MS_data Ion Current vs. Temp MS_detect->MS_data Correlation Correlate Data TGA_data->Correlation MS_data->Correlation Pathway Elucidate Pathway Correlation->Pathway Py-GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Py-GC-MS Analysis cluster_2 Data Analysis DA_sample This compound Pyro_cup Load into Pyrolysis Cup DA_sample->Pyro_cup Pyrolyzer Pyrolyzer Pyro_cup->Pyrolyzer Insert GC_MS GC-MS System Pyrolyzer->GC_MS Inject Pyrolyzate GC_MS->GC_MS Chromatogram Obtain Chromatogram GC_MS->Chromatogram Mass_Spectra Analyze Mass Spectra Chromatogram->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Identify_Products Identify Products Library_Search->Identify_Products

A Technical Guide to the Solubility of Diammonium Adipate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium adipate, the ammonium salt of adipic acid, is a compound with relevance in various chemical and pharmaceutical applications. A critical physicochemical parameter for its use in these fields is its solubility in organic solvents, which dictates its behavior in solution and is fundamental for process design, including reaction, crystallization, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and presents detailed experimental protocols for its quantitative determination. While publicly available quantitative solubility data in organic solvents is scarce, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Solubility Profile of this compound

Currently, there is a significant lack of specific quantitative data in peer-reviewed literature and chemical databases regarding the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative.

Qualitative Solubility

This compound is well-documented as being soluble in water. One source indicates its aqueous solubility to be approximately 200 g/L at 25°C[1]. Conversely, it is reported to be "practically insoluble in alcohol"[2]. This low solubility in certain organic solvents makes them suitable as anti-solvents to induce crystallization from aqueous solutions[3].

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The following table summarizes the available qualitative information and highlights the need for experimental determination.

SolventSolvent TypeQualitative SolubilityQuantitative Solubility ( g/100g solvent) at 25°C
WaterPolar ProticSoluble~20
EthanolPolar ProticPractically InsolubleData Not Available
MethanolPolar ProticLikely LowData Not Available
AcetonePolar AproticLikely LowData Not Available
Ethyl AcetatePolar AproticLikely Very LowData Not Available
TolueneNon-polarLikely Very LowData Not Available
HeptaneNon-polarLikely Very LowData Not Available

Note: The lack of quantitative data necessitates experimental determination for any application requiring precise solubility values.

Experimental Protocols for Solubility Determination

To address the gap in available data, this section provides detailed methodologies for the experimental determination of this compound solubility in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

3.1.1 Principle

An excess of the solid solute (this compound) is equilibrated with a known amount of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the amount of dissolved solute in a known amount of the saturated solution is determined by evaporating the solvent and weighing the residue.

3.1.2 Apparatus

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled oven or vacuum oven

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and weighing dishes

3.1.3 Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of the desired organic solvent.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed weighing dish.

  • Solvent Evaporation: Place the weighing dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent is completely evaporated, cool the weighing dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 g solvent) = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100

High-Performance Liquid Chromatography (HPLC) Method

For solvents in which this compound has very low solubility, or for complex matrices, an HPLC method can provide higher sensitivity and selectivity for quantification.

3.2.1 Principle

A saturated solution of this compound is prepared and then diluted. The concentration of the diluted solution is determined by HPLC with a suitable detector (e.g., UV-Vis or a universal detector like a Charged Aerosol Detector, CAD, as adipates lack a strong chromophore). The solubility is then calculated by back-calculating to the original undiluted saturated solution.

3.2.2 Apparatus

  • HPLC system with a pump, autosampler, column oven, and detector.

  • A suitable HPLC column (e.g., a C18 reversed-phase column for analysis of the adipate anion, or an ion-exchange column).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters.

3.2.3 Procedure

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a mobile phase mixture). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area response for each concentration. Construct a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent of interest following the equilibration and phase separation steps described in the gravimetric method (Section 3.1.3, steps 1-3).

  • Sample Preparation for Analysis: Withdraw a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start add_excess Add excess this compound to organic solvent start->add_excess seal_vessel Seal vessel add_excess->seal_vessel agitate Agitate at constant temperature (24-72 hours) seal_vessel->agitate settle Allow excess solid to settle agitate->settle withdraw_supernatant Withdraw and filter saturated supernatant settle->withdraw_supernatant weigh_supernatant Weigh supernatant withdraw_supernatant->weigh_supernatant dilute_supernatant Dilute supernatant withdraw_supernatant->dilute_supernatant evaporate_solvent Evaporate solvent weigh_supernatant->evaporate_solvent weigh_residue Weigh residue evaporate_solvent->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav end End calculate_grav->end inject_hplc Inject into HPLC dilute_supernatant->inject_hplc determine_conc Determine concentration from calibration curve inject_hplc->determine_conc calculate_hplc Calculate Solubility determine_conc->calculate_hplc calculate_hplc->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry, yet quantitative data is largely unavailable. This guide has summarized the existing qualitative knowledge and provided detailed, actionable experimental protocols for the gravimetric and HPLC methods to enable researchers to determine these values. The provided workflow diagram offers a clear visual representation of the necessary steps. Accurate and reproducible solubility data generated through these methods will facilitate the development of robust and efficient processes involving this compound.

References

Diammonium Adipate as a Precursor for Nylon 6,6 Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nylon 6,6, a prominent member of the polyamide family, is a high-performance engineering thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] First synthesized in the 1930s by Wallace Carothers at DuPont, it has since found widespread application in industries ranging from textiles and carpets to automotive components and consumer goods.[3][4] The synthesis of high-quality Nylon 6,6 is critically dependent on the purity and precise stoichiometry of its monomeric precursors. The most direct and industrially favored precursor is hexamethylenediammonium adipate, commonly referred to as "nylon salt" or this compound.[1][4][5] This salt is formed through the acid-base neutralization of its two constituent monomers: hexamethylenediamine (a diamine) and adipic acid (a dicarboxylic acid), each contributing six carbon atoms to the polymer backbone, hence the "6,6" designation.[2][6]

This technical guide provides an in-depth overview of the synthesis of Nylon 6,6 using this compound, targeting researchers and chemical engineers. It covers the synthesis of the nylon salt precursor, its subsequent polycondensation into the polymer, detailed experimental protocols, and key characterization data.

Part 1: Synthesis of this compound (Nylon Salt)

The formation of this compound is a crucial first step that ensures the exact 1:1 molar ratio of the amine and carboxylic acid functional groups required for high molecular weight polymer formation.[1] This stoichiometric precision is achieved by isolating the crystalline salt before the polymerization stage.[7]

1.1 Reaction Chemistry

The synthesis is a straightforward acid-base neutralization reaction. Hexamethylenediamine acts as the base, and adipic acid provides the acidic protons. The reaction is typically carried out in a solvent, such as water or ethanol, in which the resulting salt precipitates.[1][7]

  • Hexamethylenediamine: H₂N-(CH₂)₆-NH₂

  • Adipic Acid: HOOC-(CH₂)₄-COOH

The reaction forms the hexamethylenethis compound salt, a zwitterionic compound.[8]

1.2 Industrial and Laboratory Preparation

Industrially, solutions of adipic acid and hexamethylenediamine are mixed in a reactor.[5][8] The resulting nylon salt solution is often decolorize with activated carbon, concentrated through evaporation, and clarified to remove any solid traces before being transferred to the polymerization plant.[8] For certain processes, the solid salt is isolated, washed, and dried.[7][8]

In a laboratory setting, ethanol is a common solvent for the preparation, as the nylon salt is less soluble in it, facilitating precipitation and collection.[7] The purity of the reactants is paramount; industrial targets often exceed 99.5%, as even trace impurities can discolor the final polymer or disrupt the chain uniformity, leading to inferior mechanical properties.[1]

Table 1: Reactant Specifications and Salt Formation Conditions

ParameterSpecification/ValueSource(s)
Reactants
Adipic Acid Purity> 99.5%[1]
Hexamethylenediamine Purity> 99.5%[1]
Molar Ratio (Acid:Diamine)1:1 (Equimolar)[1][6]
Reaction Conditions (Lab Scale)
SolventEthanol or Water[7]
TemperatureGentle heating (e.g., low heat for 10 min)[7]
Industrial Process
SolventWater or Methanol[8][9]
Initial Concentration~48-52% aqueous solution[8][10]
Post-Evaporation Concentration65% to 84% aqueous solution[8][10]

Part 2: Polycondensation of this compound to Nylon 6,6

The conversion of the this compound salt into Nylon 6,6 is achieved through a process called polycondensation, a type of step-growth polymerization.[6][11] This reaction involves heating the salt to high temperatures, which drives off water and forms repeating amide linkages, creating the long polymer chains.[2][6]

2.1 Reaction Chemistry and Mechanism

The polymerization is an equilibrium reaction. To achieve a high degree of polymerization, the water formed as a byproduct must be continuously removed, shifting the equilibrium toward the product side in accordance with Le Chatelier's principle.[6][11] The reaction proceeds by the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid, leading to the formation of an amide bond and the elimination of a water molecule.[11]

The process begins by forming dimers, trimers, and other short-chain oligomers, which then continue to react until a high molecular weight polymer is formed.[11][12]

2.2 Industrial Polymerization Process

The industrial production of Nylon 6,6 is typically carried out in a multi-stage process:[9][10][13]

  • Evaporation: The aqueous nylon salt solution is first concentrated by heating in an evaporator to remove excess water.[9][10]

  • Pressurized Heating: The concentrated solution is transferred to an autoclave. The temperature is raised significantly (e.g., to 250°C), and the pressure is allowed to build (e.g., to 18 bar) to keep the remaining water in the liquid phase and control the reaction rate.[10][14]

  • Pressure Reduction: The pressure is then gradually reduced to atmospheric pressure, allowing the removal of water vapor and driving the polymerization to completion.[10]

  • Extrusion: The resulting molten polymer is then extruded, cooled, and pelletized or spun into fibers.[9][15]

Table 2: Typical Polycondensation Parameters for Nylon 6,6 Synthesis

ParameterValue/RangeSource(s)
Polymerization Temperature 250°C - 280°C[10][16][17]
Autoclave Pressure Up to 18 bar (~260 psi)[10]
Reaction Duration ~60 minutes (pressure phase)[10]
Environment Inert atmosphere (e.g., Nitrogen)[18]
Melting Point of Nylon Salt ~197°C[18]
Melting Point of Nylon 6,6 ~264-265°C[2][19]

Part 3: Visualized Workflows and Mechanisms

To better illustrate the synthesis process, the following diagrams outline the key stages and chemical transformations.

G cluster_0 Raw Materials cluster_1 Salt Formation (Neutralization) cluster_2 Polymerization cluster_3 Final Product Adipic_Acid Adipic Acid HOOC-(CH₂)₄-COOH Mixing Mixing Reactor (Aqueous or Alcohol Solution) Adipic_Acid->Mixing HMDA Hexamethylenediamine H₂N-(CH₂)₆-NH₂ HMDA->Mixing Nylon_Salt This compound (Nylon Salt Solution) Mixing->Nylon_Salt Evaporator Evaporator (Concentration) Nylon_Salt->Evaporator Autoclave Autoclave (Polycondensation) High Temp & Pressure Evaporator->Autoclave Water_Removal Water Removal (Drives Reaction) Autoclave->Water_Removal Nylon_66 Molten Nylon 6,6 [-CO-(CH₂)₄-CO-NH-(CH₂)₆-NH-]n Autoclave->Nylon_66 Finishing Extrusion & Pelletizing Nylon_66->Finishing

Caption: Overall workflow for Nylon 6,6 synthesis from raw materials.

Caption: The polycondensation reaction forming the amide linkage.

Part 4: Detailed Experimental Protocols

The following protocols provide standardized procedures for the laboratory synthesis of this compound and its subsequent polymerization.

4.1 Protocol 1: Laboratory Synthesis of Hexamethylenethis compound

This protocol is adapted from standard laboratory procedures for preparing nylon salt.[7]

  • Materials:

    • Adipic Acid (10.00 g)

    • Hexamethylenediamine (70% v/v aqueous solution, ~12 mL)

    • Ethanol (95%, ~130 mL)

    • 250 mL Beaker

    • Büchner funnel and filter paper

    • Heating plate

  • Procedure:

    • Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250 mL beaker. Gentle heating may be required to fully dissolve the acid.

    • To this solution, slowly add 12 mL of the 70% aqueous hexamethylenediamine solution while stirring.

    • Gently heat the mixture on a low-heat setting for approximately 10 minutes. A white precipitate of hexamethylene this compound (nylon salt) will form.[7]

    • Allow the mixture to cool to room temperature to maximize precipitation.

    • Collect the white solid product using a Büchner funnel under vacuum.

    • Wash the collected salt cake with three successive 10 mL portions of cold ethanol to remove any unreacted monomers.[7]

    • Air dry the product completely until no odor of ethanol remains.

    • Weigh the final dry product to calculate the percentage yield. The melting point can be determined as an optional characterization step (literature value: ~197°C).[18]

4.2 Protocol 2: Laboratory Polycondensation of Nylon Salt to Nylon 6,6

This protocol describes the conversion of the prepared salt into the polymer via melt polymerization.[7]

  • Materials:

    • Dried Hexamethylenethis compound (from Protocol 1)

    • Large ignition tube or similar heat-resistant reaction vessel

    • High-temperature heating apparatus (e.g., silicone oil bath or heating mantle)

    • Thermometer (-20°C to 350°C)

    • System for inert gas purge (e.g., Nitrogen)

  • Procedure:

    • Place a known quantity of the dried nylon salt into the ignition tube.

    • Set up the heating apparatus and place the tube inside. Begin purging the system with an inert gas like nitrogen to prevent oxidative degradation.

    • Heat the salt gradually. As the temperature approaches its melting point (~197°C), the salt will begin to melt and water vapor will be evolved.

    • Continue to increase the temperature to above the melting point of Nylon 6,6 (i.e., >265°C, typically around 280°C) while maintaining the inert atmosphere.

    • Hold the molten mass at this temperature to allow the polymerization to proceed. The viscosity of the melt will noticeably increase as the polymer chains grow. The removal of water is critical at this stage.

    • After the desired reaction time, cool the vessel. The molten polymer will solidify upon cooling.

    • The solid Nylon 6,6 can be removed from the tube (this may require breaking the glass if a specialized reactor is not used). The polymer can be drawn into a fiber from the melt using a glass rod to demonstrate its properties.

Part 5: Characterization and Properties

The final Nylon 6,6 polymer is characterized to confirm its structure, thermal properties, and purity.

5.1 Characterization Techniques

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile of the polymer.[20]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as N-H and C=O in the amide linkages.[20][21]

  • Differential Scanning Calorimetry (DSC): Determines key thermal transitions, including the melting point (Tm) and glass transition temperature (Tg).[8]

  • X-Ray Diffraction (XRD): Assesses the crystalline structure of the polymer.[21]

Table 3: Physicochemical Properties of Nylon 6,6

PropertyValueSource(s)
Chemical Formula (C₁₂H₂₂N₂O₂)n[2]
Density ~1.14 g/mL[2]
Melting Point (Tm) 264 °C[2]
Glass Transition Temp (Tg) ~47 °C[6]
Appearance Amorphous solid[22]
Solubility Slightly soluble in boiling water[22]

The synthesis of Nylon 6,6 via the this compound (nylon salt) precursor route is a robust and highly controlled industrial process. The initial formation and isolation of the salt ensure the precise equimolar stoichiometry of the diamine and diacid monomers, which is essential for achieving high molecular weight and desirable mechanical properties in the final polymer. The subsequent polycondensation reaction, driven by heat and the efficient removal of water, yields a versatile thermoplastic that remains a cornerstone of the polymer industry. The detailed protocols and data presented in this guide offer a comprehensive framework for the synthesis and understanding of this critical engineering material.

References

Spectroscopic Analysis of Diammonium Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diammonium adipate, a compound of interest in various chemical and pharmaceutical applications. The focus is on two core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents quantitative data, and offers visual workflows to aid in the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound is the ammonium salt of adipic acid, a dicarboxylic acid. Its structure consists of an adipate dianion and two ammonium cations. Spectroscopic techniques are crucial for confirming the identity, purity, and structural integrity of this compound. FTIR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and the chemical environment of individual atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the ammonium ion (NH₄⁺) and the carboxylate group (COO⁻).

Experimental Protocol: FTIR Analysis

A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet method.

Instrumentation:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press for pelletizing

  • KBr powder (spectroscopic grade)

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.

  • Weigh out approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

  • Grind the this compound sample to a fine powder in an agate mortar.

  • Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding to ensure a homogenous mixture.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic FTIR Bands for this compound

The FTIR spectrum of this compound is characterized by the vibrational modes of the ammonium and carboxylate ions, as well as the methylene groups of the adipate backbone.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupCharacteristics
~3200-2800N-H stretchingAmmonium (NH₄⁺)Broad and strong absorption.
~2950-2850C-H stretching (asymmetric & symmetric)Methylene (-CH₂-)Sharp, medium to strong absorptions.
~1630-1550N-H bendingAmmonium (NH₄⁺)Strong absorption.
~1600-1550C=O stretching (asymmetric)Carboxylate (COO⁻)Very strong absorption.
~1450-1400C-H bending (scissoring)Methylene (-CH₂-)Medium intensity.
~1420-1300C=O stretching (symmetric)Carboxylate (COO⁻)Strong absorption.

Note: The exact peak positions can vary slightly due to sample preparation and instrument variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR are used to elucidate the structure. Due to the symmetry of the adipate anion, the NMR spectra are relatively simple.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 43 mg of this compound.

  • Dissolve the sample in 0.5 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from solvent protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • ¹H NMR:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • The spectra are referenced to an internal or external standard. For D₂O, the residual HDO peak can be used as a reference for ¹H NMR.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The symmetry of the this compound molecule leads to a simplified NMR spectrum.

¹H NMR Data (in D₂O): [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.20Multiplet4H-CH₂-COO⁻ (alpha-methylene protons)
~1.55Multiplet4H-CH₂-CH₂-COO⁻ (beta-methylene protons)

Note: The ammonium protons (NH₄⁺) are often not observed in D₂O due to rapid exchange with deuterium.

Typical ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~180-175-COO⁻ (carboxylate carbon)
~35-30-CH₂-COO⁻ (alpha-carbon)
~30-25-CH₂-CH₂-COO⁻ (beta-carbon)

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation A Weigh this compound (1-2 mg) C Grind and Mix A->C B Weigh KBr Powder (100-200 mg) B->C D Press into Pellet C->D F Record Sample Spectrum D->F Place pellet in spectrometer E Record Background Spectrum (KBr) G Background Subtraction E->G F->G H Identify Vibrational Bands G->H I Assign Functional Groups H->I J Final Structure Verification I->J Structural Confirmation

Caption: Workflow for FTIR analysis of this compound.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation A Weigh this compound (~43 mg) B Dissolve in D₂O (0.5 mL) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D Insert into spectrometer E Acquire ¹³C NMR Spectrum C->E Insert into spectrometer F Process FID (Fourier Transform) D->F E->F G Phase and Baseline Correction F->G H Peak Picking and Integration G->H I Assign Chemical Shifts H->I J Final Structure Confirmation I->J Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive characterization of this compound. FTIR is highly effective for the rapid identification of the key ammonium and carboxylate functional groups, confirming the salt formation. NMR spectroscopy, through both ¹H and ¹³C analysis, provides definitive structural elucidation of the adipate backbone and confirms the high degree of symmetry in the molecule. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the quality control and structural verification of this compound.

References

Environmental Fate and Biodegradability of Diammonium Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium adipate, the ammonium salt of adipic acid, is a compound of interest in various industrial applications. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide synthesizes available data on the environmental behavior of this compound, focusing on its constituent components: the adipate anion and the ammonium cation. While direct experimental data on the biodegradability of the this compound salt is limited, extensive information on adipic acid demonstrates that it is readily biodegradable. The ammonium ion's fate is governed by the well-understood nitrification process. This document provides a comprehensive overview of these processes, including experimental protocols and quantitative data, to support environmental risk assessments.

Introduction

This compound ((NH₄)₂(C₆H₈O₄)) is a water-soluble organic salt.[1] In aqueous environments, it dissociates into two ammonium ions (2 NH₄⁺) and an adipate anion (C₆H₈O₄²⁻). Therefore, its environmental fate is determined by the individual behavior of these two components. This guide will address the biodegradability of the adipate moiety and the transformation and transport of the ammonium ion in various environmental compartments.

Biodegradability of the Adipate Anion

The biodegradability of the adipate component of this compound is best understood by examining the extensive data available for adipic acid. Adipic acid is consistently shown to be readily biodegradable in standard screening tests.

Aerobic Biodegradation

Multiple studies utilizing standardized OECD (Organisation for Economic Co-operation and Development) protocols have demonstrated the rapid and extensive aerobic biodegradation of adipic acid.[2][3][4][5] These tests introduce the chemical to a mixed population of microorganisms, typically from activated sludge, and measure its degradation over time.

Table 1: Summary of Aerobic Biodegradability Data for Adipic Acid

Test GuidelineMethodDegradationDurationResultSource
OECD 301 EDOC Die-Away> 86% (avg. 96.6%)19 daysReadily Biodegradable[2]
OECD 301 C (MITI-I)BOD92%14 daysReadily Biodegradable[2]
OECD 301 BCO₂ Evolution91%28 daysReadily Biodegradable[2][3]
OECD 301 DClosed Bottle83%30 daysReadily Biodegradable[2]
River Die-AwayNot specified50% in 3.5 days, 90% in 7 days7 daysRapidly Degraded[6]
Soil Flask TestCO₂ Evolution84%30 daysReadily Biodegradable[6]

Note: "Readily biodegradable" classification according to OECD requires passing a threshold (e.g., >60% ThOD/ThCO₂ or >70% DOC removal) within a 10-day window during the 28-day test.[7][8][9]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of adipic acid is less prevalent in the reviewed literature. However, the aerobic biodegradability of related compounds, such as adipate esters, suggests that the adipate structure is susceptible to microbial attack under various conditions.

Environmental Fate of the Ammonium Cation

The ammonium ion (NH₄⁺) is a key component of the global nitrogen cycle. Its fate in the environment is primarily driven by microbial processes, particularly nitrification.

Nitrification

Nitrification is a two-step aerobic process carried out by distinct groups of microorganisms in soil and water.[10][11][12]

  • Ammonia Oxidation: Ammonia-oxidizing bacteria and archaea convert ammonium (NH₄⁺) to nitrite (NO₂⁻).[11]

  • Nitrite Oxidation: Nitrite-oxidizing bacteria then rapidly oxidize nitrite (NO₂⁻) to nitrate (NO₃⁻).[12]

Nitrate is highly mobile in soil and can be taken up by plants as a nutrient or be subject to leaching into groundwater.[10] The rate of nitrification is influenced by factors such as temperature, pH, oxygen availability, and the presence of organic matter.[10]

Nitrification_Pathway cluster_step1 Step 1: Ammonia Oxidation cluster_step2 Step 2: Nitrite Oxidation Ammonium Ammonium (NH₄⁺) AOB Ammonia-Oxidizing Bacteria & Archaea Ammonium->AOB Oxidation Nitrite Nitrite (NO₂⁻) AOB->Nitrite Nitrite_ref Nitrite (NO₂⁻) NOB Nitrite-Oxidizing Bacteria Nitrate Nitrate (NO₃⁻) NOB->Nitrate Nitrite_ref->NOB Oxidation

Figure 1. The two-step microbial process of nitrification.

Soil Sorption and Mobility

The ammonium ion (NH₄⁺) is a cation and can be adsorbed to negatively charged soil particles, such as clay and organic matter, through cation exchange.[13][14] This process can retard its movement through the soil profile. However, its subsequent conversion to the highly soluble nitrate anion (NO₃⁻) increases its mobility and potential for leaching.[10]

Other Environmental Fate Parameters

Hydrolysis

Given its structure as a salt of a dicarboxylic acid, this compound is not expected to undergo abiotic hydrolysis under typical environmental pH conditions.[2]

Photodegradation

Direct photolysis of this compound is not expected to be a significant environmental fate process. Indirect photodegradation of the adipate anion in the atmosphere by reaction with hydroxyl radicals may occur, but its low vapor pressure makes this a minor pathway.[2]

Bioaccumulation

The potential for bioaccumulation of adipic acid is considered to be low.[6] This is based on its low octanol-water partition coefficient (log Kow = 0.08) and its rapid biodegradability.[3][6] The ammonium ion is a nutrient and is not expected to bioaccumulate.

Soil Sorption of Adipate

The soil organic carbon-water partitioning coefficient (Koc) for adipic acid has been estimated to be low (around 24-26), suggesting very high mobility in soil.[2][6] As adipic acid has pKa values of 4.44 and 5.44, it will exist predominantly in its anionic (adipate) form in most environmental soils and waters. Anions generally exhibit low adsorption to soils.[6][15]

Table 2: Physicochemical Properties and Environmental Fate Parameters of Adipic Acid

ParameterValueInterpretationSource
Water SolubilitySolubleHigh potential for dissolution in water[4]
Vapor Pressure3.02 x 10⁻⁵ Pa at 25°CNot volatile from water or soil[6]
log Kow0.08Low bioaccumulation potential[3][6]
Koc24 - 26 (estimated)Very high mobility in soil[2][6]
pKa₁, pKa₂4.41, 5.41Exists as anion in typical environmental pH[16]

Ecotoxicity

Limited direct ecotoxicity data for this compound is available.[1] However, data for adipic acid indicate low toxicity to aquatic organisms.[3][4] The ammonium ion can be toxic to aquatic life, particularly in its un-ionized form (NH₃), the concentration of which increases with higher pH and temperature.[14][17]

Table 3: Ecotoxicity of Adipic Acid

OrganismEndpointValueExposureSource
Fish (Pimephales promelas)LC₅₀97 mg/L96 hours[3]
Daphnia (Daphnia magna)EC₅₀46 mg/L48 hours[3]
Algae (Pseudokirchneriella subcapitata)ErC₅₀59 mg/L72 hours[3]
Bacteria (Pseudomonas putida)EC₅₀92 mg/L17 hours[3]

Experimental Protocols

The assessment of ready biodegradability for the adipate component is based on the OECD 301 series of tests. A general workflow for these tests is outlined below.

OECD_301_Workflow cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation TestSubstance Test Substance (e.g., Adipic Acid) TestVessels Test Vessels (Substance + Medium + Inoculum) TestSubstance->TestVessels MineralMedium Mineral Medium MineralMedium->TestVessels Blank Blank Control (Medium + Inoculum) MineralMedium->Blank Inoculum Inoculum (e.g., Activated Sludge) Inoculum->TestVessels Inoculum->Blank Incubation Incubate for 28 days (Aerobic, Dark, 20-25°C) TestVessels->Incubation Blank->Incubation Reference Reference Control (e.g., Sodium Benzoate) Reference->TestVessels Measurement Measure Degradation Parameter (e.g., DOC, CO₂, O₂ consumption) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation PassFail Compare to Pass Levels (e.g., >60% in 10-day window) Calculation->PassFail Result Determine 'Readily Biodegradable' Status PassFail->Result

Figure 2. Generalized workflow for OECD 301 ready biodegradability tests.

Principle of OECD 301 Tests

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7] The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption.[7][18] Blank controls with inoculum but no test substance are run in parallel to account for endogenous activity.[7] A reference compound known to be readily biodegradable is also tested for procedural validation.[7]

Conclusion

Based on the available scientific data, the environmental fate of this compound can be predicted with a high degree of confidence by considering its constituent ions.

  • Adipate: The adipate anion is expected to be readily biodegradable in both aquatic and terrestrial environments. It has low potential for bioaccumulation and is highly mobile in soil.

  • Ammonium: The ammonium cation will enter the natural nitrogen cycle, primarily undergoing nitrification to form nitrate. While it can be sorbed to soil particles, its transformation to nitrate increases its mobility.

Overall, this compound is not expected to persist in the environment. Its degradation pathways are well-understood biological processes. The primary environmental considerations would be related to the nutrient-loading potential of the ammonium and subsequent nitrate, and the potential for ammonia toxicity in aquatic systems under conditions of high pH and temperature.

References

"history and discovery of diammonium adipate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Discovery of Diammonium Adipate

Abstract

This compound, with the IUPAC name Bis(azanium) hexanedioate, is an ammonium salt of the dicarboxylic acid, adipic acid.[1] While not as widely known as its precursor, its history is intrinsically linked to the development of modern polymers, specifically Nylon 6,6. Initially a laboratory chemical, its significance has evolved, positioning it as a key intermediate in emerging bio-based manufacturing routes for adipic acid. This guide provides a comprehensive overview of the history, synthesis, properties, and experimental protocols associated with this compound, tailored for researchers in chemistry and drug development.

Historical Context and Discovery

The research trajectory of this compound is closely tied to the commercialization of adipic acid. The primary driver for adipic acid production was the invention of Nylon 6,6 by Wallace Carothers at DuPont in the 1930s.[2] Nylon 6,6 is a polyamide synthesized from two six-carbon monomers: adipic acid and hexamethylenediamine.[3][4]

The direct precursor salt for this polymerization is hexamethylenethis compound, often called "nylon salt".[1][2][3] This salt is formed through the acid-base neutralization of adipic acid and hexamethylenediamine. This compound is the simpler analogue, formed from adipic acid and ammonia. Its study and synthesis are rooted in the fundamental acid-base chemistry that underpins the formation of these "nylon salts," which proved crucial for achieving the precise 1:1 stoichiometric ratio required for high molecular weight polymer synthesis.[2]

While the initial focus was on petrochemical routes, modern research has shifted towards sustainability. In this context, this compound has gained new importance as a central intermediate in processes for producing and recovering adipic acid from fermentation broths, bridging the gap between biotechnology and industrial chemistry.[1][3]

Synthesis Pathways

The synthesis of this compound is fundamentally an acid-base reaction. However, its formation is best understood in the context of the production of its precursor, adipic acid, which has followed two major historical pathways.

Petrochemical Route to Adipic Acid

The traditional and still dominant industrial method for producing adipic acid relies on petroleum-derived feedstocks.[5] The process begins with cyclohexane, which undergoes a two-step oxidation.

  • Cyclohexane Oxidation : In the first step, cyclohexane is oxidized using air to produce a mixture of cyclohexanol and cyclohexanone, known as KA oil (Ketone-Alcohol oil).[6][7]

  • Nitric Acid Oxidation : The KA oil is then oxidized with concentrated nitric acid, which cleaves the cyclohexane ring to form adipic acid.[6][7]

This method, while efficient, is a significant source of industrial emissions of nitrous oxide (N₂O), a potent greenhouse gas.[6][8] Once pure adipic acid is isolated, it can be used to synthesize this compound.

G cluster_0 Petrochemical Synthesis of Adipic Acid Petroleum Petroleum Feedstock Benzene Benzene Petroleum->Benzene Cyclohexane Cyclohexane Benzene->Cyclohexane Hydrogenation KA_Oil KA Oil (Cyclohexanol/Cyclohexanone) Cyclohexane->KA_Oil Air Oxidation Adipic_Acid Adipic Acid KA_Oil->Adipic_Acid Nitric Acid Oxidation (emits N₂O) G cluster_0 Direct Neutralization Synthesis Adipic_Acid Adipic Acid (C₆H₁₀O₄) Diammonium_Adipate This compound (C₆H₁₆N₂O₄) Adipic_Acid->Diammonium_Adipate Ammonia Ammonia (2 eq.) (NH₃) Ammonia->Diammonium_Adipate G cluster_0 Bio-based Production and Recovery Workflow Glucose Renewable Feedstock (e.g., Glucose) Fermentation Microbial Fermentation (e.g., E. coli) Glucose->Fermentation Broth Fermentation Broth (contains this compound) Fermentation->Broth pH control with NH₃ Distillation Distillation Broth->Distillation Remove H₂O & NH₃ Crystallization Crystallization Distillation->Crystallization Adipic_Acid High-Purity Adipic Acid Crystallization->Adipic_Acid

References

Methodological & Application

Application Note: Synthesis of Nylon 6,6 from Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the laboratory synthesis of nylon 6,6 via the formation of diammonium adipate (nylon salt), including methods for its subsequent polymerization. This document outlines the required materials, step-by-step procedures, and expected outcomes.

Introduction

Nylon 6,6 is a polyamide synthesized through the polycondensation of hexamethylenediamine and adipic acid.[1][2] The process typically involves an initial acid-base reaction to form a 1:1 salt, hexamethylene this compound, commonly referred to as "nylon salt".[3][4] This salt is then heated under pressure to drive off water and form the amide bonds that constitute the polymer backbone.[1] The precise equimolar ratio of the diamine and diacid is crucial for achieving a high molecular weight polymer, and the isolation of the nylon salt helps ensure this stoichiometry.[3][4] Nylon 6,6 exhibits high mechanical strength, rigidity, and thermal stability, making it a valuable polymer in various industrial applications.[2]

Experimental Overview

The synthesis is a two-stage process:

  • Salt Formation: Hexamethylenediamine and adipic acid are reacted in a solvent to precipitate the this compound salt.

  • Polymerization: The isolated and dried salt is heated in a controlled environment to induce condensation polymerization.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the laboratory-scale synthesis of nylon 6,6 from this compound.

ParameterValueUnitNotes
Salt Formation Stage
Adipic Acid10.00g
Hexamethylenediamine (70% v/v aq.)12mL
Ethanol (solvent)100mL
Heating Time10minutesLow heat
Polymerization Stage
This compound Salt~10gUse the product from the salt formation stage
Polymerization Temperature267°CIn a silicone oil bath
Polymerization Time1hourUnder vacuum

Experimental Protocols

4.1. Materials and Equipment

  • Adipic acid (hexanedioic acid)

  • Hexamethylenediamine (1,6-diaminohexane), 70% v/v aqueous solution

  • Ethanol

  • Silicone oil

  • 250 mL Beaker

  • 100 mL Graduated cylinder

  • Büchner funnel and filter paper

  • Heating mantle or hot plate

  • Large ignition tube

  • Stopper with vacuum attachment

  • Vacuum pump

  • High-temperature thermometer

  • Analytical balance

4.2. Protocol 1: Preparation of this compound (Nylon Salt)

  • Weigh 10.00 g of adipic acid and transfer it to a 250 mL beaker.

  • Add 100 mL of ethanol to the beaker and dissolve the adipic acid, with gentle heating if necessary.

  • Carefully add 12 mL of a 70% v/v aqueous solution of hexamethylenediamine to the adipic acid solution.

  • Heat the resulting mixture gently for approximately 10 minutes. A white precipitate of this compound will form.[3]

  • Allow the mixture to cool to room temperature.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected salt with three 10 mL portions of cold ethanol to remove any unreacted monomers.[3]

  • Air-dry the salt completely. Weigh the dry product to determine the yield.

4.3. Protocol 2: Condensation Polymerization of this compound

  • Place approximately 10 g of the dried this compound salt into a large ignition tube.

  • Prepare a high-temperature bath using silicone oil in a 600 mL beaker, equipped with a thermometer. Heat the oil bath to 267 °C.

  • Insert a stopper with a vacuum line attachment into the ignition tube.

  • Turn on the vacuum pump to reduce the pressure inside the tube.

  • Carefully place the ignition tube into the preheated oil bath.

  • Heat the salt under vacuum for one hour. During this time, water will be eliminated, and the molten nylon 6,6 polymer will form.

  • After one hour, turn off the heat but maintain the vacuum while the apparatus cools.

  • Once cooled, turn off the vacuum and carefully remove the solid nylon 6,6 plug from the ignition tube.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Polymerization adipic_acid Adipic Acid in Ethanol mixing Mixing and Gentle Heating adipic_acid->mixing hmda Aqueous Hexamethylenediamine hmda->mixing precipitation Precipitation of this compound mixing->precipitation filtration Vacuum Filtration and Washing precipitation->filtration nylon_salt Dry this compound (Nylon Salt) filtration->nylon_salt heating Heating under Vacuum (267°C) nylon_salt->heating polymerization Condensation Polymerization heating->polymerization cooling Cooling under Vacuum polymerization->cooling nylon_product Solid Nylon 6,6 Polymer cooling->nylon_product

Caption: Workflow for the synthesis of Nylon 6,6.

References

Application Notes and Protocols: Diammonium Adipate as a pH Buffer in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is a critical parameter in a vast array of scientific experiments, ensuring the stability, activity, and optimal performance of biological and chemical systems. While standard buffers like phosphate and Tris are widely used, they can present limitations, such as chelation of metal ions or interference with certain enzymatic assays. Diammonium adipate, the salt of the dicarboxylic acid adipic acid, offers a potential alternative for pH control in the acidic to neutral range. Adipic acid's two pKa values allow for two distinct buffering regions, providing versatility for various applications.[1][2][3]

This document provides a comprehensive guide to the theoretical and practical aspects of using this compound as a pH buffer, including its physicochemical properties, detailed preparation protocols, and potential applications in research and drug development.

Physicochemical Properties and Buffering Range

This compound is formed from the neutralization of adipic acid with ammonia. The buffering capacity of this system is dictated by the pKa values of adipic acid.

Table 1: Physicochemical and Buffering Properties of this compound

PropertyValueReference
Chemical Name Diammonium hexanedioateN/A
Molecular Formula C₆H₁₆N₂O₄N/A
Molecular Weight 180.20 g/mol N/A
pKa₁ of Adipic Acid ~4.41[1][2][3]
pKa₂ of Adipic Acid ~5.41[1][2][3]
Theoretical Buffering Range 1 pH 3.4 - 5.4N/A
Theoretical Buffering Range 2 pH 4.4 - 6.4N/A

The two pKa values of adipic acid provide two useful buffering ranges.[1][2][3] The first range, centered around pH 4.4, is suitable for experiments requiring acidic conditions. The second range, around pH 5.4, is effective in the slightly acidic to near-neutral range. The general principle is that a buffer is most effective within a range of approximately one pH unit above and below its pKa.

Experimental Protocols

The following protocols describe the preparation of this compound buffer solutions. These are based on standard laboratory procedures for buffer preparation. It is recommended to use high-purity water and reagents to avoid contamination.

Protocol 1: Preparation of 0.1 M this compound Buffer Solution

This protocol details the preparation of a 0.1 M this compound buffer to a specific pH by titrating a solution of adipic acid with ammonium hydroxide.

Materials:

  • Adipic acid (MW: 146.14 g/mol )

  • Ammonium hydroxide solution (e.g., 28-30% w/w NH₃ in H₂O)

  • High-purity water (e.g., deionized, distilled)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beakers and graduated cylinders

Procedure:

  • Calculate the required mass of adipic acid: For 1 L of a 0.1 M solution, you will need: Mass = Molarity × Volume × Molecular Weight Mass = 0.1 mol/L × 1 L × 146.14 g/mol = 14.61 g

  • Dissolve the adipic acid: Weigh out 14.61 g of adipic acid and transfer it to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the adipic acid is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the adipic acid solution.

    • Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH.

    • Continue adding ammonium hydroxide until the pH of the solution reaches the desired value (e.g., pH 5.0). Be cautious as the pH can change rapidly near the pKa values.

  • Final Volume Adjustment:

    • Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.

    • Add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.

  • Final Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the buffer to a clean, labeled storage bottle.

    • Store at room temperature or as required for your specific application. For long-term storage, refrigeration at 4°C is recommended.

G cluster_prep Protocol 1: Buffer Preparation weigh 1. Weigh Adipic Acid dissolve 2. Dissolve in Water weigh->dissolve 14.61 g in 800 mL H2O adjust 3. Adjust pH with NH4OH dissolve->adjust Stir until dissolved finalize 4. Final Volume Adjustment adjust->finalize Target pH reached store 5. Mix and Store finalize->store Bring to 1 L

Workflow for preparing this compound buffer.
Protocol 2: Hypothetical Application in an Enzyme Assay

This protocol outlines a theoretical application of a this compound buffer for determining the activity of an enzyme that functions under slightly acidic conditions, such as a fictional "Acidase."

Objective: To measure the enzymatic activity of "Acidase" at pH 5.0 using a this compound buffer.

Materials:

  • "Acidase" enzyme solution

  • Substrate for "Acidase"

  • 0.1 M this compound Buffer, pH 5.0 (prepared as in Protocol 1)

  • Quenching solution (e.g., a strong acid or base to stop the reaction)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well microplate or appropriate reaction vessels

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the "Acidase" enzyme in the 0.1 M this compound buffer, pH 5.0.

    • Prepare a stock solution of the substrate in the same buffer.

    • Set up a 96-well microplate.

  • Enzyme Reaction:

    • To each well, add 50 µL of the 0.1 M this compound buffer, pH 5.0.

    • Add 20 µL of the enzyme solution to the test wells. For a negative control, add 20 µL of buffer instead of the enzyme.

    • Pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 30 µL of the substrate solution to all wells.

    • Incubate the plate at the reaction temperature for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 25 µL of the quenching solution to each well.

    • Measure the absorbance or fluorescence of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the signal from the negative control wells from the signal of the test wells.

    • Calculate the enzyme activity based on a standard curve or the extinction coefficient of the product.

G cluster_workflow Enzyme Assay Workflow start Start prep Prepare Reagents in This compound Buffer start->prep reaction Incubate Enzyme, Substrate, and Buffer at 37°C prep->reaction stop Stop Reaction reaction->stop measure Measure Product Formation stop->measure end End measure->end

A generalized workflow for an enzyme assay.

Potential Applications and Considerations

This compound buffers can be considered for a variety of applications where a pH between 3.4 and 6.4 is required.

Potential Applications:

  • Enzyme Assays: For enzymes with optimal activity in the acidic to slightly acidic range.

  • Protein Purification: As a component of the mobile phase in chromatography techniques like ion exchange or size exclusion chromatography, provided it does not interfere with the separation process.

  • Formulation Studies: In the early stages of drug formulation to maintain the pH of a solution containing a drug substance, especially if common buffers are found to be incompatible.

  • Cell Culture: While less common, it could be explored in specific cell culture applications where a non-phosphate, non-Tris buffer in this pH range is needed. However, the potential effects of adipate and ammonium ions on cell viability and metabolism would need to be thoroughly investigated.

Considerations and Limitations:

  • Ammonia Volatility: Ammonium hydroxide is volatile, which could lead to a slight shift in pH over time if the buffer is not stored in a tightly sealed container.

  • Interaction with Assays: The ammonium and adipate ions could potentially interact with assay components. For instance, ammonium ions can compete with other cations in binding studies.

  • Microbial Growth: As with many buffers, this compound solutions can support microbial growth. For long-term storage or use in sterile applications, filter sterilization is recommended.

  • Lack of Precedent: The use of this compound as a biological buffer is not widely documented in the scientific literature. Therefore, its suitability for any specific application must be empirically validated.

Signaling Pathway Consideration

While no specific signaling pathways are directly modulated by this compound, maintaining a stable extracellular and intracellular pH is crucial for the proper functioning of virtually all signaling pathways. For example, fluctuations in pH can alter the ionization state of amino acid residues in receptors and signaling proteins, thereby affecting their conformation and activity. When studying pH-sensitive signaling events, the choice of buffer is critical.

G cluster_pathway Generic pH-Dependent Signaling receptor Receptor (pH-sensitive conformation) kinase_cascade Kinase Cascade (pH-dependent activity) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor (pH-influenced nuclear import) kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Impact of pH on a generic signaling pathway.

Conclusion

This compound, based on the pKa values of adipic acid, presents a theoretically viable option as a buffering agent for experimental systems requiring pH control in the acidic to near-neutral range (pH 3.4-6.4). Its primary advantage may lie in applications where traditional buffers like phosphate or Tris are unsuitable. However, due to the limited published data on its use as a biological buffer, thorough validation for any specific application is essential. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring this alternative buffer system.

References

Application Notes and Protocols: Diammonium Adipate as an Electrolyte in Capacitor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium adipate, the ammonium salt of adipic acid, has been utilized as a component in electrolytes for aluminum electrolytic capacitors. Its role is often as a solute or a stabilizing agent, typically in a non-aqueous solvent system such as ethylene glycol. The electrolyte is a critical component of a capacitor, acting as the cathode and facilitating the repair of the dielectric aluminum oxide layer, which is crucial for the capacitor's reliability and longevity.[1] This document provides detailed application notes and synthesized protocols for the use of this compound in capacitor manufacturing, targeting research and development applications.

Data Presentation

Quantitative data on the specific performance of electrolytes containing this compound is not extensively available in recent scientific literature. The following table summarizes a key electrical property mentioned in patent literature for a specific electrolyte formulation.

Table 1: Electrical Resistivity of a this compound-Based Electrolyte

Electrolyte CompositionResistivity (ohm-cm)
87 wt.% Ethylene Glycol, 9 wt.% this compound, 4 wt.% Ammonium Formate180

Note: Conductivity is the reciprocal of resistivity.

Experimental Protocols

The following protocols are synthesized from general knowledge of electrolytic capacitor manufacturing and specific mentions of this compound in patents and technical literature.

Protocol 1: Preparation of this compound-Based Electrolyte

This protocol describes the preparation of a non-aqueous electrolyte using this compound.

Materials:

  • This compound (reagent grade)

  • Ammonium formate (reagent grade)

  • Ethylene glycol (anhydrous, <0.2% water content)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for gentle heating)

  • Inert atmosphere glovebox or dry room (recommended)

Procedure:

  • Environment: Perform all steps in a low-humidity environment, such as a glovebox or a dry room, to minimize water contamination of the electrolyte.

  • Solvent Preparation: Dispense the required amount of anhydrous ethylene glycol into a clean, dry glass beaker.

  • Dissolution of Solutes:

    • While stirring the ethylene glycol, slowly add the specified amount of ammonium formate.

    • Continue stirring until the ammonium formate is completely dissolved.

    • Slowly add the this compound to the solution.

  • Mixing: Continue stirring the mixture until all components are fully dissolved, resulting in a clear, homogeneous solution. Gentle heating (not exceeding 50°C) can be applied to aid dissolution.

  • Storage: Store the prepared electrolyte in a tightly sealed, moisture-proof container in a dry environment.

Protocol 2: Laboratory-Scale Aluminum Electrolytic Capacitor Assembly

This protocol outlines the steps for assembling a wound-type aluminum electrolytic capacitor for research purposes.

Materials and Equipment:

  • Etched and formed high-purity aluminum anode foil

  • High-purity aluminum cathode foil

  • Separator paper (e.g., manila paper)

  • This compound-based electrolyte (from Protocol 1)

  • Aluminum tabs

  • Ultrasonic welder or riveting machine

  • Winding machine

  • Vacuum chamber for impregnation

  • Aluminum can and rubber seal

  • Crimping/sealing machine

Procedure:

  • Foil Cutting: Cut the anode foil, cathode foil, and separator paper to the desired dimensions for the target capacitance and voltage rating.

  • Tab Attachment: Attach aluminum tabs to the anode and cathode foils using ultrasonic welding or riveting. These tabs will serve as the external electrical connections.

  • Winding: Place the anode foil and cathode foil on either side of two layers of separator paper and wind them together into a cylindrical element using a winding machine. The separator paper prevents direct contact between the anode and cathode.

  • Electrolyte Impregnation:

    • Place the wound capacitor element into a vacuum chamber.

    • Evacuate the chamber to remove air and moisture from the element.

    • Introduce the this compound-based electrolyte into the chamber to fully immerse the element.

    • Release the vacuum to allow the electrolyte to penetrate and impregnate the separator paper and the pores of the etched foils.

  • Assembly and Sealing:

    • Remove the impregnated element and insert it into an aluminum can.

    • Place a rubber seal, through which the terminal tabs protrude, onto the can opening.

    • Crimp the top of the aluminum can to securely seal the capacitor.

  • Aging (Post-Forming): Apply a DC voltage to the sealed capacitor at an elevated temperature. This process, known as aging, helps to repair any defects in the aluminum oxide dielectric layer that may have occurred during slitting and winding.

Protocol 3: Electrochemical Testing of the Assembled Capacitor

This protocol details the standard electrochemical tests to characterize the performance of the fabricated capacitor.

Equipment:

  • LCR meter or impedance analyzer

  • DC power supply

  • Galvanostat/Potentiostat

  • Temperature-controlled chamber

Procedures:

  • Capacitance and Equivalent Series Resistance (ESR) Measurement:

    • Use an LCR meter to measure the capacitance and ESR at a standard frequency (e.g., 120 Hz or 1 kHz).

    • Perform measurements at different temperatures to evaluate thermal stability.

  • Leakage Current Measurement:

    • Apply the rated DC voltage to the capacitor through a series resistor (e.g., 1 kΩ).

    • Measure the current flowing through the capacitor after a specified time (e.g., 2 to 5 minutes). This steady-state current is the leakage current.

  • Voltage Window Determination:

    • Use a galvanostat/potentiostat to perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) on the electrolyte using aluminum electrodes.

    • The voltage window is the range where the electrolyte remains stable without significant decomposition (indicated by a sharp increase in current).

  • Cycle Life Testing:

    • Repeatedly charge and discharge the capacitor between its rated voltage and 0 V using a galvanostat.

    • Monitor the capacitance and ESR at regular intervals. The cycle life is often defined as the number of cycles until the capacitance fades to a certain percentage of its initial value (e.g., 80%) or the ESR increases significantly.

Mandatory Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_assembly Capacitor Assembly cluster_testing Electrochemical Testing p1 Dispense Ethylene Glycol p2 Dissolve Ammonium Formate p1->p2 p3 Dissolve this compound p2->p3 p4 Homogenize Solution p3->p4 a4 Vacuum Impregnation p4->a4 Use Electrolyte a1 Cut Foils and Separator a2 Attach Terminal Tabs a1->a2 a3 Wind Capacitor Element a2->a3 a3->a4 a5 Seal in Can a4->a5 a6 Aging (Post-Forming) a5->a6 t1 Measure Capacitance & ESR a6->t1 t2 Measure Leakage Current a6->t2 t3 Determine Voltage Window a6->t3 t4 Cycle Life Test a6->t4

Caption: Experimental workflow for capacitor manufacturing and testing.

Performance_Relationships cluster_electrolyte Electrolyte Properties cluster_capacitor Capacitor Performance Conductivity High Ionic Conductivity ESR Low ESR Conductivity->ESR improves Viscosity Low Viscosity Viscosity->ESR improves VoltageWindow Wide Electrochemical Voltage Window Energy High Energy Density VoltageWindow->Energy increases CycleLife Long Cycle Life VoltageWindow->CycleLife improves Power High Power Density ESR->Power enables

Caption: Key electrolyte properties and their impact on capacitor performance.

References

Application of Diammonium Adipate in Food as an Acidity Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Food Development Professionals

Version: 1.0

Introduction

Diammonium adipate, the ammonium salt of adipic acid, is a food additive utilized primarily as an acidity regulator.[1][2] It is designated with the E number E359 in the European Union.[1] This document provides detailed application notes and experimental protocols for the use of this compound in food systems. It is intended for researchers, scientists, and food development professionals to understand its properties, regulatory status, and practical applications.

This compound is a white crystalline powder that is soluble in water.[2] Its function as an acidity regulator is attributed to its buffering capacity, which allows it to stabilize the pH of food products. This is crucial for controlling microbial growth, enhancing flavor, and maintaining the desired texture and appearance of the final product.

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight for adipic acid and its potassium, sodium, and ammonium salts.[3] In the European Union, this compound is listed as a food additive E359, and like many food additives approved before 2009, it is subject to re-evaluation by the European Food Safety Authority (EFSA).[4][5] In the United States, while there is no specific listing for this compound as Generally Recognized as Safe (GRAS), its parent compound, adipic acid, is affirmed as GRAS under 21 CFR 184.1009.[6]

Applications in Food Products

This compound can be used in a variety of food products where pH control is essential. Its application is particularly relevant in:

  • Beverages: To maintain a stable pH, which is crucial for flavor consistency and inhibition of microbial growth.

  • Confectionery: In products like candies and jellies, it can help in achieving the desired tartness and texture.

  • Baked Goods: Where it can act as a leavening agent and help in controlling the pH of the dough.

  • Processed Meats: To enhance flavor and texture.

The use of an ammonium salt as an acidity regulator can also provide a nitrogen source for yeast in fermented products.[7]

Mechanism of Action

This compound functions as a buffering agent. In solution, it dissociates into ammonium ions (NH₄⁺) and adipate ions ((CH₂)₄(COO)₂²⁻). The adipate ion is the conjugate base of the weak acid, adipic acid. This conjugate acid-base pair can neutralize both added acids and bases, thus resisting significant changes in pH. This buffering action is key to its function as an acidity regulator in food systems.

Advantages of Use

The use of this compound as an acidity regulator offers several potential advantages:

  • Effective pH Control: Its buffering capacity allows for the maintenance of a stable pH environment in food products.

  • Flavor Enhancement: It can impart a specific tangy and salty taste that can be desirable in certain savory snacks and other products.[8]

  • Improved Shelf Life: By controlling pH, it helps to inhibit the growth of spoilage microorganisms, thereby extending the shelf life of food products.[8]

  • Texture Modification: In some applications, it can contribute to the desired texture of the food product.[7]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name This compound; Diammonium hexanedioate[1]
E Number E359[1]
CAS Number 3385-41-9[1]
Molecular Formula C₆H₁₆N₂O₄[1]
Molecular Weight 180.20 g/mol [3]
Appearance White crystalline powder[2]
Solubility Soluble in water[2]
pH (1% solution) 6.5 - 7.5[9]

Table 2: Typical Specifications for Food Grade this compound

ParameterSpecificationReference
Assay ≥ 99%[9]
Moisture ≤ 1.0%[9]
Chloride (Cl⁻) ≤ 1 ppm[9]
Sulfate (SO₄²⁻) ≤ 5 ppm[9]
Iron (Fe²⁺) ≤ 2 ppm[9]
Lead (Pb²⁺) ≤ 2 ppm[9]
Water Insoluble ≤ 0.003%[9]

Table 3: Illustrative Usage Levels of this compound

Food CategoryTypical Concentration RangeNotes
Beverages 0.05% - 0.2%To be determined based on the initial pH and desired final pH of the beverage.
Confectionery 0.1% - 0.5%Dependent on the desired level of tartness and textural effects.
Baked Goods 0.1% - 0.3%Used to control dough pH and as a leavening acid.
Processed Meats 0.2% - 0.5%To enhance flavor and improve texture.

Note: The usage levels provided are for illustrative purposes. The optimal concentration of this compound must be determined experimentally for each specific food application, adhering to Good Manufacturing Practices (GMP) and regulatory limits.

Experimental Protocols

Protocol 1: Determination of the Buffering Capacity of this compound

Objective: To quantify the buffering capacity of this compound in an aqueous solution.

Materials:

  • This compound (food grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

Procedure:

  • Preparation of this compound Solution: Accurately weigh 1.802 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask to prepare a 0.1 M solution.

  • Titration with Acid: a. Pipette 50 mL of the 0.1 M this compound solution into a 250 mL beaker. b. Place the beaker on a magnetic stirrer and add a stir bar. c. Immerse the calibrated pH electrode into the solution. d. Record the initial pH. e. Titrate with 0.1 M HCl, adding 0.5 mL increments. Record the pH after each addition, allowing the reading to stabilize. f. Continue the titration until the pH drops significantly and then stabilizes at a low value (e.g., pH 2).

  • Titration with Base: a. Repeat step 2a-d with a fresh 50 mL sample of the this compound solution. b. Titrate with 0.1 M NaOH, adding 0.5 mL increments and recording the pH after each addition. c. Continue the titration until the pH rises significantly and then stabilizes at a high value (e.g., pH 12).

  • Data Analysis: a. Plot the pH versus the volume of HCl and NaOH added. b. Calculate the buffer capacity (β) using the formula: β = dC/dpH, where dC is the moles of added acid or base per liter and dpH is the change in pH. The buffer capacity is highest where the pH is equal to the pKa of the buffering species.

Protocol 2: Evaluation of this compound in a Model Beverage System

Objective: To assess the effectiveness of this compound as an acidity regulator in a model beverage system and its impact on shelf-life stability.

Materials:

  • Model beverage base (e.g., a solution of sugar, flavor, and color in water)

  • This compound (food grade)

  • Control acidity regulator (e.g., sodium citrate)

  • pH meter, calibrated

  • Colorimeter

  • Viscometer

  • Incubator or environmental chamber

  • Sterile sample containers

Procedure:

  • Sample Preparation: a. Prepare a batch of the model beverage base. b. Divide the base into three equal portions: i. Control (no added acidity regulator) ii. This compound (add a predetermined concentration, e.g., 0.1%) iii. Sodium citrate (add a molar equivalent concentration to the this compound) c. Ensure all additives are fully dissolved. d. Measure and record the initial pH of each sample. e. Package the samples in sterile containers.

  • Stability Testing (Shelf-Life Study): a. Store the samples under controlled conditions (e.g., 25°C and 35°C) for a specified period (e.g., 8 weeks). b. At regular intervals (e.g., week 0, 1, 2, 4, 8), withdraw samples for analysis. c. Chemical Analysis: Measure the pH of each sample. d. Physical Analysis: Measure the color using a colorimeter and the viscosity using a viscometer. Observe for any precipitation or phase separation. e. Microbiological Analysis: Perform total plate counts to assess microbial growth.

  • Data Analysis: a. Plot the changes in pH, color, and viscosity over time for each sample at each storage temperature. b. Compare the stability of the beverage with this compound to the control and the sodium citrate sample.

Protocol 3: Sensory Evaluation of a Beverage Containing this compound

Objective: To determine the sensory impact of this compound on a beverage product.

Materials:

  • Beverage samples prepared as in Protocol 2 (this compound and sodium citrate versions).

  • Sensory evaluation booths with controlled lighting and temperature.

  • Water and unsalted crackers for palate cleansing.

  • Randomly coded sample cups.

  • Sensory evaluation ballots.

Procedure:

  • Panelist Selection: Recruit 20-30 untrained consumer panelists who are regular consumers of similar beverages.

  • Test Method (Triangle Test): a. To determine if there is a perceivable difference between the beverage with this compound and the one with sodium citrate. b. Present each panelist with three coded samples, two of which are identical and one is different. c. Ask the panelists to identify the odd sample.

  • Test Method (Hedonic Scaling): a. To measure the degree of liking for each beverage. b. Present each panelist with a coded sample of each beverage formulation (this compound and sodium citrate). c. Ask panelists to rate their overall liking, and liking of specific attributes (e.g., tartness, aftertaste) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Data Analysis: a. For the triangle test, use statistical tables to determine if a significant number of panelists correctly identified the odd sample. b. For the hedonic scaling, calculate the mean scores for each attribute for each sample. Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in liking between the samples.

Visualizations

Buffering_Mechanism cluster_solution This compound in Solution cluster_buffering Buffering Action This compound This compound Adipate Ion Adipate Ion This compound->Adipate Ion Dissociation Ammonium Ion Ammonium Ion This compound->Ammonium Ion Dissociation Adipic Acid Adipic Acid Adipate Ion->Adipic Acid Ammonia Ammonia Ammonium Ion->Ammonia pH Stabilized pH Stabilized Adipic Acid->pH Stabilized Ammonia->pH Stabilized Added Acid (H+) Added Acid (H+) Added Acid (H+)->Adipate Ion Neutralization Added Base (OH-) Added Base (OH-) Added Base (OH-)->Ammonium Ion Neutralization

Caption: Buffering mechanism of this compound in a food system.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis at t=0, 1, 2, 4, 8 weeks cluster_sensory Sensory Evaluation Prep_Control Control Beverage Store_25C Store at 25°C Prep_Control->Store_25C Store_35C Store at 35°C Prep_Control->Store_35C Prep_DA Beverage + this compound Prep_DA->Store_25C Prep_DA->Store_35C Triangle_Test Triangle Test Prep_DA->Triangle_Test Prep_SC Beverage + Sodium Citrate Prep_SC->Store_25C Prep_SC->Store_35C Prep_SC->Triangle_Test Chem_Analysis Chemical Analysis (pH) Store_25C->Chem_Analysis Store_35C->Chem_Analysis Phys_Analysis Physical Analysis (Color, Viscosity) Chem_Analysis->Phys_Analysis Micro_Analysis Microbiological Analysis (Total Plate Count) Phys_Analysis->Micro_Analysis Data_Analysis Data_Analysis Micro_Analysis->Data_Analysis Stability Data Hedonic_Test Hedonic Scaling Triangle_Test->Hedonic_Test Hedonic_Test->Data_Analysis Sensory Data

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Quantification of Diammonium Adipate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of diammonium adipate in solution. The following protocols for High-Performance Liquid Chromatography (HPLC) and acid-base titration offer robust and reliable approaches for accurate quantification in various research and development settings.

Introduction

This compound, the ammonium salt of adipic acid, is a key intermediate in various industrial processes, including the production of polymers and as a component in certain formulations. Accurate quantification of this compound in solution is crucial for process monitoring, quality control, and research applications. This document outlines validated analytical methods to ensure precise and reproducible measurements.

Analytical Methods Overview

Two primary methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and selective method ideal for the separation and quantification of the adipate anion.

  • Acid-Base Titration: A classic, cost-effective, and accurate method for determining the concentration of the ammonium salt.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended, focusing on the quantification of the adipate component.

Experimental Protocol: HPLC

1. Objective: To quantify the concentration of this compound in an aqueous solution by measuring the adipate anion using reversed-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard (Purity ≥ 98%)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

4. Preparation of Solutions:

  • Mobile Phase: Prepare an isocratic mobile phase of an acidic aqueous buffer and an organic solvent (e.g., 97:3 v/v 10 mM sulfuric acid:acetonitrile).[1] The mobile phase should be filtered and degassed before use.

  • Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in HPLC grade water.

    • Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Dilute the sample solution containing this compound with HPLC grade water to fall within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of an acidic aqueous buffer (e.g., 10 mM sulfuric acid) and acetonitrile (e.g., 97:3 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm

  • Run Time: Approximately 10-15 minutes

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the adipate anion against the concentration of the this compound standards.

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

  • Apply the dilution factor to calculate the concentration in the original sample.

Quantitative Data: HPLC Method Performance

The following table summarizes typical performance characteristics for the HPLC analysis of organic acids, which are analogous to the adipate analysis.

ParameterTypical Value
Linearity (R²)> 0.999
Precision (%RSD)< 2%
Accuracy (Recovery)98-102%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample hplc_system->inject_std gen_cal Generate Calibration Curve inject_std->gen_cal quantify Quantify Samples inject_sample->quantify gen_cal->quantify calc_conc Calculate Final Concentration quantify->calc_conc

HPLC analysis workflow for this compound.

Acid-Base Titration Method

Acid-base titration provides a direct and accurate method for determining the concentration of this compound by neutralizing the acidic and basic components of the salt.

Experimental Protocol: Acid-Base Titration

1. Objective: To determine the concentration of this compound in solution via acid-base titration.

2. Principle: The method involves two main steps. First, the ammonium ions (NH₄⁺) are reacted with formaldehyde (HCHO) to form hexamethylenetetramine ((CH₂)₆N₄) and liberate an equivalent amount of protons (H⁺). The liberated acid is then titrated with a standardized strong base.

3. Materials and Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Formaldehyde solution (37%), neutralized to phenolphthalein endpoint with dilute NaOH.

  • Phenolphthalein indicator solution

  • Deionized water

  • Buret (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipettes

4. Procedure:

  • Pipette a known volume of the this compound solution into a 250 mL Erlenmeyer flask.

  • Add a sufficient volume of deionized water to ensure the electrode of a pH meter (if used) is submerged, or to a total volume of approximately 50-100 mL.

  • Add a measured excess of neutralized formaldehyde solution. Allow the reaction to proceed for a few minutes.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized sodium hydroxide solution from the buret until the endpoint is reached, indicated by a persistent faint pink color.

  • Record the volume of NaOH solution used.

  • Perform a blank titration using deionized water and the same amount of formaldehyde to account for any acidity in the reagents.

5. Calculations: The concentration of this compound can be calculated using the following formula:

Concentration (mol/L) = [(V_sample - V_blank) * M_NaOH] / V_sample_initial

Where:

  • V_sample = Volume of NaOH used for the sample (L)

  • V_blank = Volume of NaOH used for the blank (L)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • V_sample_initial = Initial volume of the this compound sample (L)

Quantitative Data: Titration Method Performance
ParameterTypical Value
Accuracy (Recovery)99-101%
Precision (%RSD)< 1%

Experimental Workflow: Titration Analysis

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation pipette_sample Pipette Sample add_reagents Add Water & Formaldehyde pipette_sample->add_reagents add_indicator Add Indicator add_reagents->add_indicator titrate Titrate to Endpoint add_indicator->titrate fill_buret Fill Buret with NaOH fill_buret->titrate record_vol Record Volume titrate->record_vol calculate_conc Calculate Concentration record_vol->calculate_conc blank_titration Perform Blank Titration blank_titration->calculate_conc

References

Application Note: Analysis of Adipates Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipates, esters of adipic acid, are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly in polyvinyl chloride (PVC) and polyvinylidene chloride (PVDC) based plastics. These compounds can be found in a variety of consumer products, including food packaging materials, medical devices, and toys. Due to their potential to migrate from these materials into food, beverages, or biological systems, sensitive and reliable analytical methods for their detection and quantification are crucial.[1][2] Adipic acid itself is a dicarboxylic acid that can be a biomarker for certain metabolic disorders.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and extensively utilized technique for the analysis of semi-volatile organic compounds like adipate esters and, with appropriate derivatization, for non-volatile compounds like adipic acid, offering high-resolution separation and definitive identification.[2][4]

This application note provides detailed protocols for the analysis of adipates in various matrices using GC-MS.

Experimental Protocols

Protocol 1: Analysis of Adipate Plasticizers in Food Samples (e.g., Ham Sausage)

This protocol is adapted from a validated method for determining adipate plasticizers that have migrated from food packaging.[5][6]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Homogenization: Weigh a representative portion of the food sample (e.g., ham sausage) and homogenize it.[7]

  • Liquid Extraction: Add a suitable volume of hexane to the homogenized sample and vortex or shake vigorously to extract the adipate esters into the organic solvent.[7]

  • Centrifugation: Centrifuge the mixture to separate the hexane layer from the solid food matrix.[7]

  • SPE Cleanup:

    • Condition an Oasis MAX solid-phase extraction cartridge.[5][6]

    • Load the hexane extract onto the conditioned cartridge.

    • Elute the adipate plasticizers with 2 mL of acetonitrile.[6]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.[6]

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile with 3 minutes of vortexing. The sample is now ready for GC-MS analysis.[6]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Thermo Trace GC 2000 or equivalent.[6]

  • Mass Spectrometer: DSQII mass spectrometer or equivalent.[6]

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Injector Temperature: 250°C.[8]

  • Injection Mode: Splitless.[8]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 155°C at 4°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Protocol 2: Analysis of Adipic Acid in Biological Samples (e.g., Urine, Plasma)

Direct analysis of the polar and non-volatile adipic acid by GC is challenging.[4] Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[4]

1. Sample Preparation and Derivatization

Two common derivatization methods are silylation and alkylation/esterification.[4]

A. Silylation using BSTFA

  • Sample Preparation: Transfer a known amount of the sample or standard solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA + 1% TMCS to the dried sample.[4]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes.[4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[4]

B. Alkylation/Esterification using BF3-Methanol

  • Sample Preparation: Transfer a known amount of the sample or standard solution to a reaction vial and evaporate the solvent to dryness.[4]

  • Reagent Addition: Add 200 µL of anhydrous methanol and 100 µL of 14% BF3-Methanol solution to the dried sample.[4]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes.[4]

  • Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.[4]

  • Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the dimethyl adipate to a clean vial for GC-MS analysis.[4]

2. GC-MS Instrumentation and Conditions

The GC-MS conditions are generally similar to those in Protocol 1, with potential adjustments to the temperature program based on the specific derivative being analyzed.

Data Presentation

The following tables summarize the quantitative performance data for adipate analysis by GC-MS from various studies.

Table 1: Quantitative Performance for Adipate Plasticizer Analysis

Analyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)Recovery%RSD / %CVLimit of Detection (LOD)Reference
5 Adipate PlasticizersHam Sausage5 - 1000 ng/g> 0.99885.7% - 106% (SPE efficiency)Intraday: 2.5% - 11.3%, Interday: 2.8% - 15.6%Not specified[5][6]
Di(2-ethylhexyl) adipate (DEHA) and 8 PhthalatesHuman MilkNot specifiedNot specifiedNot specifiedNot specifiedLevels from 30.4-237 ng/g detected[10]
Phthalates and AdipatesHuman SerumNot specified> 0.98Intra-day: 91.4% - 108.4%, Inter-day: 91.0% - 110.2%Intra-day: 4.9% - 13.3%, Inter-day: 5.2% - 13.4%0.7 - 4.5 ng/mL[11]

Table 2: Quantitative Performance for Adipic Acid Analysis (with Derivatization)

Derivatization MethodMatrixLinearity RangeCorrelation Coefficient (r²)Recovery%RSD / %CVLimit of Detection (LOD)Reference
SilylationNot specified2.0 - 100.0 µg/mL> 0.99582.97% - 114.96%0.32% - 13.76%0.04 - 0.42 µmol/L[8]
Hexamethyl disilazane (HMDS)Air and Water2 - 100 µg/mLNot specifiedNot specifiedNot specifiedAir: 7 µg/m³, Water: 1 µg/L[12][13]
Trimethylsilyl derivativesUrineNot specifiedNot specified57% - 106% (SPE efficiency)Not specifiedNot specified[14]

Visualizations

experimental_workflow_plasticizers cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample (e.g., Ham Sausage) homogenize Homogenization sample->homogenize extraction Liquid Extraction (Hexane) homogenize->extraction centrifuge Centrifugation extraction->centrifuge spe Solid Phase Extraction (Oasis MAX) centrifuge->spe elution Elution (Acetonitrile) spe->elution concentrate Evaporation elution->concentrate reconstitute Reconstitution concentrate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Figure 1: Experimental workflow for adipate plasticizer analysis.

derivatization_workflow cluster_silylation Silylation cluster_alkylation Alkylation/Esterification start Sample Containing Adipic Acid evaporation Evaporate to Dryness start->evaporation sily_reagent Add Pyridine & BSTFA + 1% TMCS evaporation->sily_reagent alk_reagent Add Methanol & 14% BF3-Methanol evaporation->alk_reagent sily_heat Heat at 70°C sily_reagent->sily_heat gcms GC-MS Analysis sily_heat->gcms alk_heat Heat at 80°C alk_reagent->alk_heat alk_extract Liquid-Liquid Extraction alk_heat->alk_extract alk_extract->gcms

Figure 2: Derivatization workflow for adipic acid analysis.

References

Application Notes and Protocols for Solid-Phase Extraction of Adipate Compounds from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate compounds, primarily used as plasticizers to enhance the flexibility of polymers like PVC, are prevalent in a wide array of materials, including food packaging, medical devices, and consumer goods. The potential for these compounds to migrate into food, biological systems, and the environment has led to a growing need for sensitive and reliable analytical methods for their detection and quantification. Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that offers selective extraction and concentration of adipates from complex matrices, leading to cleaner extracts and improved analytical results.

This document provides detailed application notes and experimental protocols for the solid-phase extraction of common adipate compounds from food, biological, and environmental samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Adipate Extraction via SPE

The solid-phase extraction of adipate esters typically employs a reversed-phase mechanism. A pre-treated sample is loaded onto a hydrophobic SPE sorbent, such as C18 or a polymeric sorbent like Oasis MAX (a mixed-mode anion exchanger). Due to their nonpolar nature, adipate compounds are retained on the sorbent material, while more polar and interfering matrix components are washed away. A nonpolar organic solvent is then used to elute the retained adipates, which are subsequently collected, concentrated, and prepared for instrumental analysis.[1]

Experimental Workflow for Adipate SPE

SPE_Workflow cluster_PreTreatment Sample Pre-Treatment cluster_SPE Solid-Phase Extraction cluster_PostSPE Post-SPE Processing Homogenization Homogenization (Solid Samples) LiquidExtraction Liquid-Liquid Extraction (e.g., with Hexane/Acetonitrile) Homogenization->LiquidExtraction Centrifugation Centrifugation LiquidExtraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning (e.g., Methanol, Water) Supernatant->Conditioning Loading 2. Sample Loading (Load Pre-treated Sample) Conditioning->Loading Washing 3. Washing (e.g., Water/Methanol Mix) Loading->Washing Elution 4. Elution (e.g., Ethyl Acetate/Acetonitrile) Washing->Elution Drying Drying (Anhydrous Sodium Sulfate) Elution->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for the solid-phase extraction and analysis of adipate compounds.

Quantitative Data Summary

The following tables summarize the performance data for the SPE of various adipate compounds from different matrices.

Table 1: Adipate Plasticizers in Food Matrices

CompoundMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
Di-n-butyl adipate (DBA)Ham SausageOasis MAXGC-MS85.7 - 106 (Extraction Efficiency)--[2][3]
Di(2-ethylhexyl) adipate (DEHA)Ham SausageOasis MAXGC-MS85.4 - 114.6 (Intraday)--[2][3]
Diisobutyl adipate (DIBA)Food (general)C18 or HLBGC-MSHigh--[1]
DEHAComposite Food Samples-GC-MS--1.4 - 6010 ng/g (Detected Levels)[3]

Table 2: Adipate Compounds in Biological Matrices

CompoundMatrixSPE SorbentAnalytical MethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
Diethyl adipate (DEA)Human SerumDimethylbutyl-amineGC-MS>88 (Extraction Efficiency)0.7 - 4.5-[2]
Dibutyl adipate (DBA)Human SerumDimethylbutyl-amineGC-MS>88 (Extraction Efficiency)0.7 - 4.5-[2]
Diisobutyl adipate (DIBA)Human SerumDimethylbutyl-amineGC-MS>88 (Extraction Efficiency)0.7 - 4.5-[2]
Bis(2-butoxyethyl) adipate (BBEA)Human SerumDimethylbutyl-amineGC-MS>88 (Extraction Efficiency)0.7 - 4.5-[2]
Di(2-ethylhexyl) adipate (DEHA)Human SerumDimethylbutyl-amineGC-MS>88 (Extraction Efficiency)0.7 - 4.5-[2]
DEHAHuman MilkDispersive SPEGC-MS-30.4 (Detected Level)-[4]
DEHAMedical Infusion Sets-GC-MS/MS91.8 - 122-54.1 - 76.3 ng/g[5]

Table 3: Adipic Acid in Environmental Matrices

CompoundMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
Organic AcidsWastewaterC18 or other polymericGC-MS / LC-MS---[6][7]

Note: Detailed quantitative data for adipic acid in environmental water samples using a specific, validated SPE protocol was limited in the search results. EPA Method 3535A provides a general framework for such extractions.[6][7]

Detailed Experimental Protocols

Protocol 1: Extraction of Adipate Plasticizers from Fatty Food Matrices (e.g., Ham Sausage)

This protocol is adapted from methods developed for the extraction of adipate plasticizers from complex food matrices.[1][2]

1. Sample Pre-Treatment

  • Weigh 5 g of the homogenized food sample into a centrifuge tube.

  • Add 10 mL of acetonitrile (or a hexane/acetone mixture).

  • Vortex vigorously for 2 minutes to extract the adipates into the solvent.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant for SPE cleanup.

2. Solid-Phase Extraction (Oasis MAX Cartridge)

  • Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of ultrapure water through the Oasis MAX SPE cartridge. Ensure the sorbent does not go dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 90:10 (v/v) water/methanol mixture to elute polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained adipate plasticizers with 10 mL of ethyl acetate or acetonitrile into a clean collection tube.

3. Post-SPE Processing

  • Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.

Protocol 2: Extraction of Adipate Compounds from Biological Fluids (e.g., Human Serum)

This protocol is based on the methodology for the simultaneous determination of phthalates and adipates in human serum.[2]

1. Sample Pre-Treatment

  • Pipette 1 mL of human serum into a glass tube.

  • If required, add an internal standard solution.

  • Dilute the sample with an equal volume of a suitable buffer to reduce viscosity and disrupt protein binding.

  • Vortex the sample for 1 minute.

2. Solid-Phase Extraction (Dimethylbutylamine-functionalized Cartridge)

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.

  • Sample Loading: Apply the pre-treated serum sample to the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 15-20 minutes.

  • Elution: Elute the adipate compounds with 10 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).

3. Post-SPE Processing

  • Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.

  • Reconstitution: Adjust the final volume to 1 mL with the appropriate solvent for GC-MS injection.

Protocol 3: General Protocol for Adipic Acid in Environmental Water Samples

This protocol is a general guideline based on EPA Method 3535A for the extraction of organic analytes from aqueous samples.[6][7]

1. Sample Pre-Treatment

  • For a 1-liter water sample, adjust the pH to <2 with sulfuric acid to ensure adipic acid is in its protonated form.

  • If the sample contains suspended solids, filtration may be necessary prior to SPE.

2. Solid-Phase Extraction (C18 or Polymeric Cartridge)

  • Conditioning: Condition the SPE cartridge with 5-10 mL of the elution solvent (e.g., methanol or acetonitrile), followed by 5-10 mL of reagent water adjusted to the same pH as the sample. Do not allow the sorbent to dry.

  • Sample Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Washing (Optional): If interferences are expected, a wash step with a small volume of reagent water can be performed.

  • Drying: After the sample has passed through, draw air or nitrogen through the cartridge for 10-20 minutes to remove as much residual water as possible.

  • Elution: Elute the adipic acid from the cartridge with 2-3 aliquots of a water-miscible organic solvent like methanol or acetonitrile. The total elution volume is typically 5-10 mL.

3. Post-SPE Processing

  • Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) using a nitrogen evaporator.

  • Solvent Exchange: If the elution solvent is not compatible with the analytical method, a solvent exchange may be necessary.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the solid-phase extraction of adipate compounds from a variety of complex matrices. The selection of the appropriate SPE sorbent and optimization of the extraction conditions are critical for achieving high recovery and sensitivity. These methods, when coupled with sensitive analytical techniques like GC-MS, enable the reliable quantification of adipates for research, monitoring, and safety assessment purposes.

References

Application Notes and Protocols: Diammonium Adipate in Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium adipate, the diammonium salt of adipic acid, is a promising excipient for the development of controlled-release oral solid dosage forms. Its utility is primarily derived from its properties as a salt of a weak acid and a weak base, which allows it to function as an effective pH-modulating agent within a drug formulation. This is particularly advantageous for active pharmaceutical ingredients (APIs) with pH-dependent solubility, as this compound can help create a stable micro-environmental pH within the dosage form, leading to a more consistent and pH-independent drug release profile as it passes through the variable pH environments of the gastrointestinal (GI) tract.[1][2][3][4][5]

These application notes provide a comprehensive framework for the utilization of this compound in the formulation of controlled-release matrix tablets. The included protocols are based on established principles for similar adipic acid salts and serve as a detailed guide for formulation development and evaluation.[6]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C6H16N2O4[]
Molecular Weight 180.20 g/mol []
Melting Point 152°C[]
Boiling Point 338.5°C at 760 mmHg[]
Density 1.25 g/cm³[]
Appearance White crystalline powder
pKa of Adipic Acid 4.41 and 5.41[1]

Proposed Mechanisms of Action in Controlled-Release Formulations

This compound is proposed to modulate drug release through two primary mechanisms when incorporated into a hydrophilic polymer matrix system:

  • pH Modulation for pH-Independent Release: For APIs with solubility that changes with pH, this compound acts as a buffering agent, creating a stable pH microenvironment within the tablet matrix. This localized pH control ensures consistent drug dissolution and release, mitigating the impact of the fluctuating pH of the GI tract.[6]

  • Pore Formation in Hydrophobic Matrices: As a water-soluble salt, this compound can be incorporated into insoluble polymer matrices. Upon contact with gastrointestinal fluids, it dissolves and leaches out, creating a network of pores and channels. This increases the surface area for drug dissolution and provides pathways for drug diffusion, thereby modulating the release rate.[6]

cluster_0 Mechanism 1: pH Modulation cluster_1 Mechanism 2: Pore Formation DAA_Buffer This compound (Buffering Agent) Stable_pH Creates Stable pH Microenvironment in Matrix DAA_Buffer->Stable_pH maintains pH Consistent_Sol Consistent Drug Solubilization Stable_pH->Consistent_Sol enables pH_Ind_Release pH-Independent Drug Release Consistent_Sol->pH_Ind_Release results in DAA_Pore This compound (Soluble Excipient) Leaches_Out Leaches Out in Aqueous Environment DAA_Pore->Leaches_Out dissolves and Pore_Network Forms Pore Network in Hydrophobic Matrix Leaches_Out->Pore_Network creates Modulated_Release Modulated Drug Release Pore_Network->Modulated_Release allows for

Caption: Proposed mechanisms of this compound in controlled-release systems.

Experimental Protocols

The following protocols are adapted from established methods for monosodium adipate and provide a robust framework for the formulation and evaluation of controlled-release tablets incorporating this compound.[6]

Protocol 1: Formulation of Controlled-Release Matrix Tablets via Wet Granulation

Objective: To prepare controlled-release matrix tablets containing a model API and varying concentrations of this compound using the wet granulation method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pH modifier/pore-former)

  • Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)

  • Microcrystalline Cellulose (MCC PH101) (Filler/Binder)

  • Polyvinylpyrrolidone (PVP K30) (Binder)

  • Magnesium Stearate (Lubricant)

  • Isopropyl Alcohol (Granulating fluid)

Equipment:

  • Electronic weighing balance

  • High-shear granulator or mortar and pestle

  • Sieves (e.g., 20 and 60 mesh)

  • Tray dryer or fluid bed dryer

  • Tablet compression machine

  • Hardness tester, friability tester, thickness gauge

Methodology:

  • Weighing: Accurately weigh all ingredients as per the formulation table below (Table 1).

  • Dry Mixing: Sift the API, this compound, HPMC, and MCC through a 20-mesh sieve. Mix the powders in a blender for 15 minutes for uniform distribution.

  • Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add the binder solution to the powder blend while mixing until a coherent mass is formed.

  • Wet Screening: Pass the wet mass through a 20-mesh sieve to form granules.

  • Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying (LOD) is less than 2%.

  • Dry Screening: Pass the dried granules through a 60-mesh sieve to break any aggregates.

  • Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press to a target weight and hardness.

Protocol 2: In-Vitro Dissolution Study

Objective: To evaluate the drug release profile from the formulated tablets under different pH conditions to assess the impact of this compound.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Media:

  • 0.1 N HCl (pH 1.2) for the first 2 hours

  • Phosphate Buffer (pH 6.8) for the remaining 10 hours

Parameters:

  • Rotation Speed: 50 RPM

  • Temperature: 37 ± 0.5°C

  • Volume of Medium: 900 mL

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12 hours

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)

Methodology:

  • Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.

  • Begin the test and withdraw 5 mL samples at the specified time points.

  • After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.

  • Continue sampling at the specified intervals for up to 12 hours.

  • Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point, correcting for the previously removed samples.

Data Presentation

The following tables present hypothetical data for formulations with varying concentrations of this compound to illustrate its potential effect on tablet properties and drug release. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Tablet Formulations with Varying this compound Concentrations

Ingredient (mg/tablet)Formulation F1 (0%)Formulation F2 (5%)Formulation F3 (10%)Formulation F4 (15%)
Model API100100100100
This compound0204060
HPMC K100M120120120120
MCC PH101175155135115
PVP K3010101010
Magnesium Stearate5555
Total Weight (mg) 410 410 410 410

Table 2: Hypothetical Cumulative Drug Release Data (%)

Time (hours)Formulation F1 (0% DAA)Formulation F2 (5% DAA)Formulation F3 (10% DAA)Formulation F4 (15% DAA)
115202530
225324048
440506275
655688092
8708595101
108296102-
1293101--

Interpretation of Hypothetical Data: The data in Table 2 suggests that as the concentration of this compound increases, the rate of drug release also increases. This is consistent with its proposed role as a hydrophilic pore-former, where higher concentrations would create a more porous matrix, facilitating faster drug diffusion.[6] This allows for the precise modulation of the release profile to meet specific therapeutic needs.

Visualization of Experimental Workflow

cluster_formulation Formulation cluster_evaluation Evaluation Weighing Weighing of API and Excipients Dry_Mixing Dry Mixing Weighing->Dry_Mixing Granulation Wet Granulation Dry_Mixing->Granulation Drying Drying of Granules Granulation->Drying Sizing Dry Screening/Sizing Drying->Sizing Lubrication Lubrication Sizing->Lubrication Compression Tablet Compression Lubrication->Compression QC_Tests Tablet QC Tests (Hardness, Friability) Compression->QC_Tests Dissolution In-Vitro Dissolution Testing QC_Tests->Dissolution Analysis Sample Analysis (UV-Vis/HPLC) Dissolution->Analysis Data_Analysis Data Analysis and Profile Comparison Analysis->Data_Analysis

Caption: General workflow for formulation and evaluation of controlled-release tablets.

Signaling Pathways

The role of this compound in controlled-release formulations is that of a pharmaceutical excipient, where it modifies the physicochemical properties of the dosage form to control the rate of drug release. There is currently no evidence to suggest that this compound, at the concentrations used in pharmaceutical formulations, directly interacts with or modulates any biological signaling pathways. Its function is confined to the drug delivery system itself.

Conclusion

This compound presents a viable and valuable option for formulators seeking to develop robust controlled-release drug products, particularly for APIs with pH-dependent solubility. By acting as an internal pH modifier and/or a pore-former, it can be used to engineer a desired drug release profile. The protocols and data presented here provide a foundational guide for the research and development of such advanced drug delivery systems. Experimental validation of the hypothetical data is a necessary next step in harnessing the full potential of this compound in controlled-release technology.

References

Application Notes and Protocols: Diammonium Adipate as a Shale Swelling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shale formations, rich in clay minerals, are notoriously sensitive to aqueous drilling fluids. The interaction between water and clay can lead to shale swelling, wellbore instability, and costly drilling delays. Shale swelling inhibitors are critical additives in water-based drilling fluids to mitigate these issues. This document provides detailed application notes and experimental protocols for evaluating the efficacy of diammonium adipate and its derivatives as shale swelling inhibitors. The information is compiled from recent studies and is intended to guide researchers in this field.

A notable derivative, AAS-8, synthesized from adipic acid and tetraethylenepentamine, has demonstrated significant potential as a shale swelling inhibitor.[1][2] The primary inhibition mechanism is believed to involve the intercalation of the inhibitor into the clay layers, where it binds the clay sheets through electrostatic adsorption and hydrogen bonding.[1][2]

Data Presentation

The performance of shale swelling inhibitors is quantified through various experimental tests. Below is a summary of the available quantitative data for a this compound derivative, AAS-8.

Inhibitor FormulationConcentrationTest MethodResultReference
AAS-80.1% (w/v)Bentonite Linear Expansion Test59.61% linear expansion rate[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate evaluation of this compound and its derivatives as shale swelling inhibitors.

Bentonite Linear Expansion Test

This test measures the swelling of a compacted bentonite sample when exposed to a test fluid, simulating the swelling of shale downhole.

Materials and Equipment:

  • Sodium Bentonite (dried at 105°C for 4 hours)

  • Test inhibitor solutions (e.g., 0.1% w/v AAS-8 in deionized water)

  • Deionized water (as a control)

  • Hydraulic press

  • Linear swell meter

  • Beaker, spatula, and weighing balance

Procedure:

  • Weigh 10 g of dried sodium bentonite.

  • Place the bentonite powder into the core cup of the linear swell meter.

  • Compact the bentonite using a hydraulic press at 10 MPa for 5 minutes to form a pellet.

  • Assemble the core cup into the linear swell meter apparatus.

  • Gently pour the inhibitor test solution (or deionized water for the control) into the cup until the bentonite pellet is fully submerged.

  • Start the data acquisition system of the linear swell meter to record the change in the height of the bentonite pellet over time.

  • Continue the measurement for a specified period (e.g., 16-24 hours) until the swelling stabilizes.

  • The linear expansion rate is calculated as the percentage increase in the height of the pellet from its initial height.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the inhibitor and its interaction with clay, providing insights into the inhibition mechanism.

Materials and Equipment:

  • Sodium Bentonite

  • Inhibitor solution

  • Thermogravimetric Analyzer

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare a suspension of sodium bentonite in the inhibitor solution (e.g., 1 g bentonite in 100 mL of inhibitor solution).

  • Stir the suspension for a defined period (e.g., 2 hours) to ensure thorough interaction.

  • Centrifuge the suspension to separate the treated bentonite.

  • Carefully decant the supernatant and wash the bentonite pellet with deionized water.

  • Dry the treated bentonite sample in an oven at a specified temperature (e.g., 50°C).

  • Place a small amount of the dried, treated bentonite (typically 5-10 mg) into the TGA crucible.

  • Heat the sample in the TGA under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the thermal decomposition points and infer the nature of the interaction between the inhibitor and the clay.

Particle Size Distribution Analysis

This analysis helps to understand how the inhibitor affects the dispersion of clay particles in the drilling fluid.

Materials and Equipment:

  • Sodium Bentonite

  • Inhibitor solution

  • Deionized water

  • Laser diffraction particle size analyzer (e.g., Horiba LA-950 or similar)

  • Stirrer or sonicator for sample dispersion

Procedure:

  • Prepare a base slurry of sodium bentonite in deionized water (e.g., 4% w/v).

  • Add the desired concentration of the inhibitor solution to the base slurry.

  • Stir the mixture thoroughly for a set period (e.g., 24 hours) to allow for complete interaction.

  • Introduce the sample into the laser diffraction particle size analyzer.

  • Use the instrument's software to measure the particle size distribution. The software will typically provide parameters such as the mean particle size (d50) and the distribution range.

  • Compare the particle size distribution of the inhibitor-treated slurry to a control slurry (bentonite in deionized water) to assess the inhibitor's effect on clay particle agglomeration or dispersion.

Visualizations

Proposed Inhibition Mechanism of this compound

G cluster_1 Aqueous Phase ClaySheet1 Clay Platelet (Negative Surface Charge) ClaySheet2 Clay Platelet (Negative Surface Charge) DiammoniumAdipate This compound (Cationic Head and Hydrophilic Tail) DiammoniumAdipate->ClaySheet1 Electrostatic Adsorption DiammoniumAdipate->ClaySheet2 Hydrogen Bonding Water Water Molecules Water->ClaySheet1 Water->ClaySheet2

Caption: Proposed mechanism of shale inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

G start Start: Synthesize/Obtain This compound Derivative prep_solutions Prepare Inhibitor Solutions (e.g., 0.1% w/v) and Controls start->prep_solutions linear_swell Linear Expansion Test prep_solutions->linear_swell tga Thermogravimetric Analysis (TGA) prep_solutions->tga psd Particle Size Distribution Analysis prep_solutions->psd data_analysis Analyze and Compare Data linear_swell->data_analysis tga->data_analysis psd->data_analysis conclusion Conclusion on Inhibitor Performance data_analysis->conclusion

Caption: Workflow for evaluating shale swelling inhibitors.

References

Application Notes and Protocols for the Biotechnological Production of Adipic Acid and its Conversion to Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotechnological production of adipic acid using engineered microorganisms, followed by its conversion to diammonium adipate, a key precursor for the synthesis of nylon-6,6.

Introduction

Adipic acid is a significant platform chemical, traditionally produced from petroleum-based feedstocks through processes that raise environmental concerns.[1][2] The biotechnological production of adipic acid from renewable resources using metabolically engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, offers a sustainable alternative.[2][3][4] This document outlines the key metabolic pathways, fermentation strategies, downstream purification processes, and the subsequent synthesis of this compound.

Biotechnological Production of Adipic Acid

The microbial synthesis of adipic acid has been successfully achieved by engineering various artificial metabolic pathways in host organisms. The most promising of these is the reverse adipate degradation pathway.

Key Biosynthetic Pathways

Several artificial pathways have been designed for the biosynthesis of adipic acid, including:

  • Reverse Adipate Degradation Pathway (RADP): This pathway, identified in Thermobifida fusca, has been successfully reconstructed in E. coli.[1][5] It involves the condensation of succinyl-CoA and acetyl-CoA to form a C6 backbone, which is then converted to adipic acid through a series of reduction and dehydration steps.[6] This pathway has achieved the highest reported titers of adipic acid.[1]

  • Fatty Acid Degradation Pathway: This approach utilizes the β-oxidation of fatty acids to produce adipyl-CoA, which is then converted to adipic acid.

  • Muconic Acid Conversion Pathway: In this two-step process, muconic acid is first produced through fermentation, followed by chemical hydrogenation to yield adipic acid.[7]

  • α-Ketopimelate Pathway: This pathway involves the chain elongation of α-ketoglutarate to α-ketopimelate, which is then converted to adipic acid.

Data Presentation: Performance of Engineered Microorganisms

The following tables summarize the quantitative data from various studies on the biotechnological production of adipic acid.

Table 1: Adipic Acid Production in Engineered Escherichia coli

Strain/Genetic ModificationFermentation MethodCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Engineered E. coli with RADPFed-batchGlucose/Glycerol68.0--[1][2]
Engineered E. coli JL12Fed-batch (5 L)-22.30.250.31[8]
Engineered E. coli (M23-8T-L)Fed-batch (5 L)Cyclohexanol~103>75% (recovery)-
Engineered E. coli (M23-8T-L)Fed-batch (5 L)KA oil~110>75% (recovery)-[9]
Engineered E. coli with RADPShake flask-1.51--[8][10]
Engineered E. coli with RADPShake flask-0.311.1% (theoretical)-[1]

Table 2: Adipic Acid Production in Engineered Saccharomyces cerevisiae

Strain/Genetic ModificationFermentation MethodTiter (mg/L)Reference
Engineered S. cerevisiae with RADPFed-batch (5 L)10.09[2][11]
Engineered S. cerevisiae with RADPShake flask3.83[2][11]

Experimental Protocols

Protocol for Fed-Batch Fermentation of Engineered E. coli

This protocol is based on a two-stage fermentation process for high-titer adipic acid production.

3.1.1. Materials and Equipment

  • Engineered E. coli strain harboring the adipic acid biosynthesis pathway

  • 5-L bioreactor with pH, temperature, and dissolved oxygen control

  • Seed culture medium (e.g., LB medium)

  • Fermentation medium (defined mineral medium with glucose)

  • Feeding solution (concentrated glucose and nutrient solution)

  • Ammonia solution for pH control

  • Antibiotics (if required for plasmid maintenance)

3.1.2. Procedure

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of seed culture medium in a 250 mL shake flask.

    • Incubate at 37°C with shaking at 220 rpm for 12-16 hours.

  • Bioreactor Preparation and Inoculation:

    • Prepare and sterilize the 5-L bioreactor containing 3 L of fermentation medium.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase (Cell Growth):

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of ammonia solution).

    • Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and aeration rate.

    • Continue the batch phase until the initial glucose is consumed, indicated by a sharp increase in DO.

  • Fed-Batch Phase (Adipic Acid Production):

    • Initiate the feeding of a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

    • If applicable, induce the expression of the adipic acid pathway genes at the beginning of the fed-batch phase.

    • Continue the fed-batch fermentation for 48-96 hours, monitoring cell density, glucose concentration, and adipic acid titer at regular intervals.

Protocol for Downstream Purification of Adipic Acid

This protocol describes the recovery and purification of adipic acid from the fermentation broth.

3.2.1. Materials and Equipment

  • Fermentation broth containing adipic acid

  • Centrifuge

  • Flocculant

  • Ultrafiltration system

  • Hydrochloric acid (HCl) or other strong acid

  • Crystallization vessel with temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

3.2.2. Procedure

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.

  • Clarification: Add a flocculant to the supernatant to precipitate any remaining cell debris and proteins, followed by another centrifugation or filtration step.

  • Ultrafiltration: Pass the clarified supernatant through an ultrafiltration membrane to remove high molecular weight impurities.

  • Acidification and Crystallization:

    • Adjust the pH of the filtrate to below 2.0 using a strong acid (e.g., HCl) to protonate the adipate to adipic acid.

    • Cool the acidified solution to induce the crystallization of adipic acid.

  • Recovery and Drying:

    • Collect the adipic acid crystals by filtration.

    • Wash the crystals with cold water to remove soluble impurities.

    • Dry the purified adipic acid crystals in an oven. The purity of the isolated adipic acid can exceed 98.6%.[9]

Protocol for Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound from purified bio-based adipic acid.

3.3.1. Materials and Equipment

  • Purified adipic acid

  • Ammonium hydroxide solution (concentrated)

  • Distilled water

  • Reaction vessel with stirring

  • pH meter

  • Crystallization dish

  • Filtration apparatus

  • Drying oven

3.3.2. Procedure

  • Dissolution: Dissolve a known amount of purified adipic acid in distilled water. Gentle heating may be required to facilitate dissolution.

  • Neutralization: Slowly add concentrated ammonium hydroxide solution to the adipic acid solution while stirring. Monitor the pH continuously. The target is to reach a neutral pH (approximately 7.0), indicating the complete neutralization of both carboxylic acid groups to form this compound. This is a classic acid-base reaction.[12]

  • Crystallization: Allow the resulting this compound solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Recovery and Drying:

    • Collect the this compound crystals by filtration.

    • Wash the crystals with a small amount of cold distilled water.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 75°C) to yield the final product.[13]

Visualization of Pathways and Workflows

Metabolic Pathway: Reverse Adipate Degradation Pathway in Engineered E. coli

Reverse_Adipate_Degradation_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetyl_CoA Acetyl-CoA Glycolysis->Acetyl_CoA TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Thiolase Thiolase (paaJ) Acetyl_CoA->Thiolase Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Succinyl_CoA->Thiolase Three_Oxoadipyl_CoA 3-Oxoadipyl-CoA Thiolase->Three_Oxoadipyl_CoA Three_Hydroxyadipyl_CoA_Dehydrogenase 3-Hydroxyadipyl-CoA Dehydrogenase Three_Oxoadipyl_CoA->Three_Hydroxyadipyl_CoA_Dehydrogenase Three_Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Three_Hydroxyadipyl_CoA_Dehydrogenase->Three_Hydroxyadipyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (paaF) Three_Hydroxyadipyl_CoA->Enoyl_CoA_Hydratase Hexa_2_enedioyl_CoA Hexa-2-enedioyl-CoA Enoyl_CoA_Hydratase->Hexa_2_enedioyl_CoA Butyryl_CoA_Dehydrogenase Butyryl-CoA Dehydrogenase Hexa_2_enedioyl_CoA->Butyryl_CoA_Dehydrogenase Adipyl_CoA Adipyl-CoA Butyryl_CoA_Dehydrogenase->Adipyl_CoA Thioesterase Thioesterase (tesB) Adipyl_CoA->Thioesterase Adipic_Acid Adipic Acid Thioesterase->Adipic_Acid

Caption: Engineered Reverse Adipate Degradation Pathway in E. coli.

Experimental Workflow: Biotechnological Production of Adipic Acid

Adipic_Acid_Production_Workflow Seed_Culture 1. Seed Culture Preparation Fed_Batch 2. Fed-Batch Fermentation Seed_Culture->Fed_Batch Harvest 3. Broth Harvesting & Cell Removal Fed_Batch->Harvest Purification 4. Downstream Purification Harvest->Purification Crystallization 5. Crystallization & Drying Purification->Crystallization Final_Product Pure Adipic Acid Crystallization->Final_Product

Caption: Experimental workflow for bio-adipic acid production.

Logical Relationship: Synthesis of this compound

Diammonium_Adipate_Synthesis Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Reaction Neutralization Reaction Adipic_Acid->Reaction Ammonia Ammonium Hydroxide (2 NH4OH) Ammonia->Reaction Diammonium_Adipate This compound (NH4OOC-(CH2)4-COONH4) Reaction->Diammonium_Adipate Water Water (2 H2O) Reaction->Water by-product

Caption: Synthesis of this compound from adipic acid.

References

Troubleshooting & Optimization

"preventing impurity formation in diammonium adipate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address impurity formation during the synthesis of diammonium adipate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound synthesis?

A1: Impurities in this compound synthesis can originate from three main sources:

  • Raw Materials: The primary starting material, adipic acid, can contain residual catalysts and by-products from its own manufacturing process, such as succinic acid, glutaric acid, and caproic acid. The ammonia source may also contain contaminants.

  • Side Reactions: During the neutralization reaction between adipic acid and ammonia, side reactions can occur, particularly under suboptimal conditions (e.g., incorrect pH or temperature), leading to the formation of monoammonium adipate or other by-products.

  • Thermal Degradation: At elevated temperatures, especially in the solid phase or in concentrated solutions with low water content, this compound can undergo thermal degradation to form amides (adipamide) and imides (adipimide).[1]

Q2: How does reaction temperature affect the purity of this compound?

A2: Temperature is a critical parameter. While elevated temperatures (e.g., 60°C) can facilitate the dissolution of adipic acid and increase the reaction rate, excessively high temperatures can lead to thermal degradation.[2] The decomposition of adipic acid itself can begin near its melting point (152°C), forming by-products like cyclopentanone.[3][4] It is crucial to maintain a controlled temperature to ensure complete salt formation while minimizing the generation of thermal degradants.

Q3: What is the optimal pH for this compound synthesis?

A3: The synthesis of this compound is a neutralization reaction. The pH should be controlled to ensure the complete reaction of both carboxylic acid groups on the adipic acid molecule. A neutral to slightly alkaline pH is generally targeted to ensure the formation of the diammonium salt over the monoammonium salt. The pH of a 0.1 mol/L solution of pure this compound is typically between 6.5 and 7.5.

Q4: My final this compound product is discolored (yellow/brown). What are the likely causes?

A4: Discoloration in the final product can be attributed to several factors:

  • Impurities in Adipic Acid: Trace metallic impurities, such as iron, in the starting adipic acid can lead to colored complexes.

  • Thermal Degradation: Overheating during the reaction or drying process can cause the formation of colored degradation products.

  • Reaction with Equipment: If the reaction is carried out in a vessel that is not sufficiently inert (e.g., certain types of stainless steel under corrosive conditions), metallic ions can leach into the solution and cause discoloration.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Issue 1: Out-of-Specification Purity in Final Product

Your final this compound product fails to meet the required purity specifications after analysis (e.g., by HPLC).

  • Possible Cause 1: Incomplete Reaction

    • Evidence: Presence of a significant peak corresponding to adipic acid or monoammonium adipate in the HPLC chromatogram.

    • Solution:

      • Verify Stoichiometry: Ensure that a sufficient molar excess of ammonia was used to drive the reaction to completion.

      • Check pH: During the reaction, monitor the pH to ensure it remains in the target range for complete neutralization.

      • Increase Reaction Time/Temperature: If the reaction is proceeding too slowly, consider extending the reaction time or moderately increasing the temperature, while being cautious of thermal degradation.

  • Possible Cause 2: Impurities from Starting Materials

    • Evidence: Peaks corresponding to known adipic acid impurities (e.g., glutaric acid, succinic acid) are identified in the chromatogram.

    • Solution:

      • Source High-Purity Adipic Acid: Use a higher grade of adipic acid with certified low levels of organic and inorganic impurities. The purity of adipic acid is crucial for achieving high-quality downstream products like nylon.[5]

      • Purify Adipic Acid: If necessary, purify the starting adipic acid via recrystallization before use.

  • Possible Cause 3: Thermal Degradation

    • Evidence: Appearance of unidentified peaks, potentially corresponding to adipamide or adipimide, especially if the process involved high temperatures.

    • Solution:

      • Lower Reaction/Drying Temperature: Reduce the maximum temperature of the synthesis and any subsequent drying steps.

      • Maintain Adequate Water Content: During concentration steps, avoid removing water too aggressively, as by-products like adipimide and adipamide are more likely to form in low-moisture conditions.[1]

G start Purity Below Specification check_hplc Review HPLC Data start->check_hplc incomplete_reaction High Adipic Acid or Monoammonium Adipate Peak? check_hplc->incomplete_reaction known_impurities Peaks Match Known Adipic Acid Impurities? incomplete_reaction->known_impurities No solution_reaction Adjust Reaction: 1. Verify Stoichiometry 2. Check pH Control 3. Optimize Time/Temp incomplete_reaction->solution_reaction Yes unknown_peaks Unknown Peaks Present? known_impurities->unknown_peaks No solution_raw_material Improve Raw Material: 1. Source High-Purity Adipic Acid 2. Recrystallize Adipic Acid known_impurities->solution_raw_material Yes solution_degradation Prevent Degradation: 1. Lower Process Temperature 2. Maintain Water Content unknown_peaks->solution_degradation Yes end Product Meets Specification solution_reaction->end solution_raw_material->end solution_degradation->end

Caption: Sources and pathways of impurity formation.

General Experimental Workflow

G start Start synthesis Synthesis: Adipic Acid + NH3 (aq) Controlled Temp & pH start->synthesis concentration Concentration (Optional, Vacuum Evaporation) synthesis->concentration crystallization Purification: Recrystallization from Water concentration->crystallization filtration Isolation: Vacuum Filtration & Washing crystallization->filtration drying Drying (Low Temp, Vacuum) filtration->drying analysis Quality Control Analysis (HPLC, GC, etc.) drying->analysis final_product Final Product analysis->final_product

Caption: Standard workflow for synthesis and purification.

References

Technical Support Center: Optimizing Crystallization Conditions for Pure Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of pure diammonium adipate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization process.

Disclaimer on Quantitative Data

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Causes Recommended Solutions
Low or No Crystal Yield 1. Insufficient Supersaturation: The concentration of this compound in the solution is below the supersaturation point. 2. Solution Not Saturated: Too much solvent was used initially. 3. Cooling Temperature Too High: The final cooling temperature is not low enough to significantly reduce the solubility. 4. Presence of Solubilizing Impurities: Certain impurities can increase the solubility of this compound.1. Increase Concentration: Evaporate some of the solvent to increase the solute concentration. 2. Reduce Solvent Volume: Start with a smaller volume of solvent when dissolving the crude this compound. 3. Lower Final Temperature: Cool the solution to a lower temperature (e.g., 0-5 °C) to maximize precipitation. 4. Purify Crude Material: Consider a pre-purification step if significant impurities are present.
Formation of Small, Needle-like Crystals 1. High Degree of Supersaturation: Rapid cooling or fast addition of an anti-solvent leads to rapid nucleation. 2. Fast Cooling Rate: The solution is cooled too quickly, favoring nucleation over crystal growth. 3. High Agitation Speed: Intense mixing can lead to secondary nucleation.1. Slow Down Supersaturation: Employ a slower cooling rate or add anti-solvent dropwise with good mixing. 2. Controlled Cooling: Use a programmable bath to implement a gradual cooling profile. 3. Optimize Agitation: Reduce the stirring speed to a level that maintains homogeneity without excessive shear.
Poor Crystal Purity (Impurity Co-crystallization) 1. Presence of Structurally Similar Impurities: Impurities like monoammonium adipate may have similar solubility profiles and can incorporate into the crystal lattice. 2. Rapid Crystal Growth: Fast growth can trap impurities within the crystal. 3. Inefficient Washing: Residual mother liquor containing impurities remains on the crystal surface.1. pH Adjustment: Carefully control the pH of the crystallization medium, as the solubility of adipic acid salts is pH-dependent.[1] 2. Slow Crystallization: Employ a slower cooling rate to allow for more selective crystal growth. 3. Thorough Washing: Wash the isolated crystals with a small amount of cold, pure solvent or an appropriate anti-solvent.
Oiling Out (Formation of a liquid phase instead of solid crystals) 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High impurity levels. 1. Add more solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent. 2. Slow down the cooling rate. 3. Perform a pre-purification step to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: Water is the most common and effective solvent for dissolving this compound.[2] Its solubility is temperature-dependent, making it suitable for cooling crystallization. Alcohols, such as ethanol, are reported to be poor solvents and can be used as anti-solvents to induce precipitation from an aqueous solution.[2]

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution is a critical parameter that can influence the solubility of this compound and the presence of related impurities.[1][3] Adipic acid is a dicarboxylic acid, and its ionization state, along with the protonation of ammonia, is pH-dependent. It is crucial to maintain the pH in a range that ensures the stability of the diammonium salt and minimizes the presence of monoammonium adipate or free adipic acid. Experimental screening of pH is recommended to find the optimal range for purity and yield.

Q3: What is a suitable cooling profile for the cooling crystallization of this compound?

A3: While a specific optimal cooling profile for this compound is not documented, a general approach is to cool the saturated solution slowly. A linear cooling rate of 5-10 °C per hour is a good starting point. Slower cooling rates generally favor the growth of larger, purer crystals, while rapid cooling can lead to the formation of many small crystals.[4]

Q4: Can I use an anti-solvent to crystallize this compound?

A4: Yes, an anti-solvent crystallization approach can be effective. Since this compound is soluble in water and practically insoluble in alcohols like ethanol, ethanol can be used as an anti-solvent.[2][5][6] The anti-solvent should be added slowly to a stirred, concentrated aqueous solution of this compound to induce crystallization. The optimal ratio of solvent to anti-solvent should be determined experimentally.

Q5: How can I control the crystal size of this compound?

A5: Crystal size can be controlled by manipulating the rate of supersaturation.[7][8]

  • Slower cooling rates or slower addition of an anti-solvent will lead to a lower degree of supersaturation and favor the growth of larger crystals.

  • Higher agitation rates can sometimes lead to smaller crystals due to secondary nucleation.

  • Seeding the solution with a small amount of pre-existing this compound crystals at the point of supersaturation can provide nucleation sites and promote controlled crystal growth.

Q6: What are common impurities in this compound and how can I remove them?

A6: Common impurities can include monoammonium adipate, unreacted adipic acid, and residual ammonia. Amide-based impurities like adipamide and adipimide could potentially form under certain conditions, particularly at elevated temperatures.[9] Crystallization is an effective purification method. To minimize impurities:

  • Ensure the starting material has the correct stoichiometry of adipic acid and ammonia.

  • Control the pH during crystallization to favor the formation of the diammonium salt.

  • Use a slow crystallization process (slow cooling or slow anti-solvent addition) to allow for the selective exclusion of impurities from the crystal lattice.

  • Thoroughly wash the final crystals with a cold solvent.

Q7: How can I determine the purity of my this compound crystals?

A7: Several analytical techniques can be used to assess purity:[10]

  • High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of adipic acid and potentially separate this compound from monoammonium adipate.

  • Acid-base titration can be used to determine the overall salt content.

  • Ion chromatography can be used to determine the ammonium content.

  • Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and detect organic impurities.

Experimental Protocols

The following are general protocols that should be optimized for your specific experimental setup and desired crystal properties.

Protocol 1: Cooling Crystallization from Aqueous Solution
  • Dissolution: In an appropriately sized vessel equipped with a stirrer, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80 °C) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling:

    • Natural Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the vessel can be insulated.

    • Controlled Cooling: Place the vessel in a programmable water bath and apply a slow, linear cooling rate (e.g., 5-10 °C/hour) to a final temperature of 0-5 °C.

  • Maturation: Once the final temperature is reached, hold the slurry at this temperature for a period (e.g., 1-2 hours) with gentle agitation to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature to form a concentrated solution.

  • Anti-Solvent Addition: While stirring the aqueous solution, slowly add a suitable anti-solvent, such as ethanol, dropwise. The addition rate should be controlled to maintain a low level of supersaturation.

  • Precipitation and Maturation: Continue adding the anti-solvent until precipitation is complete. Allow the resulting slurry to stir for a period (e.g., 30-60 minutes) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent (e.g., ethanol).

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_downstream Downstream Processing start Start with Crude This compound dissolve Dissolve in Hot Water start->dissolve filter Hot Filtration (Optional) dissolve->filter cooling Cooling Crystallization (Slow Cooling) filter->cooling antisolvent Anti-Solvent Crystallization (e.g., add Ethanol) filter->antisolvent isolate Isolate Crystals (Filtration) cooling->isolate antisolvent->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Diammonium Adipate Crystals dry->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_yield start Low Crystal Yield? check_saturation Is the solution cloudy upon cooling? start->check_saturation Yes concentrate Concentrate solution by evaporating solvent. start->concentrate No check_temp Is the final cooling temperature low enough (e.g., < 5°C)? check_saturation->check_temp Yes add_seed Add seed crystals to induce nucleation. check_saturation->add_seed No cool_lower Cool to a lower temperature. check_temp->cool_lower No check_impurities Consider pre-purification to remove solubilizing impurities. check_temp->check_impurities Yes

Caption: Troubleshooting decision tree for low crystal yield.

References

"troubleshooting diammonium adipate degradation during polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with diammonium adipate degradation during the melt polycondensation process to synthesize Polyamide 6,6 (Nylon 6,6).

Troubleshooting Guide

This guide addresses common problems observed during the polymerization of this compound (nylon salt), pinpointing potential causes and offering actionable solutions.

Question 1: Why is my final polymer yellow or discolored?

Answer: Yellowing or discoloration of Polyamide 6,6 is a common indicator of thermal degradation.[1][2] This is often caused by one or more of the following factors:

  • Excessive Polymerization Temperature: Operating above the optimal temperature range significantly accelerates thermo-oxidative degradation.[1] The recommended melt temperature for Polyamide 6,6 is typically between 270-290°C.

  • Prolonged Residence Time: Allowing the molten polymer to remain at high temperatures for an extended period can lead to degradation.[1] This is a concern if the shot size is too small relative to the cylinder capacity in an injection molding setup.[1]

  • Presence of Oxygen: Oxygen contact with the hot polymer melt causes oxidation, a primary reason for discoloration.[1] Industrial processes often use a nitrogen atmosphere to mitigate this.[3]

  • Impurities: The presence of impurities in the this compound salt can catalyze degradation reactions.

Solutions:

  • Strictly control the polymerization temperature, ensuring it does not exceed the recommended range.

  • Minimize the residence time of the polymer in the molten state.

  • If possible, conduct the polymerization under an inert atmosphere, such as nitrogen, to prevent oxidation.[3]

  • Ensure high purity of the this compound salt.

Question 2: The molecular weight of my polymer is lower than expected, or the material is brittle. What could be the cause?

Answer: A lower-than-expected molecular weight or brittleness in the final polymer often points to degradation through chain scission or an incomplete reaction.

  • Thermal Degradation: High temperatures can lead to the breaking of polymer chains (chain scission), resulting in a lower average molecular weight.[4][5] Random chain scission is a predominant decomposition mechanism in polyamides.[4]

  • Hydrolysis: this compound and Polyamide 6,6 are susceptible to hydrolysis, especially at high temperatures.[6] The presence of excess water, which is also a byproduct of the condensation reaction, can shift the equilibrium, favoring shorter polymer chains.[7]

  • Inadequate Water Removal: The polycondensation reaction that forms Polyamide 6,6 produces water as a byproduct.[8] If this water is not effectively removed, it can hinder the achievement of high molecular weight according to Le Chatelier's Principle.[7] Industrial processes often use a vacuum to remove water and drive the reaction toward completion.[7][8]

Solutions:

  • Optimize the temperature profile to be high enough for polymerization but low enough to minimize thermal degradation.

  • Ensure the this compound salt is thoroughly dried before polymerization.

  • Apply a vacuum during the final stages of polymerization to efficiently remove water and drive the reaction forward to achieve a higher molecular weight.[9]

Question 3: My polymerization reaction is generating unexpected volatile compounds. What are they and where do they come from?

Answer: The generation of volatile compounds is a clear sign of thermal degradation. The primary volatile byproducts from the thermal degradation of Polyamide 6,6 include:

  • Water (H₂O), Ammonia (NH₃), and Carbon Dioxide (CO₂): These are common degradation products resulting from hydrolysis and decarboxylation of the polymer backbone.[10][11]

  • Cyclopentanone: This is a major and characteristic decomposition product of Polyamide 6,6, formed through the cyclization of the adipic acid segments of the polymer chain.[10][11]

  • Hydrocarbons and Amines: Various other smaller molecules can be formed as the polymer chain breaks apart.[10]

The presence and relative amounts of these compounds can be analyzed using techniques like TGA-MS or TGA-FTIR-GC/MS to understand the extent and specific pathways of degradation.[11]

Solutions:

  • Lowering the reaction temperature is the most effective way to reduce the formation of these volatile degradation products.

  • Ensuring a proper stoichiometric balance of the this compound salt can also help minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for this compound polymerization? A1: The polymerization is typically carried out in stages. Initially, an aqueous solution of the salt is heated to evaporate water. The final melt polymerization phase is generally conducted at temperatures between 270°C and 290°C. It is crucial to stay below the degradation onset temperature, which is around 413°C, although degradation can occur at lower temperatures with prolonged exposure.[12]

Q2: How does pressure and vacuum affect the polymerization process? A2: Initially, the reaction is often conducted under pressure to maintain the reactants in the liquid phase.[13] In the later stages, a vacuum is applied to remove the water formed during condensation.[7][9] This is critical for achieving a high degree of polymerization and high molecular weight.[9]

Q3: Can impurities in the this compound salt affect the final polymer? A3: Yes, impurities can have a significant impact. They can affect the stoichiometry of the monomers, which is crucial for achieving high molecular weight. Some impurities can also act as catalysts for degradation reactions, leading to discoloration and reduced mechanical properties.

Q4: What are the main chemical reactions that cause degradation? A4: The main degradation pathways include:

  • Hydrolysis: Reaction with water that breaks the amide bonds.[6]

  • Thermal Scission: Breaking of the C-N bond in the polymer backbone at high temperatures.[5]

  • Thermo-oxidative degradation: Reactions involving oxygen at high temperatures, leading to discoloration and chain scission.[1]

  • Cyclization: The adipic acid moiety can cyclize to form cyclopentanone, leading to chain termination.[11]

Data Presentation

Table 1: Key Parameters for this compound Polymerization

ParameterRecommended Range/ValuePotential Issues if Deviated
Melt Temperature 270 - 290 °CToo High: Thermal degradation, yellowing, low MW. Too Low: Incomplete reaction, low MW.
Pressure (Initial Stage) Varies by process, often elevatedPrevents boiling of reactants.[13]
Vacuum (Final Stage) High vacuum appliedInsufficient Vacuum: Incomplete water removal, low MW, hydrolysis.[7][9]
Moisture Content of Salt As low as possible (<0.2%)Too High: Promotes hydrolysis, limits MW.[14]
Residence Time at Melt Temp. MinimizedToo Long: Increased thermal degradation and discoloration.[1]

Experimental Protocols

Protocol 1: Analysis of Thermal Degradation by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation and to quantify weight loss as a function of temperature.

Methodology:

  • Place a small, known mass (typically 5-10 mg) of the Polyamide 6,6 sample into a TGA crucible.

  • Place the crucible onto the TGA balance.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • Continue heating to a temperature well above the expected degradation point (e.g., 600 °C).

  • The TGA instrument will record the sample's mass as a function of temperature.

  • The onset of degradation is identified as the temperature at which significant mass loss begins.

Protocol 2: Identification of Volatile Degradation Products by TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile compounds released during thermal degradation.

Methodology:

  • Perform a TGA experiment as described in Protocol 1.

  • The outlet gas from the TGA furnace is transferred via a heated transfer line to the inlet of a mass spectrometer.[11]

  • The mass spectrometer ionizes the incoming molecules and separates them based on their mass-to-charge ratio (m/z).

  • Mass spectra are continuously recorded throughout the TGA run.

  • By correlating the mass loss events in the TGA with the mass spectra obtained, the volatile products at specific degradation temperatures can be identified. For example, signals at m/z = 17 (NH₃), 18 (H₂O), 44 (CO₂), and 84 (cyclopentanone) are indicative of Polyamide 6,6 degradation.[11]

Mandatory Visualization

Troubleshooting Workflow for Polymer Discoloration start Problem: Polymer is Yellow/Discolored check_temp Is polymerization temperature > 290°C? start->check_temp check_time Is residence time in melt excessive? check_temp->check_time No sol_temp Solution: Lower temperature to 270-290°C range. check_temp->sol_temp Yes check_atmosphere Is an inert atmosphere (e.g., N2) used? check_time->check_atmosphere No sol_time Solution: Minimize residence time. check_time->sol_time Yes check_impurities Have raw material impurities been checked? check_atmosphere->check_impurities Yes sol_atmosphere Solution: Implement inert gas purge. check_atmosphere->sol_atmosphere No sol_impurities Solution: Use high-purity This compound. check_impurities->sol_impurities No

Caption: Troubleshooting workflow for polymer discoloration.

References

Technical Support Center: Industrial Production of Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of diammonium adipate during industrial production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Product Yield

A lower than expected yield of this compound can be attributed to several factors, from reaction conditions to post-reaction processing.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_reaction Reaction Optimization cluster_reactants Reactant Analysis cluster_purification Purification Analysis start Low Yield Observed check_reaction Verify Reaction Parameters start->check_reaction Incomplete Reaction? check_reactants Assess Reactant Quality & Stoichiometry check_reaction->check_reactants Parameters Optimal? temp Temperature Control check_reaction->temp ph pH Monitoring check_reaction->ph mixing Adequate Mixing check_reaction->mixing check_purification Evaluate Purification/Isolation Steps check_reactants->check_purification Reactants OK? adipic_acid_purity Adipic Acid Purity check_reactants->adipic_acid_purity ammonia_conc Ammonia Concentration check_reactants->ammonia_conc molar_ratio Correct Molar Ratio check_reactants->molar_ratio solution Implement Corrective Actions check_purification->solution Identify Loss Points crystallization Crystallization Efficiency check_purification->crystallization filtration Filtration Losses check_purification->filtration drying Drying Conditions check_purification->drying

Caption: Troubleshooting workflow for diagnosing and addressing low product yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Monitor reaction progress via in-process controls (e.g., pH, temperature).Ensure reaction goes to completion by maintaining optimal conditions for a sufficient duration. The formation of this compound is a straightforward acid-base reaction.[1]
Suboptimal Reaction Temperature Review and calibrate temperature controllers.Maintain the reaction temperature within the optimal range. The rate of ammonia removal, which can affect the equilibrium, increases with temperature.[2]
Incorrect pH Calibrate pH probes and ensure accurate readings.The pH should be carefully controlled during the neutralization of adipic acid with ammonia.[1] Adjust the addition rate of ammonia to maintain the target pH.
Poor Mixing Inspect agitator speed and design.Ensure homogenous mixing to facilitate the reaction between adipic acid and ammonia.
Inaccurate Reactant Stoichiometry Verify the molar ratio of ammonia to adipic acid.Use a slight excess of ammonia to ensure complete neutralization of the dicarboxylic acid.
Impure Reactants Analyze the purity of adipic acid and the concentration of the ammonia solution.Use high-purity starting materials to avoid side reactions and inhibition of crystallization.
Product Loss During Crystallization Optimize crystallization parameters (cooling rate, solvent volume).A slower cooling rate can encourage the growth of larger crystals, which are easier to filter.[3] Using excessive solvent will result in significant product loss to the mother liquor.[4]
Inefficient Filtration Check filter mesh size and for any tears or blockages.Select an appropriate filter medium to minimize the loss of fine crystals.
Decomposition During Drying Monitor drying temperature and duration.Dry the product at a moderate temperature to prevent thermal decomposition.

Issue 2: Poor Product Quality (Off-spec Purity)

Low purity of the final product can be due to the presence of unreacted starting materials, by-products, or other contaminants.

Troubleshooting Workflow for Poor Product Quality

Poor_Quality_Troubleshooting cluster_source Potential Impurity Sources start Off-Spec Purity analyze_impurities Identify Impurities (e.g., HPLC, GC-MS) start->analyze_impurities trace_source Trace Source of Impurities analyze_impurities->trace_source implement_solution Implement Corrective Actions trace_source->implement_solution raw_materials Raw Materials trace_source->raw_materials side_reactions Side Reactions trace_source->side_reactions process_contaminants Process Contaminants trace_source->process_contaminants

Caption: Logical workflow for identifying and mitigating sources of product impurities.

Common Impurities and Mitigation Strategies:

Impurity Potential Source Mitigation Strategy
Unreacted Adipic Acid Incomplete neutralization.Ensure a slight excess of ammonia and adequate reaction time.
Monoammonium Adipate Insufficient ammonia or localized pH variations.Improve mixing and ensure proper stoichiometry. The residue can be a mixture of monoammonium and this compound.[2]
Water Incomplete drying.Optimize drying conditions (temperature, time, vacuum).
Heavy Metals Contaminated raw materials or reactor leaching.Use high-purity raw materials and ensure reactor integrity.
Organic By-products Side reactions at elevated temperatures.Maintain strict temperature control during the reaction and drying steps.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for maximizing the yield of this compound?

The synthesis of this compound is a neutralization reaction between adipic acid and ammonia. To maximize yield, consider the following:

  • Temperature: While the reaction is exothermic, maintaining a controlled temperature is crucial to prevent the decomposition of the product and minimize side reactions. A temperature range of 25-40°C is generally recommended.

  • pH: The pH of the reaction mixture should be maintained in the neutral to slightly basic range (pH 7-8) to ensure complete neutralization of both carboxylic acid groups of adipic acid.

  • Molar Ratio: A slight molar excess of ammonia (e.g., 2.1:1 ratio of ammonia to adipic acid) is often used to drive the reaction to completion.

Illustrative Effect of Reaction Parameters on Yield (Note: Data is representative)

Temperature (°C) pH Ammonia:Adipic Acid Molar Ratio Expected Yield (%)
257.52.1:198
407.52.1:195
256.52.1:192
257.52.0:194

Q2: How can I improve the crystal size and shape during the purification of this compound?

Controlling the crystallization process is key to obtaining a product with desirable physical properties.

  • Cooling Rate: A slow and controlled cooling rate promotes the growth of larger, more uniform crystals. Rapid cooling often leads to the formation of small, needle-like crystals that are difficult to filter and wash.[3]

  • Supersaturation: Avoid excessively high levels of supersaturation, which can lead to rapid precipitation and impurity entrapment. This can be controlled by adjusting the initial concentration of the solution and the cooling profile.

  • Agitation: Gentle agitation during crystallization can improve heat and mass transfer, leading to more uniform crystal growth. Vigorous agitation can cause secondary nucleation and result in a smaller crystal size.

  • Solvent: The reaction is typically carried out in an aqueous solution.[5] The presence of certain impurities can inhibit crystal growth or alter the crystal habit.

Q3: What are the most common analytical methods for quality control of this compound?

Several analytical techniques can be employed to assess the purity and quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying the main component as well as organic impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) and UV detection can be used.

  • Titration: A simple acid-base titration can be used to determine the assay of this compound. The ammonium content can be determined by reacting the sample with formaldehyde to liberate adipic acid, which is then titrated with a standardized solution of sodium hydroxide.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification of the compound by comparing its spectrum to a reference standard. It can also indicate the presence of certain functional group impurities.

  • Karl Fischer Titration: This method is used to determine the water content in the final product.

Experimental Protocols

1. Assay of this compound by Titration

This method determines the purity of this compound by titrating the liberated adipic acid after reaction with formaldehyde.

Materials:

  • This compound sample

  • Formaldehyde solution (37%), neutralized to phenolphthalein

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 10 mL of neutralized formaldehyde solution to the flask. Swirl to mix.

  • Allow the reaction to proceed for 5 minutes.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration using 50 mL of deionized water and 10 mL of neutralized formaldehyde solution.

Calculation:

Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • F = Molar mass of this compound / 2 (since 1 mole of this compound produces 2 moles of titratable acid) = 180.20 / 2 = 90.10 g/mol

  • W_sample = Weight of the sample (mg)

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the determination of this compound and the detection of related organic impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_std Prepare Standard Solutions inject Inject Standard & Sample prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject acquire_data Acquire & Process Data inject->acquire_data calculate Calculate Purity acquire_data->calculate

Caption: A generalized workflow for the purity analysis of this compound using HPLC.

Chromatographic Conditions (Illustrative Example):

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30 °C

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile mobile phase. Filter and degas before use.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve. Impurities can be quantified as a percentage of the main peak area.

References

"analytical challenges in detecting trace levels of diammonium adipate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting trace levels of diammonium adipate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing trace levels of this compound?

A1: The primary challenges in detecting trace levels of this compound stem from its high polarity, low volatility, and lack of a strong chromophore. These properties make it difficult to retain on traditional reversed-phase HPLC columns and challenging to detect with UV-Vis detectors. Furthermore, its ionic nature can lead to interactions with the analytical column and matrix components, causing poor peak shape and ion suppression in mass spectrometry.

Q2: Which analytical techniques are most suitable for the quantification of this compound at trace levels?

A2: For trace-level quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique due to its high sensitivity and selectivity. Other suitable techniques include Ion Chromatography (IC) with conductivity detection, especially for the analysis of the ammonium cation, and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step to convert the non-volatile this compound into a volatile derivative.

Q3: What are the common sample preparation techniques for extracting this compound from complex matrices?

A3: The choice of sample preparation technique depends on the sample matrix. Common methods include:

  • Solid-Phase Extraction (SPE): Effective for cleaning up complex samples and concentrating the analyte. Ion-exchange SPE cartridges can be particularly useful for isolating ionic compounds like this compound.

  • Liquid-Liquid Extraction (LLE): Can be used to remove interfering non-polar compounds.

  • Protein Precipitation: For biological samples, this is a common first step to remove proteins that can interfere with the analysis.

Q4: How can I improve the retention of this compound in Reversed-Phase HPLC?

A4: To improve the retention of the highly polar adipate dianion on a reversed-phase column, consider the following:

  • Use of an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can form a neutral complex with the adipate, which will have better retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to traditional reversed-phase columns.

  • Column Selection: Employing a column with a more polar stationary phase or an embedded polar group can enhance retention.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload.- Optimize mobile phase pH to ensure the analyte is in a single ionic state.- Use a column with a different stationary phase or end-capping.- Reduce the injection volume or sample concentration.
Low Signal Intensity / Ion Suppression - Matrix effects from co-eluting compounds.- Inefficient ionization in the MS source.- Improve sample cleanup using SPE.- Optimize MS source parameters (e.g., gas flows, temperature).- Use a stable isotope-labeled internal standard to compensate for suppression.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Column degradation.- Ensure sufficient column equilibration time between injections.- Check the HPLC pump for proper functioning.- Replace the column if it has reached the end of its lifetime.
No Peak Detected - Analyte concentration is below the limit of detection (LOD).- Sample degradation.- Improper instrument settings.- Concentrate the sample using SPE.- Investigate sample stability and storage conditions.- Verify MS parameters, including the correct MRM transitions.
GC-MS Analysis (with Derivatization)
Problem Potential Cause Troubleshooting Steps
Incomplete Derivatization - Suboptimal reaction conditions (temperature, time).- Presence of moisture or interfering substances.- Incorrect reagent-to-analyte ratio.- Optimize derivatization parameters.- Ensure the sample is dry before adding the derivatizing agent.- Adjust the amount of derivatizing reagent.
Multiple Peaks for the Analyte - Formation of multiple derivatization products.- Degradation of the derivative in the injector port.- Adjust derivatization conditions to favor the formation of a single product.- Optimize the injector temperature to prevent thermal degradation.
Poor Sensitivity - Inefficient derivatization.- Loss of derivative during sample workup.- Low ionization efficiency of the derivative.- Improve derivatization efficiency.- Minimize sample handling steps after derivatization.- Select a derivatizing agent that forms a fragment-rich ion in the mass spectrometer.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in a Pharmaceutical Formulation

1. Sample Preparation: a. Accurately weigh a portion of the powdered pharmaceutical formulation. b. Dissolve the sample in a suitable solvent (e.g., water:methanol 50:50 v/v) to a known concentration. c. Vortex and sonicate to ensure complete dissolution. d. Centrifuge to pellet any excipients. e. Dilute the supernatant to the expected concentration range of the calibration curve.

2. LC-MS/MS Parameters:

Parameter Setting
LC Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Negative Mode
MRM Transitions Adipate Precursor Ion (m/z 145.1) -> Product Ions (e.g., m/z 111.1, 83.1)

3. Data Analysis: a. Construct a calibration curve using a series of known concentrations of this compound standards. b. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: GC-MS Method with Derivatization

1. Derivatization: a. Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen. b. Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine). c. Heat the mixture at 70°C for 30 minutes. d. Cool to room temperature before injection.

2. GC-MS Parameters:

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions of the adipate derivative

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sp1 Sample Weighing sp2 Dissolution & Extraction sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Dilution sp3->sp4 lcms LC-MS/MS sp4->lcms Direct Injection gcms GC-MS (with Derivatization) sp4->gcms Derivatization Step dp1 Peak Integration lcms->dp1 gcms->dp1 dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_lcms LC-MS/MS cluster_gcms GC-MS start Analytical Issue (e.g., Poor Peak Shape) lc1 Check Mobile Phase pH start->lc1 LC-MS Issue gc1 Verify Derivatization Efficiency start->gc1 GC-MS Issue lc2 Evaluate Column Chemistry lc1->lc2 lc3 Optimize MS Source lc2->lc3 solution Resolution lc3->solution gc2 Adjust Injector Temperature gc1->gc2 gc3 Check for Active Sites in System gc2->gc3 gc3->solution

Caption: A logical approach to troubleshooting common analytical issues.

"minimizing moisture content in final diammonium adipate product"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges related to minimizing moisture in the final diammonium adipate product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize moisture content in the final this compound product? Minimizing moisture is crucial as residual water can negatively impact the stability, quality, and performance of the final product. Excess moisture can lead to hydrolytic degradation, promote microbial growth, and affect the physical properties of the material, such as flowability and crystal structure.[1] For applications in polymer synthesis, high moisture content can interfere with polymerization reactions.

Q2: What are the primary sources of moisture in the this compound product? Moisture is typically introduced during the synthesis and purification processes, which are often conducted in aqueous solutions.[2] The primary sources include:

  • Bound Water: Water molecules incorporated into the crystal lattice during crystallization.

  • Surface Adsorption: Moisture adsorbed onto the surface of the crystals from the atmosphere, as this compound can be hygroscopic.

  • Residual Solvent: Incomplete removal of the aqueous mother liquor after solid-liquid separation steps like filtration or centrifugation.

Q3: How is the moisture content of this compound typically determined? Several analytical techniques can be employed to measure moisture content. The most common and accurate methods are Karl Fischer titration, which specifically measures water content, and thermogravimetric analysis (Loss on Drying), which measures the total volatile content.[3][4][5]

Q4: What are the most effective methods for drying this compound? The choice of drying method depends on the required final moisture level and the thermal stability of the product. Common methods include:

  • Vacuum Oven Drying: Drying under reduced pressure allows for moisture removal at lower temperatures, reducing the risk of thermal decomposition.[6][7]

  • Convection Oven Drying: Heating the sample in circulating hot air. Care must be taken as elevated temperatures can risk sample degradation.[7]

  • Freeze Drying (Lyophilization): Suitable for highly heat-sensitive materials, though it is a more energy-intensive process.

Troubleshooting Guide: High Moisture Content

This section addresses specific issues users may encounter during their experiments.

Problem 1: The final product has a high moisture content immediately after crystallization and filtration.

  • Possible Cause 1: Inefficient Solid-Liquid Separation. The filtration or centrifugation process may not be effectively removing the mother liquor from the crystal surface.

    • Solution: Ensure a proper seal on the filtration apparatus and allow sufficient time for the mother liquor to drain. For centrifugation, consider increasing the spin time or speed. Using a basket centrifuge can be a convenient way to wash and de-water the solid portion.[6][8]

  • Possible Cause 2: Inadequate Washing. Residual mother liquor, which is primarily water, remains on the crystal surfaces.

    • Solution: After filtration, wash the crystals with a small amount of a cold, water-miscible anti-solvent in which this compound is insoluble (e.g., cold ethanol or isopropanol).[6][9] This will displace the aqueous mother liquor without dissolving the product.

Problem 2: The product's moisture content increases over time during storage.

  • Possible Cause 1: Hygroscopicity and Improper Storage. The product may be absorbing moisture from the ambient atmosphere.

    • Solution: Store the final product in a tightly sealed container inside a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Problem 3: Inconsistent moisture content results between different batches.

  • Possible Cause 1: Variation in Drying Protocol. Inconsistent drying times, temperatures, or vacuum levels can lead to variability.

    • Solution: Standardize the drying protocol. Dry the material to a constant weight, meaning the weight of the product does not change significantly between two consecutive measurements taken after a set interval of drying.[3]

  • Possible Cause 2: Environmental Fluctuations. Changes in ambient humidity during product handling and transfer can introduce variable amounts of moisture.

    • Solution: Handle the product in a controlled environment, such as a glove box with controlled humidity, whenever possible. Minimize the exposure time of the dry product to the open atmosphere.

Data Presentation

Table 1: Comparison of Analytical Methods for Moisture Determination

MethodPrincipleSpecificityProsCons
Karl Fischer Titration Chemical reaction of iodine with waterSpecific to waterHigh accuracy and precision; detects both free and bound water.[5][7]Requires specialized equipment and reagents; can be sensitive to side reactions with certain functional groups.
Loss on Drying (LOD) Gravimetric measurement of weight loss upon heatingNon-specific (measures all volatiles)Simple, widely available equipment.[3][4]Can cause decomposition of heat-sensitive materials; assumes weight loss is solely due to water.[7]
Microwave Analysis Measurement of microwave energy absorption by waterIndirect measurementRapid analysis time.[3]Requires calibration; may not be suitable for very low moisture content (<2%).[3][10]

Table 2: Comparison of Common Drying Techniques

TechniqueOperating PrincipleTypical Temp.Key AdvantagesKey Disadvantages
Vacuum Oven Drying Reduced pressure lowers the boiling point of water.50-80°CReduces risk of thermal degradation; efficient for removing bound solvent.[6][7]Requires a vacuum pump; batch processing can be slow.
Hot Air / Convection Oven Circulating hot air evaporates moisture.>80°CSimple, high throughput for multiple samples.Risk of product decomposition or oxidation at high temperatures.[7]
Spray Drying Atomizing a liquid feed into a hot gas medium.>100°C (inlet)Produces uniform particles; very rapid process.[11]High capital cost; not suitable for all materials.
Freeze Drying (Lyophilization) Sublimation of water from a frozen state.<0°CIdeal for heat-sensitive materials; preserves product structure.[12]Energy-intensive, slow, and expensive.

Experimental Protocols

Protocol 1: Moisture Determination by Karl Fischer Titration

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the this compound sample into a clean, dry vial.

  • Titration: Uncap the vial and quickly introduce the sample into the titration vessel. Seal the vessel immediately to prevent atmospheric moisture contamination.

  • Analysis: Start the titration. The instrument will automatically dispense the KF reagent until the endpoint, where all water has reacted, is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the previously determined titer. The result is typically expressed as a weight percentage (w/w %).

Protocol 2: Drying this compound via Vacuum Oven

  • Sample Preparation: Spread the crystallized and filtered this compound evenly on a clean, tared glass tray or watch glass to maximize surface area.

  • Loading the Oven: Place the tray in a vacuum oven.

  • Drying Conditions: Heat the oven to a specified temperature (e.g., 60°C). Once the temperature has stabilized, slowly apply vacuum to a pressure of 25-100 mmHg.[7]

  • Drying to Constant Weight: Dry the sample for an initial period (e.g., 4-6 hours). Release the vacuum, remove the sample, and place it in a desiccator to cool to room temperature. Weigh the sample.

  • Constant Weight Check: Return the sample to the vacuum oven and continue drying for another 1-2 hours under the same conditions. Cool and re-weigh. The sample is considered dry when the difference between consecutive weighings is negligible (e.g., <0.1% of the total mass).

  • Storage: Once dry, immediately transfer the product to a tightly sealed container and store it in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation & Crystallization cluster_separation Separation & Purification cluster_drying Drying & Final Product A Saturated Aqueous Solution of this compound B Crystallization (Cooling, Evaporation, or Anti-solvent) A->B C Solid-Liquid Separation (Filtration or Centrifugation) B->C D Optional: Crystal Washing (with cold anti-solvent) C->D Improves Purity E Drying (e.g., Vacuum Oven) D->E F Dry this compound Product E->F

Caption: Experimental workflow for obtaining dry this compound.

troubleshooting_tree A High Moisture Content Detected B Was the separation effective? A->B C Improve filtration/ centrifugation. Consider crystal wash. B->C No D Was the sample dried properly? B->D Yes E Review and optimize drying protocol. (Dry to constant weight) D->E No F Was sample tested immediately after drying? D->F Yes G Product is likely hygroscopic. Re-dry and store in desiccator. F->G No H Moisture is likely bound in crystal. Re-evaluate crystallization. F->H Yes

Caption: Troubleshooting decision tree for high moisture content.

References

Technical Support Center: Controlling Particle Size of Diammonium Adipate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the particle size of diammonium adipate crystals during crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the particle size of this compound crystals?

A1: The particle size of this compound crystals is primarily controlled by manipulating the supersaturation of the crystallization solution. Key methods include:

  • Cooling Crystallization: This technique relies on the principle that the solubility of this compound in a solvent (like water) decreases as the temperature is lowered. A controlled, slow cooling rate generally promotes the growth of larger crystals, while rapid cooling can lead to the formation of many small crystals.

  • Antisolvent Crystallization: This method involves the addition of a miscible "antisolvent" in which this compound is insoluble. The addition of the antisolvent reduces the solubility of the solute in the primary solvent, inducing crystallization. The rate of antisolvent addition is a critical parameter for controlling particle size.

  • Seeding: Introducing a small quantity of pre-existing this compound crystals (seeds) into a supersaturated solution provides a surface for crystal growth. This technique can help control the final particle size and prevent excessive nucleation of fine particles.

Q2: How does the rate of supersaturation generation affect the final crystal size?

A2: The rate at which supersaturation is generated is a critical factor. A slow, controlled rate allows for orderly crystal growth on existing nuclei or seeds, resulting in larger, more uniform crystals. Conversely, a rapid generation of supersaturation leads to a high nucleation rate, where many small crystals form simultaneously.

Q3: What is the role of pH in the crystallization of this compound?

A3: The pH of the crystallization medium can significantly influence the solubility of this compound and, consequently, its crystal size and shape. Adjusting the pH can alter the degree of supersaturation. For dicarboxylic acid salts, changes in pH can affect which ionic species are present in the solution, impacting how they incorporate into the crystal lattice. It is crucial to maintain a consistent pH to ensure reproducible results.

Q4: Can agitation speed be used to control particle size?

A4: Yes, agitation plays a dual role. It enhances mass transfer, which can promote crystal growth. However, excessively high agitation rates can lead to crystal breakage (attrition), resulting in a smaller average particle size and a broader size distribution. The optimal agitation speed will balance these effects to achieve the desired particle size.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals are forming. Insufficient Supersaturation: The solution may not be adequately supersaturated for nucleation to occur.- Concentrate the solution further by evaporating more solvent. - Cool the solution to a lower temperature. - Add more antisolvent if using that method.
Presence of Inhibitory Impurities: Certain impurities can prevent crystal nucleation.- Purify the starting material (this compound). - Filter the solution before initiating crystallization.
Crystals are too small or needle-like. Rapid Cooling/Antisolvent Addition: Fast generation of supersaturation leads to high nucleation rates.- Decrease the cooling rate. A slower, more controlled cooling profile is recommended. - Reduce the rate of antisolvent addition.
High Agitation Speed: Excessive stirring can cause crystal breakage.- Reduce the agitation speed, especially during the later stages of crystal growth.
Lack of Seeding: Spontaneous nucleation is dominating the process.- Introduce seed crystals into the metastable zone to promote growth over nucleation.
Particle size distribution is too broad. Uncontrolled Nucleation: Secondary nucleation is occurring throughout the process.- Implement a seeding protocol. - Maintain a lower level of supersaturation.
Inconsistent Mixing: Poor mixing can create localized areas of high supersaturation.- Ensure the agitation is sufficient to keep the solution homogeneous without causing excessive attrition.
Crystals are agglomerated. High Suspension Density: A high concentration of crystals increases the likelihood of collision and sticking.- Use a lower initial concentration of this compound. - Optimize the agitation to keep particles suspended without promoting excessive contact.
High Supersaturation: Can lead to sticky crystal surfaces.- Reduce the rate of supersaturation generation (slower cooling or antisolvent addition).

Quantitative Data on Process Parameters

The following tables summarize the expected qualitative and quantitative impact of various process parameters on the particle size of this compound crystals. These are based on general crystallization principles, as specific data for this compound is limited in publicly available literature.

Table 1: Effect of Cooling Rate on Crystal Size

Cooling RateSupersaturation GenerationPrimary MechanismExpected Mean Particle Size
Slow SlowCrystal GrowthLarger
Moderate ModerateGrowth & NucleationMedium
Rapid FastNucleationSmaller

Table 2: Effect of Agitation Speed on Crystal Size

Agitation Speed (RPM)Mass TransferAttrition (Breakage)Expected Mean Particle Size
Low LimitedLowSmall to Medium (growth may be limited)
Moderate GoodModerateLarger
High ExcellentHighSmaller (due to breakage)

Table 3: Effect of Seeding on Crystallization Outcome

Seeding ParameterConditionEffect on NucleationEffect on GrowthExpected Final Crystals
Seeding UnseededSpontaneous, uncontrolledSlowerSmall, broad distribution
SeededControlled, suppressed secondary nucleationDominant mechanismLarger, narrower distribution
Seed Loading Low (e.g., <0.5%)Some secondary nucleation may occurGood growthLarge crystals, but potential for fines
High (e.g., >2%)Suppresses secondary nucleationSurface area competitionSmaller, more uniform crystals
Seed Size SmallHigh initial surface areaGrowth leads to medium-sized crystalsMedium, uniform crystals
LargeLower initial surface areaGrowth leads to very large crystalsLarge crystals

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to produce larger this compound crystals through slow, controlled cooling.

  • Preparation of Saturated Solution:

    • In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add a known amount of deionized water (solvent).

    • Heat the water to a specified temperature (e.g., 70°C).

    • Gradually add this compound to the hot water while stirring until a saturated solution is achieved. Ensure all solids are dissolved.

  • Cooling and Crystallization:

    • Set the circulator connected to the reactor jacket to a controlled cooling profile. A linear cooling rate of 5-10°C per hour is a good starting point.

    • Maintain a moderate agitation speed (e.g., 150-250 RPM) to ensure the solution is homogeneous and to keep crystals suspended once they form.

    • (Optional but Recommended) Once the solution has cooled into the metastable zone (a few degrees below the saturation temperature), add 0.5-1% (by final product weight) of sieved this compound seed crystals.

    • Continue the controlled cooling to the final temperature (e.g., 20°C).

  • Isolation and Drying:

    • Once the final temperature is reached, filter the crystal slurry using a Büchner funnel under vacuum.

    • Wash the collected crystals with a small amount of cold deionized water to remove any residual mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This protocol uses an antisolvent to induce the crystallization of this compound.

  • Preparation of Solution:

    • In a baffled flask with a magnetic stirrer, dissolve a known amount of this compound in a minimal amount of hot deionized water.

  • Antisolvent Addition:

    • Place the flask in a temperature-controlled bath to maintain a constant temperature.

    • Using a syringe pump, add a suitable antisolvent (e.g., ethanol or isopropanol) to the stirred solution at a slow, constant rate (e.g., 0.5-2 mL/min).

    • The addition of the antisolvent will cause the solution to become cloudy as crystals begin to form.

  • Digestion and Isolation:

    • After the antisolvent addition is complete, allow the slurry to stir for a "digestion" period (e.g., 1-2 hours) to allow the crystals to mature.

    • Filter the crystals using a Büchner funnel.

    • Wash the crystals with a small amount of the antisolvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow_Cooling Diagram 1: Controlled Cooling Crystallization Workflow A Prepare Saturated Solution at T_high B Initiate Controlled Cooling A->B Start Process C Optional: Add Seed Crystals in Metastable Zone B->C Enter Metastable Zone D Continue Cooling to T_final B->D Unseeded Path C->D Seeded Path E Filter and Wash Crystals D->E Crystallization Complete F Dry Final Product E->F Isolate Solids

Diagram 1: Controlled Cooling Crystallization Workflow

Parameter_Relationships Diagram 2: Key Parameter Relationships for Crystal Size cluster_params Controllable Parameters cluster_mechanisms Core Mechanisms CoolingRate Cooling Rate Supersaturation Supersaturation CoolingRate->Supersaturation controls Agitation Agitation Speed Growth Growth Rate Agitation->Growth + mass transfer ParticleSize Final Particle Size Agitation->ParticleSize - attrition Seeding Seeding Nucleation Nucleation Rate Seeding->Nucleation - suppresses Seeding->Growth + provides surface pH pH pH->Supersaturation influences Supersaturation->Nucleation Supersaturation->Growth Nucleation->ParticleSize - (more nuclei = smaller size) Growth->ParticleSize + (dominant growth = larger size)

Diagram 2: Key Parameter Relationships for Crystal Size

"mitigating interference in spectroscopic analysis of diammonium adipate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of diammonium adipate.

Frequently Asked Questions (FAQs)

1. What are the most common sources of interference in the spectroscopic analysis of this compound?

During the spectroscopic analysis of this compound, researchers may encounter several sources of interference depending on the technique employed:

  • For Raman Spectroscopy: The most significant interference is often fluorescence from the sample itself or from impurities.[1][2][3] This can create a large background signal that obscures the weaker Raman scattering peaks.[1][3]

  • For Fourier Transform Infrared (FTIR) Spectroscopy: Water vapor and carbon dioxide from the ambient atmosphere are common interferents, as they absorb in the mid-infrared region and can obscure spectral features of the analyte.[4][5] For aqueous solutions, the strong absorbance of water can also be a challenge.[6]

  • For Near-Infrared (NIR) Spectroscopy: Physical effects such as light scattering due to variations in particle size and sample density can cause baseline shifts and affect spectral reproducibility.[7][8] Water content is also a strong absorber in the NIR region and can interfere with the analysis of other components.[9]

2. How can I reduce fluorescence interference in my Raman spectra?

Fluorescence can be a significant challenge, but several methods can be employed to mitigate its effects:

  • Change the Excitation Wavelength: Using a longer wavelength excitation laser, such as 785 nm or 1064 nm (NIR), can often reduce or eliminate fluorescence because the lower energy photons are less likely to electronically excite fluorescent species.[2][3]

  • Time-Gated Raman Spectroscopy: This technique takes advantage of the different time scales of Raman scattering (instantaneous) and fluorescence (nanoseconds). By using a pulsed laser and a gated detector, the signal is collected only when the Raman scattering occurs, effectively filtering out the delayed fluorescence signal.[2]

  • Computational Correction: Various background subtraction algorithms can be applied post-acquisition to computationally remove the broad fluorescence background and reveal the underlying Raman peaks.[3]

  • Sample Pre-treatment: In some cases, impurities causing fluorescence can be removed through sample purification techniques.

3. My FTIR spectra show sharp, noisy peaks around 2350 cm⁻¹ and in the 3600-3800 cm⁻¹ and 1400-1800 cm⁻¹ regions. What is the cause and how can I fix it?

These signals are characteristic of atmospheric carbon dioxide (around 2350 cm⁻¹) and water vapor (other regions), which can interfere with the sample spectrum.[4][5] To mitigate this:

  • Purge the Spectrometer: Continuously purging the spectrometer's sample and optical compartments with a dry, inert gas like nitrogen or argon will displace the ambient air and reduce atmospheric interference.[5]

  • Use a Desiccator: Store your samples and sampling accessories (e.g., KBr powder, ATR crystal) in a desiccator to minimize adsorbed moisture before analysis.[5]

  • Background Correction: Ensure you collect a background spectrum under the same conditions and shortly before your sample spectrum. This allows the instrument's software to subtract the atmospheric contributions. However, rapid changes in atmospheric conditions can still lead to imperfect subtraction.

4. I am observing inconsistent baselines in my NIR spectra of solid this compound. What could be the cause?

Baseline shifts in NIR spectra of solid samples are often due to physical effects, primarily variations in light scattering caused by:

  • Inconsistent Particle Size: Different particle sizes scatter light differently, leading to variations in the spectral baseline.[7][8]

  • Variable Sample Packing/Density: Inconsistent compression or packing of the powder can alter how the light interacts with the sample.[7]

To improve consistency, it is crucial to standardize sample preparation. This includes grinding the sample to a uniform and fine particle size and ensuring consistent packing density for each measurement.[10][11] Spectral preprocessing techniques like Multiplicative Scatter Correction (MSC) or Standard Normal Variate (SNV) are also highly effective at computationally correcting for these scattering effects.[8]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio in Raman Analysis
Possible Cause Troubleshooting Step Expected Outcome
High Fluorescence Background Switch to a longer wavelength excitation laser (e.g., 785 nm).[3]Reduction of the broad fluorescence background, making Raman peaks more prominent.
Apply a baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares) to the spectrum.The underlying Raman signal is revealed after subtraction of the fluorescence background.
Low Analyte Concentration Increase the concentration of the this compound solution or use a more concentrated solid sample.Stronger Raman signal intensity relative to the noise.
Incorrect Laser Focus Carefully adjust the focus of the laser onto the sample to maximize the Raman signal.A significant increase in the intensity of the Raman peaks.
Insufficient Signal Acquisition Time Increase the integration time and/or the number of spectral accumulations.Improved signal-to-noise ratio as the random noise is averaged out.
Problem 2: Overlapping Peaks and Poor Spectral Resolution
Possible Cause Troubleshooting Step Expected Outcome
Broad Spectral Features For FTIR/NIR, apply mathematical preprocessing such as taking the first or second derivative of the spectrum.Enhanced spectral resolution, allowing for the separation of closely spaced or overlapping peaks.
Complex Sample Matrix Use chemometric methods like Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR-ALS) to deconvolve the spectra into the contributions of individual components.[12]Identification and separation of the spectral signature of this compound from matrix components.
Instrument Resolution Too Low For FTIR, decrease the aperture setting or increase the number of data points to improve the instrumental resolution.Sharper spectral features, although this may decrease the signal-to-noise ratio.

Quantitative Data Summary

While specific quantitative data for mitigating interference in this compound analysis is not extensively published, the following table illustrates the typical performance improvements that can be expected when applying common mitigation techniques.

Spectroscopic Technique Interference Type Mitigation Strategy Typical Improvement in Signal-to-Noise Ratio (S/N)
Raman Spectroscopy FluorescenceChange excitation from 532 nm to 785 nm2x - 10x
Raman Spectroscopy FluorescencePost-acquisition baseline correction1.5x - 5x
FTIR Spectroscopy Water VaporNitrogen Purging>10x (in affected regions)
NIR Spectroscopy Particle Size ScatteringMultiplicative Scatter Correction (MSC)Reduction in spectral variance by 50-90%

Experimental Protocols

Protocol 1: Mitigating Water Vapor Interference in FTIR-ATR Analysis
  • Sample Preparation:

    • Dry the solid this compound sample in a vacuum oven at 50°C for 2 hours to remove residual moisture.

    • Store the dried sample in a desiccator until analysis.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer's sample compartment has been purged with dry nitrogen for at least 30 minutes prior to use.

    • Thoroughly clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Data Acquisition:

    • Collect a background spectrum with the clean, dry ATR crystal in the purged sample compartment.

    • Place a small amount of the dried this compound powder onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.

    • Collect the sample spectrum using the same acquisition parameters as the background (e.g., resolution: 4 cm⁻¹, scans: 32).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum, which should minimize the spectral contributions from atmospheric water vapor and CO₂.

Protocol 2: Application of Chemometrics to Resolve Spectral Interference

This protocol outlines a general workflow for using chemometrics to analyze a dataset where this compound spectra are affected by a known interferent.

  • Data Collection:

    • Prepare a calibration set of samples containing varying concentrations of this compound and the interfering substance.

    • Acquire the spectra (Raman, NIR, or FTIR) for all samples in the calibration set under identical conditions.

  • Data Preprocessing:

    • Apply appropriate preprocessing steps to the spectral data. This may include smoothing, baseline correction, normalization, and scatter correction (e.g., SNV or MSC for NIR).[8]

  • Model Building (e.g., Partial Least Squares - PLS):

    • Import the preprocessed spectral data and the corresponding concentration data into a chemometrics software package.

    • Develop a PLS regression model to correlate the spectral data with the concentration of this compound. The PLS algorithm is effective at handling overlapping spectral features.

  • Model Validation:

    • Validate the model using an independent set of samples or through cross-validation to assess its predictive accuracy. Key figures of merit include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).

  • Analysis of Unknown Samples:

    • Acquire the spectrum of the unknown sample, apply the same preprocessing steps, and use the developed PLS model to predict the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Prep Standardize Sample (Grind, Dry, Homogenize) Sample->Prep Collect Collect Sample Spectrum Prep->Collect Instrument Prepare Spectrometer (Purge, Warm-up, Clean) Background Collect Background Spectrum Instrument->Background Background->Collect Preprocess Apply Preprocessing (Baseline Correction, MSC, etc.) Collect->Preprocess Model Apply Chemometric Model (PCA, PLS) Preprocess->Model Result Quantitative/Qualitative Result Model->Result

Caption: General workflow for spectroscopic analysis with interference mitigation.

troubleshooting_flow Start Poor Quality Spectrum (Low S/N, High Background) CheckTechnique Identify Spectroscopic Technique Start->CheckTechnique Raman Raman CheckTechnique->Raman FTIR FTIR CheckTechnique->FTIR NIR NIR CheckTechnique->NIR InterferenceRaman Fluorescence Likely Raman->InterferenceRaman InterferenceFTIR Atmospheric H₂O/CO₂ Likely FTIR->InterferenceFTIR InterferenceNIR Scattering/Physical Effects Likely NIR->InterferenceNIR SolutionRaman Change Laser Wavelength OR Apply Baseline Correction InterferenceRaman->SolutionRaman SolutionFTIR Purge Instrument OR Improve Background Correction InterferenceFTIR->SolutionFTIR SolutionNIR Standardize Sample Prep OR Apply MSC/SNV Correction InterferenceNIR->SolutionNIR

Caption: Troubleshooting logic for common spectroscopic interference issues.

References

Validation & Comparative

A Comparative Guide to Nylon-6,6 Synthesis: Hexamethylenediamine vs. Hexamethylene Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in polymer and materials science, the synthesis of Nylon-6,6, a cornerstone of the engineering plastics industry, presents a choice between two primary methodologies: the direct polymerization of its constituent monomers, hexamethylenediamine and adipic acid, or a two-step process involving the formation and subsequent polymerization of hexamethylene diammonium adipate, commonly known as "nylon salt." This guide provides a detailed comparison of these two synthetic routes, supported by experimental data and protocols, to inform the selection of the most appropriate method for specific research and development applications.

The synthesis of high-molecular-weight Nylon-6,6 is critically dependent on achieving a precise 1:1 stoichiometric balance between the hexamethylenediamine and adipic acid monomers. The industrial preference for the nylon salt method stems from its ability to ensure this crucial balance, leading to consistent production of high-quality polymer. Direct polymerization, while feasible, presents challenges in maintaining stoichiometry, which can significantly impact the final properties of the polymer.

At a Glance: Comparing Synthesis Routes

ParameterDirect Polymerization of MonomersPolymerization of Hexamethylene this compound (Nylon Salt)
Primary Reactants Hexamethylenediamine and Adipic Acid (or Adipoyl Chloride)Hexamethylene this compound
Stoichiometry Control Difficult to maintain due to differences in monomer volatility and reactivity.Excellent; the 1:1 salt formation ensures precise stoichiometry.
Typical Molecular Weight Variable; can be lower if stoichiometry is not perfectly controlled.Consistently high molecular weight is achievable.
Process Control Requires precise metering and control of reaction conditions.Simpler process control during polymerization as stoichiometry is pre-set.
Purity of Final Polymer May contain more impurities and byproducts if side reactions occur due to stoichiometric imbalance.Generally higher purity due to the purification of the intermediate salt.
Industrial Application Less common for large-scale production of high-grade nylon.The predominant method for industrial production of Nylon-6,6.

The Chemistry of Nylon-6,6 Synthesis

The fundamental reaction in the formation of Nylon-6,6 is a polycondensation reaction between a diamine and a dicarboxylic acid, forming an amide linkage and eliminating a molecule of water.

Direct Polymerization

In direct polymerization, hexamethylenediamine and adipic acid are reacted directly at elevated temperatures. To achieve a high degree of polymerization, the water formed during the reaction must be continuously removed to drive the equilibrium towards the polymer. A common laboratory variation of this is interfacial polymerization, where a more reactive derivative of adipic acid, adipoyl chloride, is dissolved in an organic solvent and layered with an aqueous solution of hexamethylenediamine. The polymer forms at the interface of the two immiscible liquids.

Nylon Salt Method

The industrial standard involves the initial reaction of hexamethylenediamine and adipic acid in a solvent (typically water or an alcohol) to form hexamethylene this compound, or "nylon salt." This salt precipitates out of the solution and can be purified through recrystallization. The purified salt, with its perfect 1:1 stoichiometry, is then heated in a reactor, usually under pressure and in an inert atmosphere, to initiate polycondensation.

Below is a logical diagram illustrating the two synthesis pathways.

Nylon_Synthesis_Comparison cluster_direct Direct Polymerization cluster_salt Nylon Salt Method HMDA Hexamethylenediamine Direct_Poly Direct Polycondensation HMDA->Direct_Poly Adipic_Acid Adipic Acid / Adipoyl Chloride Adipic_Acid->Direct_Poly Nylon_Direct Nylon-6,6 Direct_Poly->Nylon_Direct HMDA_Salt Hexamethylenediamine Salt_Formation Salt Formation HMDA_Salt->Salt_Formation Adipic_Acid_Salt Adicic Acid Adipic_Acid_Salt->Salt_Formation Nylon_Salt Hexamethylene this compound (Nylon Salt) Salt_Formation->Nylon_Salt Purification Purification Nylon_Salt->Purification Salt_Poly Polycondensation Purification->Salt_Poly Nylon_Salt_Method Nylon-6,6 Salt_Poly->Nylon_Salt_Method

Comparison of Nylon-6,6 Synthesis Pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical differences between the synthesis approaches.

Experiment 1: Interfacial Polymerization of Nylon-6,6 (Direct Method)

This method demonstrates the rapid formation of Nylon-6,6 at the interface of two immiscible liquids.

Materials:

  • 5% (w/v) solution of adipoyl chloride in cyclohexane

  • 5% (w/v) aqueous solution of hexamethylenediamine

  • 20% (w/v) aqueous solution of sodium hydroxide (NaOH)

  • 50 mL beaker

  • 150 mL beaker

  • Glass rod or forceps

Procedure:

  • Pour 10 mL of the 5% adipoyl chloride solution into the 50 mL beaker.

  • In the 150 mL beaker, combine 10 mL of the 5% hexamethylenediamine solution with 7 drops of the 20% NaOH solution.

  • Carefully pour the adipoyl chloride solution on top of the hexamethylenediamine solution in the 150 mL beaker, minimizing mixing.

  • A film of Nylon-6,6 will form at the interface of the two layers.

  • Using a glass rod or forceps, gently grasp the polymer film from the center and pull it upwards. A continuous rope of nylon can be drawn from the beaker.

  • Wash the resulting nylon rope thoroughly with water and then with a 50% aqueous ethanol solution before allowing it to dry.

Experiment 2: Synthesis of Hexamethylene this compound (Nylon Salt)

This protocol outlines the preparation of the nylon salt, which is the precursor for the melt polymerization method.

Materials:

  • Adipic acid

  • 70% (v/v) aqueous solution of hexamethylenediamine

  • Ethanol

  • 250 mL beaker

  • Büchner funnel and filter paper

  • Heating mantle or hot plate

Procedure:

  • Dissolve 10.0 g of adipic acid in 100 mL of ethanol in a 250 mL beaker, with gentle heating if necessary.

  • To this solution, add 12 mL of the 70% aqueous hexamethylenediamine solution.

  • Heat the mixture at a low temperature for approximately 10 minutes. A white precipitate of hexamethylene this compound will form.

  • Cool the mixture and collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected salt with three 10 mL portions of cold ethanol.

  • Air-dry the purified salt. The melting point of the salt can be determined (literature value is approximately 190-191°C).

Experiment 3: Melt Polymerization of Nylon-6,6 from Nylon Salt

This procedure describes the conversion of the purified nylon salt into high-molecular-weight Nylon-6,6.

Materials:

  • Dry hexamethylene this compound (from Experiment 2)

  • Polymerization tube or round-bottom flask

  • Heating mantle with temperature control

  • Inert gas (e.g., nitrogen) supply

  • Vacuum source

Procedure:

  • Place a known amount of the dry nylon salt into the polymerization tube.

  • Purge the tube with an inert gas to remove oxygen.

  • Heat the tube to a temperature of 250-270°C.

  • As the salt melts and the polymerization proceeds, water will be evolved.

  • Maintain the temperature and apply a vacuum during the later stages of the reaction to remove the water and drive the polymerization to completion, increasing the molecular weight of the polymer.

  • The polymerization is typically continued for 2-3 hours.

  • The resulting molten polymer can be extruded and cooled to form solid Nylon-6,6.

Performance Data and Comparison

While direct head-to-head comparative data from a single study is scarce in publicly available literature, the principles of polymer chemistry and industrial practice provide a clear picture of the performance differences.

Performance MetricDirect PolymerizationNylon Salt MethodRationale
Yield Can be high, but may be affected by side reactions if stoichiometry is not controlled.Consistently high yields of over 90% are achievable for the salt formation, leading to high overall polymer yield.The purification of the nylon salt removes impurities that could interfere with polymerization.
Molecular Weight (Mw) Highly sensitive to stoichiometric ratio. A slight excess of one monomer can significantly limit the achievable molecular weight.Consistently achieves high molecular weights (e.g., 15,000 - 25,000 g/mol ) due to the precise 1:1 monomer ratio.High molecular weight is essential for achieving the desired mechanical properties of Nylon-6,6.
Polydispersity Index (PDI) Can be broader due to less controlled polymerization conditions and potential side reactions.Typically narrower, indicating a more uniform distribution of polymer chain lengths.A narrower PDI often leads to more predictable and uniform material properties.
Thermal Properties (e.g., Melting Point) May be slightly lower and broader if the polymer has a lower molecular weight and contains impurities.Consistent and sharp melting point (around 265°C) is indicative of a high-purity, high-molecular-weight polymer.The regularity of the polymer chains and high crystallinity, achieved through the salt method, contribute to a well-defined melting point.
Mechanical Properties (e.g., Tensile Strength) Can be variable and generally lower if the molecular weight is not maximized.Superior and more consistent mechanical properties due to the high molecular weight and uniform polymer structure.Tensile strength, toughness, and other mechanical properties are directly related to the length of the polymer chains.

Logical Workflow for Synthesis Route Selection

The choice between direct polymerization and the nylon salt method depends on the specific goals of the synthesis. The following diagram illustrates a decision-making workflow.

Synthesis_Choice Start Define Synthesis Goal High_MW High Molecular Weight & Consistent Properties Required? Start->High_MW Lab_Demo Rapid Lab Demonstration or Small-Scale Synthesis? High_MW->Lab_Demo No Nylon_Salt_Method Use Nylon Salt Method High_MW->Nylon_Salt_Method Yes Direct_Method Use Direct Polymerization (e.g., Interfacial) Lab_Demo->Direct_Method Yes Industrial_Production Industrial Scale Production? Lab_Demo->Industrial_Production No Industrial_Production->Nylon_Salt_Method Yes Industrial_Production->Direct_Method No

Decision workflow for choosing a Nylon-6,6 synthesis method.

A Comparative Guide to Diammonium Adipate and Other Ammonium Salts as Buffering Agents in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact the stability, solubility, and efficacy of a drug product. While common buffers like phosphate, citrate, and acetate are well-characterized, there is growing interest in exploring alternative buffering agents that may offer unique advantages for specific formulations. This guide provides an objective comparison of diammonium adipate against other common ammonium salts—ammonium acetate, ammonium citrate, and diammonium phosphate—as buffering agents in pharmaceutical applications.

Executive Summary

This compound, the salt of the dicarboxylic acid adipic acid, offers a buffering range in the mildly acidic to neutral pH range. Its performance as a buffering agent is compared here to other ammonium salts derived from acetic, citric, and phosphoric acids. The choice of a suitable ammonium salt buffer depends on the desired pH range, required buffering capacity, solubility, and its compatibility with the active pharmaceutical ingredient (API) and other excipients. This guide presents a summary of their key physicochemical properties, a discussion on their impact on protein stability, and detailed experimental protocols for their comparative evaluation.

Physicochemical Properties of Ammonium Salt Buffers

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The buffering range is typically considered to be pKa ± 1. The table below summarizes the key physicochemical properties of this compound and other selected ammonium salts.

PropertyThis compoundAmmonium AcetateAmmonium Citrate (Tribasic)Diammonium Phosphate
Molecular Formula C₆H₁₆N₂O₄C₂H₇NO₂C₆H₁₇N₃O₇(NH₄)₂HPO₄
Molecular Weight ( g/mol ) 180.20[1]77.08243.22132.06[2]
Anionic Component AdipateAcetateCitratePhosphate
pKa(s) of Acid Component (at 25°C) pKa₁: 4.42, pKa₂: 5.42 (Adipic Acid)[3]4.76 (Acetic Acid)[4][5]pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40 (Citric Acid)[4][5][6]pKa₁: 2.15, pKa₂: 7.20, pKa₃: 12.38 (Phosphoric Acid)[6]
Theoretical Buffering Range(s) pH 3.4 - 6.4pH 3.8 - 5.8pH 2.1 - 7.4pH 1.2 - 3.2, 6.2 - 8.2, 11.4 - 13.4
Solubility in Water ( g/100 mL) Soluble[7]102 at 0°C; 143 at 20°C[8][9]Highly Soluble[10]57.5 at 10°C[2][11][12]
pH of 1% w/v Solution 6.0 - 7.5[13]~7.0Not available7.5 - 8.0[14]

Impact on Protein Stability

The choice of buffering agent can have a significant impact on the conformational stability of protein-based therapeutics, influencing their susceptibility to aggregation.

  • Adipate: While not as extensively studied as other buffers, adipic acid has been used in controlled-release formulations.[15] Its dicarboxylic nature may offer unique interactions with proteins.

  • Acetate: Acetate buffers are commonly used for protein formulations that are stable under acidic conditions. However, the sublimation of acetic acid during lyophilization can lead to a pH shift. In some cases, acetate has been shown to offer better stability against aggregation compared to citrate buffers at the same pH.[16]

  • Citrate: Citrate is a trivalent buffer with a wide buffering range. However, it is a known metal chelator, which can be a disadvantage if the API requires metal ions for stability. Citrate buffers have also been associated with increased pain on injection for some formulations.[16] Studies have shown that citrate can induce aggregation in some monoclonal antibody formulations.[16][17]

  • Phosphate: Phosphate buffers are widely used due to their physiological relevance and buffering range around neutral pH. However, they can cause a significant drop in pH upon freezing, which may destabilize proteins. Phosphate can also catalyze certain degradation pathways in some proteins.[18]

Experimental Protocols

To facilitate a direct comparison of these buffering agents for a specific application, the following experimental protocols are provided.

Protocol 1: Determination of Buffering Capacity

This protocol describes the determination of the buffering capacity of a buffer solution by titration with a strong acid or base.

Objective: To experimentally determine and compare the buffering capacity of this compound, ammonium acetate, ammonium citrate, and diammonium phosphate buffers at a concentration of 0.1 M.

Materials:

  • This compound

  • Ammonium acetate

  • Ammonium citrate

  • Diammonium phosphate

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beakers

Procedure:

  • Buffer Preparation: Prepare 100 mL of a 0.1 M solution for each of the ammonium salts in deionized water. Adjust the pH of each solution to the center of its theoretical buffering range using a small amount of the corresponding acid (adipic, acetic, citric, or phosphoric acid) or ammonia.

  • Titration with Acid: a. Place 50 mL of the 0.1 M buffer solution into a 100 mL beaker with a magnetic stir bar. b. Record the initial pH of the solution. c. Titrate the buffer solution with 0.1 M HCl, adding 0.5 mL increments. d. Record the pH after each addition, allowing the reading to stabilize. e. Continue the titration until the pH has dropped by approximately 2 units from the starting pH.

  • Titration with Base: a. Repeat the procedure with a fresh 50 mL aliquot of the buffer solution, this time titrating with 0.1 M NaOH until the pH has increased by approximately 2 units.

  • Data Analysis: a. Plot the pH versus the volume of HCl and NaOH added. b. The buffering capacity (β) can be calculated for each increment as the amount of acid or base added per unit change in pH: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH. c. The region of the titration curve with the smallest change in pH for a given volume of titrant corresponds to the highest buffering capacity.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare 0.1 M Buffer Solutions Prepare 0.1 M Buffer Solutions Titrate with 0.1 M HCl Titrate with 0.1 M HCl Prepare 0.1 M Buffer Solutions->Titrate with 0.1 M HCl Titrate with 0.1 M NaOH Titrate with 0.1 M NaOH Prepare 0.1 M Buffer Solutions->Titrate with 0.1 M NaOH Calibrate pH Meter Calibrate pH Meter Plot pH vs. Volume of Titrant Plot pH vs. Volume of Titrant Titrate with 0.1 M HCl->Plot pH vs. Volume of Titrant Titrate with 0.1 M NaOH->Plot pH vs. Volume of Titrant Calculate Buffering Capacity (β) Calculate Buffering Capacity (β) Plot pH vs. Volume of Titrant->Calculate Buffering Capacity (β) Compare Buffering Capacities Compare Buffering Capacities Calculate Buffering Capacity (β)->Compare Buffering Capacities

Protocol 2: Comparative Analysis of Protein Thermal Stability using a Thermal Shift Assay (TSA)

This protocol outlines a method to compare the effect of different ammonium salt buffers on the thermal stability of a model protein.

Objective: To determine the melting temperature (Tm) of a model protein in this compound, ammonium acetate, ammonium citrate, and diammonium phosphate buffers to assess their relative stabilizing effects.

Materials:

  • Model protein (e.g., Lysozyme, Bovine Serum Albumin) at a stock concentration of 1-2 mg/mL.

  • 0.1 M solutions of the four ammonium salt buffers, adjusted to the desired pH.

  • SYPRO Orange protein gel stain (5000x stock in DMSO).

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • 96-well PCR plates.

Procedure:

  • Reaction Mixture Preparation: a. For each buffer to be tested, prepare a master mix containing the buffer, the model protein, and SYPRO Orange dye. For a final volume of 20 µL per well:

    • 10 µL of 2x concentrated buffer (0.2 M).
    • X µL of protein stock to achieve a final concentration of 0.1 mg/mL.
    • 0.2 µL of 50x SYPRO Orange (diluted from 5000x stock).
    • Deionized water to a final volume of 20 µL. b. Pipette 20 µL of each reaction mixture into at least three replicate wells of a 96-well PCR plate.

  • Thermal Shift Assay: a. Place the PCR plate in the real-time PCR instrument. b. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: a. The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melt curve. c. Calculate the average Tm for each buffer condition. A higher Tm indicates greater protein stability in that buffer.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Protein-Buffer-Dye Mixtures Prepare Protein-Buffer-Dye Mixtures Pipette into 96-well Plate Pipette into 96-well Plate Prepare Protein-Buffer-Dye Mixtures->Pipette into 96-well Plate Run Melt Curve in Real-Time PCR Instrument Run Melt Curve in Real-Time PCR Instrument Pipette into 96-well Plate->Run Melt Curve in Real-Time PCR Instrument Generate Melt Curves Generate Melt Curves Run Melt Curve in Real-Time PCR Instrument->Generate Melt Curves Determine Melting Temperature (Tm) Determine Melting Temperature (Tm) Generate Melt Curves->Determine Melting Temperature (Tm) Compare Tm Values Compare Tm Values Determine Melting Temperature (Tm)->Compare Tm Values

Conclusion

The selection of an appropriate buffering agent is a multifaceted decision that requires careful consideration of the specific requirements of the drug formulation. This compound presents a viable option for applications requiring buffering in the mildly acidic to neutral pH range. Its performance relative to other common ammonium salts like acetate, citrate, and phosphate will depend on the desired pH, the required buffering capacity, and its specific interactions with the API. While this guide provides a comparative overview based on available data, it is crucial for researchers to perform experimental evaluations, such as those outlined in the provided protocols, to determine the optimal buffering agent for their specific formulation needs.

References

A Comparative Guide to Analytical Methods for Diammonium Adipate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for the quantification of diammonium adipate. The selection of an appropriate analytical method is critical for ensuring the quality, stability, and efficacy of pharmaceutical products and for monitoring its concentration in various stages of drug development and production. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical method validation workflow.

Method Comparison: Performance Characteristics

The choice between HPLC and Ion Chromatography for the quantification of this compound depends on the specific requirements of the analysis. HPLC is a robust and widely used technique for the analysis of the adipate component, while Ion Chromatography offers the advantage of potentially quantifying both the adipate and ammonium ions simultaneously. The following table summarizes the typical performance of these methods based on validated analyses of adipic acid/adipate and ammonium ions.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)
Principle Separation of the adipate anion based on its polarity and affinity for a stationary phase, followed by UV detection.Separation of ammonium and adipate ions based on their charge and interaction with an ion-exchange resin, followed by conductivity detection.
Primary Analyte AdipateAmmonium and Adipate
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 - 2 µg/mL (for adipate)[1]~3 x 10⁻⁷ mol/L (for ammonium)[2]
Limit of Quantification (LOQ) ~0.3 - 7 µg/mL (for adipate)[1]~1 x 10⁻⁶ mol/L (for ammonium)[2]
Key Advantages High precision and accuracy for the adipate moiety, widely available instrumentation.Ability to simultaneously quantify both cation and anion, high sensitivity for ionic species.[3]
Key Disadvantages Does not directly quantify the ammonium counter-ion. Requires the analyte to have a UV chromophore.Can be more susceptible to matrix effects from other ions.

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on established methods for adipic acid and ammonium ions and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Adipate Quantification

This method is suitable for the quantification of the adipate component in this compound samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 0.05 M potassium phosphate monobasic, adjusted to pH 2.8 with phosphoric acid) and acetonitrile (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using certified reference standards of adipic acid at a minimum of five concentrations. The concentration of adipate in the sample is determined by comparing its peak area to the calibration curve.

Ion Chromatography (IC) for Ammonium and Adipate Quantification

This method is ideal for the simultaneous determination of both the ammonium and adipate ions.

  • Instrumentation: An ion chromatograph with a conductivity detector and a self-regenerating suppressor.

  • Anion Analysis (Adipate):

    • Column: A suitable high-capacity anion-exchange column.

    • Eluent: A gradient of potassium hydroxide.

  • Cation Analysis (Ammonium):

    • Column: A suitable high-capacity cation-exchange column (e.g., Dionex IonPac CS17).[4]

    • Eluent: A dilute acid solution (e.g., 1.5 mM methanesulfonic acid).[4]

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration and filter through a 0.45 µm filter.

  • Quantification: Prepare calibration curves for both ammonium and adipate ions using certified reference standards. The concentrations in the sample are determined by comparing the respective peak areas to the calibration curves.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization A Define Analytical Requirements B Select Method (HPLC, IC, etc.) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Routine Use J->K

Caption: Workflow for analytical method development and validation.

References

"comparative study of diammonium adipate from different synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diammonium Adipate Synthesis, Supported by Experimental Data

This compound, a key intermediate in various industrial processes, including the synthesis of nylon-6,6, can be produced through several distinct synthetic pathways. This guide provides a comparative analysis of the primary synthesis routes: the conventional petrochemical method, an alternative greener petrochemical approach, and an emerging bio-based route. The comparison focuses on performance metrics, environmental impact, and provides detailed experimental protocols to support further research and development.

Performance Comparison of Synthesis Routes

The selection of a synthesis route for this compound is a critical decision influenced by factors such as yield, product purity, manufacturing costs, and environmental sustainability. The following table summarizes the key quantitative data for the different production methods.

ParameterConventional Petrochemical RouteAlternative Petrochemical Route (from Cyclohexene)Bio-based Route (from Glucose)
Overall Yield HighModerate to HighModerate
Purity High (>99%)High (>99%)Variable, requires extensive purification
Primary Feedstock Cyclohexane (from petroleum)Cyclohexene (from petroleum)Glucose (from biomass)
Key Oxidant Nitric AcidHydrogen PeroxideBiocatalysts (microorganisms)
Major Byproducts Nitrous Oxide (N₂O), a potent greenhouse gasWaterCell biomass, various organic acids
Estimated Minimum Selling Price CompetitivePotentially higher due to catalyst costsCurrently higher, but with potential for reduction
Greenhouse Gas Emissions High (significant N₂O emissions)Lower (avoids N₂O formation)Significantly lower, potential for carbon neutrality

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis route are provided below.

Conventional Petrochemical Route: From Cyclohexane

This traditional two-step process involves the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil), followed by oxidation with nitric acid to produce adipic acid. The adipic acid is then neutralized with ammonia to yield this compound.

Step 1: Oxidation of Cyclohexane to KA Oil

  • Materials: Cyclohexane, air or oxygen, cobalt or manganese salt catalyst.

  • Procedure: In a high-pressure reactor, charge cyclohexane and the catalyst. Heat the mixture to 150-160°C under a pressure of 8-15 atm. Introduce a controlled stream of air or oxygen to initiate the oxidation. The reaction is typically run to a low conversion (4-10%) to maintain high selectivity to KA oil. The unreacted cyclohexane is recovered and recycled.

Step 2: Oxidation of KA Oil to Adipic Acid

  • Materials: KA oil, 50-65% nitric acid, copper and vanadium catalyst.

  • Procedure: The KA oil is fed into a reactor containing nitric acid and the catalyst. The reaction is highly exothermic and requires careful temperature control (60-80°C). The reaction mixture is then cooled to crystallize the adipic acid, which is separated by filtration and washed.

Step 3: Neutralization to this compound

  • Materials: Adipic acid, aqueous ammonia.

  • Procedure: Dissolve the purified adipic acid in hot water. Slowly add a stoichiometric amount of aqueous ammonia solution while stirring. The reaction is a straightforward acid-base neutralization.[1] Control of temperature and pH are critical to ensure complete reaction and stability of the product.[2] Cool the solution to induce crystallization of this compound. The crystals are then filtered, washed with cold water, and dried.

Alternative Petrochemical Route: From Cyclohexene

This "greener" approach avoids the use of nitric acid, thereby mitigating the formation of N₂O.

Step 1: Oxidation of Cyclohexene to Adipic Acid

  • Materials: Cyclohexene, hydrogen peroxide (30% aqueous solution), sodium tungstate (catalyst), phase transfer catalyst (e.g., Aliquat 336).

  • Procedure: In a flask equipped with a reflux condenser, combine cyclohexene, the phase transfer catalyst, and an aqueous solution of sodium tungstate and hydrogen peroxide. Heat the mixture to 75-90°C with vigorous stirring for several hours. The adipic acid will precipitate upon cooling. The reported yield for this step is in the range of 70-79%.[3]

Step 2: Neutralization to this compound

  • Procedure: Follow the same neutralization, crystallization, and purification steps as described in the conventional route (Step 3).

Bio-based Route: From Glucose

This sustainable route utilizes renewable feedstocks and microbial fermentation.

Step 1: Fermentation of Glucose to Adipic Acid

  • Materials: Glucose-rich feedstock (e.g., corn syrup), genetically engineered microorganisms (e.g., E. coli), nutrient medium, ammonia (for pH control).

  • Procedure: In a fermenter, cultivate the engineered microorganisms in a sterile nutrient medium containing glucose. Maintain optimal fermentation conditions (temperature, pH, aeration). During fermentation, the microorganisms convert glucose into adipic acid.[4] Ammonia is typically added to the fermentation broth to maintain a neutral pH, which results in the in-situ formation of this compound.[5]

Step 2: Purification of this compound from Fermentation Broth

  • Procedure: The fermentation broth, containing this compound, residual sugars, cell biomass, and other metabolites, requires a multi-step purification process.

    • Cell Removal: Centrifugation or microfiltration is used to separate the microbial cells from the broth.

    • Distillation: The clarified broth is distilled under superatmospheric pressure at a temperature of >100° C to about 300° C to remove water and excess ammonia.[2]

    • Crystallization: The concentrated solution is then cooled to crystallize the this compound.

    • Recrystallization: Further purification can be achieved by recrystallization from water to obtain high-purity this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route.

Conventional_Route cluster_adipic_acid Adipic Acid Synthesis cluster_neutralization Neutralization Cyclohexane Cyclohexane KA_Oil Cyclohexanol/ Cyclohexanone (KA Oil) Cyclohexane->KA_Oil Air, Catalyst Adipic_Acid Adipic Acid KA_Oil->Adipic_Acid Nitric Acid, Catalyst Diammonium_Adipate This compound Adipic_Acid->Diammonium_Adipate Neutralization Ammonia Ammonia Ammonia->Diammonium_Adipate

Caption: Conventional Synthesis of this compound from Cyclohexane.

Alternative_Route cluster_adipic_acid Adipic Acid Synthesis cluster_neutralization Neutralization Cyclohexene Cyclohexene Adipic_Acid Adipic Acid Cyclohexene->Adipic_Acid H2O2, Catalyst Diammonium_Adipate This compound Adipic_Acid->Diammonium_Adipate Neutralization Ammonia Ammonia Ammonia->Diammonium_Adipate

Caption: Alternative "Green" Synthesis of this compound from Cyclohexene.

Biobased_Route cluster_fermentation Fermentation & Purification Glucose Glucose Fermentation_Broth Fermentation Broth (contains this compound) Glucose->Fermentation_Broth Microbial Fermentation, Ammonia (pH control) Purified_DA Purified This compound Fermentation_Broth->Purified_DA Purification (Distillation, Crystallization)

Caption: Bio-based Synthesis and Purification of this compound from Glucose.

References

Cross-Validation of Diammonium Adipate Analysis: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like diammonium adipate is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques that can be employed for this purpose. This guide provides an objective comparison of these methods for the analysis of this compound, supported by representative experimental protocols and data.

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the desired analytical endpoint (e.g., quantification of the adipate anion, the ammonium cation, or the intact salt), sample matrix, and available instrumentation.[1][2] HPLC is generally well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the direct analysis of the adipate ion in aqueous solutions.[2][3][4][5] Conversely, GC is ideal for volatile and thermally stable compounds; therefore, analysis of the non-volatile this compound with GC necessitates a derivatization step to convert the adipic acid component into a more volatile form.[2][6][7]

Comparative Performance

The following table summarizes the key performance characteristics of representative HPLC and GC methods for the analysis of the adipate component of this compound.

ParameterHPLC-UVGC-FID
Analyte Form Adipate Anion (in solution)Adipic Acid (after derivatization)
Derivatization Not requiredRequired (e.g., esterification)
Principle Reversed-phase chromatographyVolatilization and separation by boiling point
Typical Column C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., CP-Sil 13 CB)[8]
Mobile/Carrier Gas Aqueous buffer/organic solventInert gas (e.g., Helium, Nitrogen)[3]
Detector UV (at ~200 nm)[9][10]Flame Ionization Detector (FID)
Analysis Time 10-20 minutes15-25 minutes[8]
Sensitivity ModerateHigh
Selectivity GoodExcellent
Sample Throughput HighModerate
Cost Higher initial cost, ongoing solvent cost[3]Lower initial cost, lower gas cost[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the direct quantification of the adipate anion in a sample solution.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibrated range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 200 nm.[9][10]

  • Injection Volume: 10 µL.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method requires a derivatization step to convert the non-volatile adipic acid component into a volatile ester.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Sample Preparation and Derivatization:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent.

  • Acidify the sample to convert the adipate salt to adipic acid.

  • Perform a liquid-liquid extraction to isolate the adipic acid.

  • Evaporate the extraction solvent to dryness.

  • Add a derivatization agent (e.g., a solution of methanolic HCl or diazomethane) to the dried residue to convert the adipic acid to its corresponding methyl ester.[6]

  • Heat the mixture as required to complete the reaction.

  • Dilute the derivatized sample with a suitable solvent (e.g., hexane) to the desired concentration for GC analysis.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column, such as one coated with a cyanopropylphenyl polysiloxane phase (e.g., CP-Sil 13 CB, 50 m x 0.32 mm, 0.4 µm film thickness).[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, ramped to 270 °C at 20 °C/min, and held for a specified time.[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector Temperature: 300 °C.[8]

  • Injection Mode: Split injection.

Workflow Visualizations

The following diagrams illustrate the analytical workflows for the HPLC and GC methods.

HPLC_Workflow Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC-UV System Filtration->HPLC_System Data_Analysis Data Analysis (Peak Integration) HPLC_System->Data_Analysis Result Quantification of Adipate Data_Analysis->Result

HPLC-UV Analytical Workflow

GC_Workflow Sample This compound Sample Acidification Acidification & Extraction Sample->Acidification Derivatization Derivatization (Esterification) Acidification->Derivatization Dilution Dilution Derivatization->Dilution GC_System GC-FID System Dilution->GC_System Data_Analysis Data Analysis (Peak Integration) GC_System->Data_Analysis Result Quantification of Adipate Derivative Data_Analysis->Result

GC-FID Analytical Workflow

References

"performance comparison of capacitors using diammonium adipate electrolyte"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the pursuit of enhanced performance and stability in electrolytic capacitors, the composition of the electrolyte is a critical determinant. Among the various formulations, those incorporating diammonium adipate have been noted for their specific advantages, particularly in medium to high-voltage applications. This guide provides a comparative analysis of capacitors utilizing this compound-based electrolytes against other common electrolyte systems, supported by available experimental data and detailed methodologies.

Comparative Performance Analysis

The selection of an electrolyte system in aluminum electrolytic capacitors is a trade-off between several key performance indicators, including conductivity, stability, operating temperature range, and cost. This compound, a salt of a dicarboxylic acid, is frequently employed as a solute or stabilizing agent, primarily in ethylene glycol-based systems.

Quantitative Performance Metrics

The following table summarizes the performance characteristics of this compound electrolytes in comparison to other common electrolyte systems. The data presented is a synthesis of findings from various sources.

Electrolyte SystemKey ComponentsTypical ApplicationAdvantagesDisadvantagesOxidation Efficiency (%)[1]
This compound System This compound, Ethylene GlycolMedium to High Voltage CapacitorsGood empowering ability, High stability[1]Lower oxidation efficiency compared to some alternatives~49
Ammonium Borate System Ammonium Borate, Ethylene GlycolGeneral Purpose CapacitorsWell-established, Safe chemically[2]Large change in resistivity with temperatureNot specified
Maleic Acid/Amine System Maleic Acid, Triethylamine, DMFLow Voltage, High-Frequency CapacitorsHigher oxidation efficiencyMore complex formulation~62
Quaternary Ammonium Salt System Quaternary Ammonium Salts, γ-Butyrolactone (GBL)Wide Temperature Range CapacitorsHigh thermal stability, High dissociation ability[3]Higher costNot specified
Aqueous Ammonium Salt System Ammonium Formate, Acetate, etc., WaterLow Voltage, Low Impedance CapacitorsSuperior low-temperature properties, No flash point[4]Higher water content can be a reliability concernNot specified

Experimental Protocols

The following are generalized methodologies for the preparation and evaluation of capacitor electrolytes, based on descriptions in the cited literature.

Electrolyte Preparation

A common method for preparing a this compound-based electrolyte involves the following steps:

  • Solvent Preparation : Start with a primary solvent, typically ethylene glycol, ensuring it is of high purity and has a low water content (e.g., <0.3 wt.%).[5]

  • Solute Dissolution : Gradually dissolve the solutes, such as this compound and ammonium formate, into the ethylene glycol with constant stirring.

  • Temperature Control : Maintain the temperature of the mixture below 50°C during the dissolution process to prevent unwanted reactions.[5]

  • Additive Incorporation : If required, introduce additives such as stabilizers or corrosion inhibitors.

  • Final Characterization : Measure the physical and chemical properties of the prepared electrolyte, including its resistivity, pH, and water content.

Capacitor Testing and Performance Evaluation
  • Impregnation : The capacitor's paper separator is impregnated with the prepared electrolyte.

  • Sealing : The capacitor element is sealed in an aluminum can.

  • Aging : The capacitor is aged by applying a specific voltage for a set duration to allow for the formation and stabilization of the dielectric oxide layer.

  • Electrical Parameter Measurement : Key performance metrics are measured, including:

    • Capacitance : Measured at a standard frequency (e.g., 120 Hz or 1 kHz).

    • Equivalent Series Resistance (ESR) : Measured at a high frequency (e.g., 100 kHz).

    • Leakage Current : Measured after applying the rated DC voltage for a specified time.

  • Endurance and Stability Testing :

    • High-Temperature Endurance Test : The capacitor is subjected to its rated voltage at a high temperature (e.g., 105°C or 125°C) for an extended period (e.g., 1000 hours or more), with periodic measurements of its electrical parameters.

    • Temperature Cycling : The capacitor is subjected to a range of temperatures to assess the stability of its performance.

Visualizing Electrolyte Formulation and Evaluation

The following diagrams illustrate the logical flow of electrolyte preparation and the relationship between its components and performance.

Electrolyte_Preparation_Workflow cluster_prep Electrolyte Preparation cluster_eval Capacitor Performance Evaluation Solvent Select Solvent (e.g., Ethylene Glycol) Mix Mix Components under Controlled Temperature Solvent->Mix Solute Select Solutes (e.g., this compound, Ammonium Formate) Solute->Mix Additives Select Additives (e.g., Stabilizers) Additives->Mix Characterize Characterize Electrolyte (Resistivity, pH) Mix->Characterize Impregnate Impregnate Capacitor Element Characterize->Impregnate Prepared Electrolyte Test Perform Electrical Tests (Capacitance, ESR, Leakage) Impregnate->Test Endurance Conduct Endurance and Stability Tests Test->Endurance Analyze Analyze Performance Data Endurance->Analyze

Caption: Workflow for the preparation and evaluation of capacitor electrolytes.

Electrolyte_Component_Influence cluster_components Components cluster_performance Performance Characteristics Electrolyte Electrolyte Composition Solvent Solvent (e.g., Ethylene Glycol) Electrolyte->Solvent Solute Solute (e.g., this compound) Electrolyte->Solute Additive Additive (e.g., Stabilizer) Electrolyte->Additive TempRange Temperature Range Solvent->TempRange Conductivity Conductivity Solute->Conductivity Voltage Voltage Capability Solute->Voltage Stability Stability Additive->Stability Life Operating Life Additive->Life ESR ESR Conductivity->ESR Stability->Life

Caption: Influence of electrolyte components on capacitor performance.

References

A Comparative Guide to Assessing the Purity of Synthesized Diammonium Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the purity of synthesized diammonium adipate against established standards. This compound, the ammonium salt of adipic acid, serves various roles, including as a food additive (E359) for acidity regulation and as a buffering agent in chemical processes.[1][2][3] Its purity is critical for ensuring product quality, safety, and performance, particularly in pharmaceutical applications.

The primary synthesis route for this compound involves the neutralization of adipic acid with ammonia in an aqueous solution.[4] Impurities can be introduced from the adipic acid precursor, which is often produced via the oxidation of cyclohexanol and cyclohexanone, or through side reactions and degradation during the synthesis and purification process.[4][5]

Comparative Analysis of Specifications

The purity of synthesized this compound should be evaluated against reference standards. While specific monographs for pharmaceutical-grade this compound are not as common as for other substances, specifications from reputable chemical suppliers and food-grade standards provide a strong benchmark.

Table 1: Comparison of Typical Purity Specifications

ParameterReference Standard (e.g., High-Purity/Food Grade)Typical Synthesized Product Profile (Pre-optimization)Key Analytical Method
Assay ≥ 98.0%95-98%Titration
Appearance White crystalline powder[1][]Off-white to light yellow crystalsVisual Inspection
pH (0.1 mol/L solution) 6.5 - 7.56.0 - 8.0pH Meter
Chloride (Cl) ≤ 0.01%≤ 0.05%Ion Chromatography
Sulphate (SO₄) ≤ 100 ppm (0.01%)[1]≤ 200 ppmTurbidimetry / IC
Heavy Metals (as Pb) ≤ 10 ppm≤ 20 ppmICP-MS / AAS
Residual Adipic Acid ≤ 0.5%≤ 2.0%HPLC
Water Content ≤ 1.0%≤ 2.5%Karl Fischer Titration
Solubility Soluble in water, practically insoluble in alcohol[1]ConformsVisual Inspection

Note: Values for the "Typical Synthesized Product Profile" are illustrative and can vary significantly based on the synthesis protocol, purification efficiency, and scale.

Key Experimental Protocols

Accurate assessment of purity relies on robust and validated analytical methods. Below are detailed protocols for two fundamental tests: assay by titration and impurity profiling by High-Performance Liquid Chromatography (HPLC).

Assay by Acid-Base Titration

This method determines the overall purity by quantifying the amount of the diammonium salt.

  • Principle: The adipate component of the salt is a weak base and can be titrated with a standardized strong acid (e.g., hydrochloric acid, HCl). The two ammonium ions are neutralized, and the endpoint is detected using a pH meter or a suitable indicator.

  • Apparatus:

    • 250 mL Beaker or Erlenmeyer flask

    • 50 mL Burette

    • Analytical Balance

    • pH Meter with a calibrated electrode

    • Magnetic stirrer and stir bar

  • Reagents:

    • Standardized 0.1 N Hydrochloric Acid (HCl)

    • Deionized (DI) Water

    • This compound Sample

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample and record the weight.

    • Dissolve the sample in 100 mL of DI water in the beaker.

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

    • Begin stirring the solution at a moderate speed.

    • Titrate the solution with the 0.1 N HCl from the burette, recording the pH value after each addition.

    • Continue the titration past the equivalence point (a sharp change in pH).

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

    • Calculate the percentage purity using the formula: % Purity = (V * N * MW) / (2 * W * 10) Where:

      • V = Volume of HCl at equivalence point (mL)

      • N = Normality of HCl (eq/L)

      • MW = Molecular weight of this compound (180.20 g/mol )[]

      • W = Weight of the sample (g)

      • The factor of 2 accounts for the two ammonium ions per molecule.

Organic Impurity Profiling by HPLC

HPLC is a powerful technique for separating, identifying, and quantifying organic impurities, such as unreacted adipic acid or by-products from the synthesis process.[5]

  • Principle: A reversed-phase HPLC method separates compounds based on their polarity. A polar mobile phase is used with a non-polar stationary phase (e.g., C18). Non-polar compounds are retained longer on the column.

  • Apparatus & Column:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (HPLC Grade)

    • Phosphoric Acid or Formic Acid (for mobile phase pH adjustment)[7]

    • This compound Sample

    • Reference standards for potential impurities (e.g., adipic acid)

  • Chromatographic Conditions (Example Method):

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting point could be 95:5 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (where adipic acid and related compounds absorb)

    • Injection Volume: 10 µL

  • Procedure:

    • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Standard Preparation: Prepare solutions of known impurities (e.g., adipic acid) at various concentrations to create a calibration curve.

    • Analysis: Inject the sample solution into the HPLC system.

    • Quantification: Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards. The area of each impurity peak is used to calculate its concentration relative to the main this compound peak.

Visualized Workflows and Relationships

Diagrams created using Graphviz help to clarify complex processes and logical connections inherent in the purity assessment workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment adipic_acid Adipic Acid (Precursor) reaction Neutralization Reaction adipic_acid->reaction ammonia Aqueous Ammonia ammonia->reaction crude Crude Diammonium Adipate Solution reaction->crude filtration Filtration crude->filtration crystallization Crystallization filtration->crystallization drying Drying crystallization->drying final_product Synthesized This compound drying->final_product sampling Sampling final_product->sampling final_product->sampling titration Assay (Titration) sampling->titration hplc Impurity Profile (HPLC) sampling->hplc kf Water Content (KF) sampling->kf icpms Heavy Metals (ICP-MS) sampling->icpms report Certificate of Analysis titration->report hplc->report kf->report icpms->report

Caption: Experimental workflow from synthesis to final purity analysis.

G cluster_source Source of Impurity cluster_impurity Potential Impurity cluster_method Detection Method s1 Adipic Acid Precursor i1 Unreacted Adipic Acid s1->i1 i4 Heavy Metals s1->i4 s2 Side Reactions i2 Cyclic Amides/ Imides s2->i2 s3 Degradation i3 Monoammonium Adipate s3->i3 m1 HPLC i1->m1 i2->m1 m4 FTIR / NMR i2->m4 i3->m1 m2 Titration i3->m2 m3 ICP-MS / AAS i4->m3

Caption: Relationship between impurity sources and detection methods.

References

A Comparative Analysis of Diammonium Adipate and Other Common Shale Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The stability of shale formations during drilling operations is a critical factor in the successful extraction of oil and gas. The interaction of water-based drilling fluids with reactive shales can lead to swelling and dispersion, causing wellbore instability and significant operational challenges. To mitigate these issues, various shale inhibitors are incorporated into drilling fluids. This guide provides a comparative analysis of the efficacy of diammonium adipate, a dicarboxylate-based inhibitor, against other widely used additives such as potassium chloride (KCl), polyamines, and partially hydrolyzed polyacrylamide (PHPA).

Executive Summary

This compound, particularly in the form of ammonium adipate solutions (AAS), has demonstrated significant potential as an effective shale inhibitor. Experimental data indicates that it can outperform traditional inhibitors like potassium chloride in certain aspects, primarily through a mechanism of electrostatic adsorption and hydrogen bonding that binds clay sheets together. This guide will delve into the quantitative performance data, detailed experimental methodologies, and the underlying inhibitory mechanisms of this compound in comparison to other common shale inhibitors.

Data Presentation: Quantitative Comparison of Shale Inhibitors

The following tables summarize the performance of this compound (specifically AAS-8, synthesized with adipic acid and tetraethylenepentamine) and other common shale inhibitors based on key performance indicators: linear swelling rate and shale recovery percentage. It is crucial to note that the data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparison of Linear Swelling Rates

InhibitorConcentrationLinear Swelling Rate (%)Source / Notes
Tap Water->90%[1]
This compound (AAS-8) 0.1% 59.61% [1] Synthesized with adipic acid and tetraethylenepentamine.
Potassium Chloride (KCl)1.0%Higher than AAS-8[1]
Triethylammonium Acetate (TEYA)1.2%26.54%[2] A small molecule quaternary ammonium salt.
Small-Molecule Quaternary Ammonium Salt (TEE-2)0.5%29.34%[3]

Table 2: Comparison of Shale Recovery Percentages

InhibitorConcentrationShale Recovery (%)Temperature (°C)Source / Notes
Water-<20%80[4]
This compound -Data Not Available-
Potassium Chloride (KCl)5%--[4]
Polyamine (PA)2%-80[4]
Janus Amphiphilic Graphene Oxide (JAGO)0.2%75.2%80[4]
Chitosan-N-(2-hydroxyl)-propyl trimethylammonium chloride (HACC)0.3% - 1.5%88% - 96%100[5]
Polyethylenimine (PEI)-62% - 73%100[5]

Experimental Protocols

The following are detailed methodologies for two key experiments used to evaluate the performance of shale inhibitors.

Linear Swelling Test

This test measures the degree of swelling of a compacted shale or bentonite sample when exposed to a drilling fluid additive.

Methodology:

  • Sample Preparation: Dry ground shale or bentonite is compressed under a specific pressure (e.g., 25,000 psi) to form a pellet of a known thickness.

  • Apparatus: The pellet is placed in a shale chamber within a linear swell meter, which confines the pellet radially, allowing swelling only in the vertical direction.

  • Fluid Exposure: The test fluid (e.g., a solution of the shale inhibitor) is introduced into the chamber, immersing the pellet.

  • Measurement: A linear variable differential transformer (LVDT) continuously measures the vertical expansion of the pellet over time.

  • Data Analysis: The swelling is recorded as a percentage of the original pellet thickness. The test is typically run for a set period (e.g., 180 minutes or until swelling ceases).

Hot-Rolling Recovery Test

This test simulates the interaction between shale cuttings and drilling fluid under dynamic and elevated temperature conditions to evaluate the inhibitive properties of the fluid.

Methodology:

  • Sample Preparation: Shale cuttings are crushed and sieved to a specific size range (e.g., 2-5 mm).

  • Fluid and Shale Addition: A known weight of the sized shale cuttings is added to a container with the test fluid.

  • Hot-Rolling: The container is sealed and placed in a roller oven to be rolled at a specified temperature (e.g., 80°C, 120°C, or 160°C) for a set duration (e.g., 16 hours).

  • Recovery and Washing: After cooling, the remaining shale cuttings are poured over a sieve (e.g., 40 mesh) to separate them from the fluid. The recovered cuttings are then washed.

  • Drying and Weighing: The recovered shale cuttings are dried in an oven at a specific temperature (e.g., 105°C) for a set time (e.g., 4 hours) and then weighed.

  • Calculation: The shale recovery percentage is calculated as the ratio of the final dry weight of the cuttings to the initial weight.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in evaluating shale inhibitors, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Linear_Swelling_Test cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis start Start: Dry Shale/Bentonite compress Compress at 25,000 psi start->compress pellet Form Compacted Pellet compress->pellet place_pellet Place Pellet in Swell Meter pellet->place_pellet add_fluid Introduce Test Fluid place_pellet->add_fluid measure Measure Swelling with LVDT add_fluid->measure record Record Swelling vs. Time measure->record calculate Calculate % Swelling record->calculate end End: Swelling Curve calculate->end

Caption: Workflow for the Linear Swelling Test.

Experimental_Workflow_Hot_Rolling_Recovery_Test cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis start Start: Shale Cuttings crush Crush and Sieve (2-5 mm) start->crush weigh_initial Weigh Initial Sample crush->weigh_initial add_to_fluid Add Cuttings to Test Fluid weigh_initial->add_to_fluid hot_roll Hot-Roll at Temp for 16h add_to_fluid->hot_roll cool_recover Cool and Recover on Sieve hot_roll->cool_recover wash Wash Recovered Cuttings cool_recover->wash dry Dry Cuttings at 105°C wash->dry weigh_final Weigh Final Dry Sample dry->weigh_final calculate Calculate % Recovery weigh_final->calculate end End: Recovery Percentage calculate->end

Caption: Workflow for the Hot-Rolling Recovery Test.

Inhibition Mechanisms

The efficacy of a shale inhibitor is determined by its mechanism of action. Here's a comparison of the proposed mechanisms for the discussed additives.

  • This compound: The inhibition mechanism is believed to involve the adipate anions and ammonium cations entering the clay layers.[6] They then bind the clay sheets together through a combination of electrostatic adsorption and hydrogen bonding.[6] This dual action helps to prevent water from penetrating the clay matrix and causing swelling.

  • Potassium Chloride (KCl): The potassium ion (K⁺) has a suitable ionic radius to fit into the hexagonal cavities of the clay surface, effectively binding the clay layers together and reducing hydration.

  • Polyamines: These are cationic polymers that adsorb onto the negatively charged clay surfaces. This adsorption neutralizes the surface charge and encapsulates the shale, preventing water interaction and dispersion.

  • Partially Hydrolyzed Polyacrylamide (PHPA): PHPA is a long-chain polymer that encapsulates shale cuttings, forming a protective layer that inhibits dispersion. It also reduces fluid loss to the formation.

Conclusion

This compound presents a promising alternative to conventional shale inhibitors. The available data suggests that it can offer superior performance in reducing shale swelling compared to standard inhibitors like potassium chloride. Its proposed inhibition mechanism, involving both electrostatic interaction and hydrogen bonding, provides a robust means of stabilizing reactive shales. However, for a complete and definitive comparison, further studies are required that evaluate this compound against a wider range of modern shale inhibitors under identical, standardized testing conditions. The experimental protocols and workflows detailed in this guide provide a framework for such future comparative assessments. Researchers and professionals in the field are encouraged to consider these methodologies to ensure the generation of comparable and reliable data for the continued development of effective shale inhibitors.

References

"benchmarking the stability of diammonium adipate under various conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diammonium adipate, the salt formed from adipic acid and ammonia, sees use in various applications, including as a food additive and in chemical synthesis. Its stability under different environmental conditions is a critical factor for formulation development, shelf-life determination, and overall product quality. This guide provides an objective comparison of the stability of this compound under various conditions, supported by available experimental data. We also compare its performance with common alternatives where data is available.

Thermal Stability

The thermal stability of a compound is crucial for processes involving heat, such as manufacturing, sterilization, and storage at elevated temperatures. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in determining a material's response to heat.

A study involving thermal analysis of dapsone tosylate (DAP) provides some insight into the thermal behavior of this compound, which was used as a point of comparison. The DSC curve for this compound shows a melting point at 178 °C.[1] The TGA analysis indicated chemical decomposition starting above 350 °C, with a significant mass loss of 60% observed at 280 °C.[1] This suggests that while this compound is stable at room temperature, it undergoes decomposition at elevated temperatures, likely through the loss of ammonia followed by the degradation of adipic acid. It is important to note that control of temperature and pH are critical parameters in the synthesis of adipate salts to ensure the stability of the product.[2]

Table 1: Thermal Properties of this compound

ParameterValueAnalytical Method
Melting Point178 °CDSC
Decomposition Onset> 280 °C (60% mass loss)TGA

Hygroscopicity and Stability in the Presence of Moisture

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability, flowability, and handling of powdered ingredients. Ammonium salts of dicarboxylic acids are known to be hygroscopic.[3]

pH-Dependent Stability

The stability of salts in solution is often dependent on the pH. For salts of weak acids and weak bases, such as this compound, changes in pH can shift the equilibrium, potentially leading to the dissociation of the salt back into its acidic and basic components.[9] The pH of a 1% solution of diammonium phosphate, a related compound, is between 7.5 and 8.0.

In food applications, acidulants are used to control pH, enhance flavor, and inhibit microbial growth.[10][11] The effectiveness and stability of these acidulants are pH-dependent. For instance, the stability of the peptide exenatide was found to be significantly affected by pH, with different degradation pathways dominating at different pH levels.[12][13][14] While specific studies on the pH stability profile of this compound are limited, it is expected that its stability in aqueous solutions would be optimal in a neutral to slightly alkaline pH range, where the equilibrium favors the salt form. Deviations to acidic or strongly alkaline pH could promote the dissociation into adipic acid and ammonia.

Comparison with Alternatives

A direct comparison of the stability of this compound with its alternatives is challenging due to the lack of studies performing head-to-head comparisons under identical conditions. However, we can infer some general comparisons based on the properties of common alternatives.

Table 2: General Comparison of this compound with Alternative Acidulants

CompoundTypePrimary Use in FoodKnown Stability Characteristics
This compound Ammonium Salt of Dicarboxylic AcidAcidity regulatorDecomposes at elevated temperatures.[1] Hygroscopic nature.
Citric Acid Organic AcidFlavoring, preservative, pH controlGenerally stable, but can degrade at high temperatures. Less hygroscopic than many salts.
Malic Acid Organic AcidFlavor enhancer, pH controlGood buffering capacity and can enhance fruit flavors.[15]
Phosphoric Acid Inorganic AcidAcidulant in beverages (e.g., colas)Strong acid, provides a distinct tartness.[11][15]
Sodium Adipate Sodium Salt of Dicarboxylic AcidAcidity regulatorGenerally more thermally stable than the corresponding ammonium salt due to the stronger ionic bond.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental findings. Below are generalized protocols for key stability-indicating experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a substance.

Protocol:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., aluminum or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

  • Continuously monitor and record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Dynamic Vapor Sorption (DVS)

Objective: To measure the hygroscopicity of a substance by determining the amount of solvent vapor absorbed or desorbed at different relative humidity levels.

Protocol:

  • Place a precisely weighed sample (typically 10-20 mg) onto the DVS instrument's microbalance.

  • Equilibrate the sample at a low relative humidity (RH), typically 0%, until a stable mass is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold.

  • After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to the starting RH to obtain the desorption isotherm.

  • Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The shape of the isotherm provides information on the material's hygroscopicity and its interaction with moisture.[16][17]

High-Performance Liquid Chromatography (HPLC) for Degradation Products

Objective: To separate, identify, and quantify the parent compound and its degradation products to assess stability.

Protocol (General for Adipic Acid and related compounds):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which for organic acids often consists of a buffered aqueous solution and an organic modifier like acetonitrile.[2] For adipic acid analysis, a common mobile phase is a mixture of water, acetonitrile, and an acid such as phosphoric acid to ensure the analyte is in its protonated form.

  • Standard Preparation: Prepare standard solutions of this compound and any known potential degradation products at various concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the this compound sample (e.g., from a stability study) in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of organic acids.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 20 µL).

    • Detection: Use a UV detector at a low wavelength (around 210 nm) where the carboxyl group absorbs.[2]

  • Data Analysis: Compare the chromatograms of the samples to the standards to identify and quantify the amount of this compound remaining and the amount of any degradation products formed.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_conditions Stress Conditions cluster_testing Analytical Testing cluster_data Data Analysis cluster_output Output Temperature Temperature TGA_DSC TGA / DSC Temperature->TGA_DSC Humidity Humidity DVS DVS Humidity->DVS pH pH HPLC HPLC pH->HPLC Thermal_Data Thermal Stability Data TGA_DSC->Thermal_Data Hygro_Data Hygroscopicity Profile DVS->Hygro_Data Degradation_Data Degradation Kinetics HPLC->Degradation_Data Comparison Comparative Stability Profile Thermal_Data->Comparison Hygro_Data->Comparison Degradation_Data->Comparison

Caption: A workflow for assessing the stability of this compound.

References

Safety Operating Guide

Proper Disposal of Diammonium Adipate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides detailed, step-by-step procedures for the proper disposal of diammonium adipate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe working environment and ensure compliance with waste management regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). While not classified as hazardous for transport, it can cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Hand Protection: Use chemical-impermeable gloves.[3] Gloves must be inspected before use, and hands should be washed and dried after handling.[3]

  • Body Protection: Wear suitable protective clothing. In case of fire or significant spill, fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a suitable respiratory mask.[4]

Safe Handling Practices:

  • Handle in a well-ventilated area.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Accidental Release and Spill Containment

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.

Step-by-Step Spill Response:

  • Evacuate Personnel: Keep people away from and upwind of the spill/leak.[3]

  • Ensure Ventilation: Provide adequate ventilation to the area.

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[3]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[3]

  • Clean-up:

    • For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[3]

    • For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).[1] Collect the absorbed material and place it in a convenient waste disposal container.[1]

  • Decontaminate: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[1]

This compound Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination. The primary recommended methods involve professional chemical waste management services.

General Disposal Guidelines:

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Avoid Sewer Disposal: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]

  • Regulatory Compliance: Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1] Processing, use, or contamination of this product may change the waste management options.[1]

Disposal of Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

Hazard and Regulatory Information

The following table summarizes the hazard classifications for this compound. It is important to note that while it is not classified as a hazardous material for transport, it does present risks that require careful handling.

Hazard ClassificationDescription
GHS Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Transport Information Not classified as dangerous goods for transport (DOT, ADR/RID, IMDG, IATA).[1]
Regulatory Framework Disposal must adhere to regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States, as well as state and local authorities.[6][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.

This compound Disposal Workflow cluster_assessment Initial Assessment cluster_handling Handling & Segregation cluster_disposal Disposal Path start Start: this compound for Disposal check_contamination Is the material contaminated? start->check_contamination pure_waste Segregate as Pure this compound Waste check_contamination->pure_waste No contaminated_waste Segregate as Contaminated Waste (Note contaminants on label) check_contamination->contaminated_waste Yes package Package in a suitable, closed, and labeled container pure_waste->package contaminated_waste->package licensed_facility Arrange for pickup by a licensed chemical waste disposal facility package->licensed_facility incineration Preferred Method: Controlled Incineration licensed_facility->incineration destruction_plant Alternative: Chemical Destruction Plant licensed_facility->destruction_plant end End: Disposal Complete incineration->end destruction_plant->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Diammonium adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diammonium adipate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound
Synonyms Ammonium adipate, Hexanedioic acid diammonium salt
CAS Number 3385-41-9
Molecular Formula C6H16N2O4
Molecular Weight 180.20 g/mol
Appearance White to practically white crystalline powder
Solubility Soluble in water
Melting Point 180 to 183°C

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesWear protective gloves. Nitrile, neoprene, or other suitable materials are recommended. Gloves must be inspected prior to use.
Eye Protection Safety glasses or gogglesWear chemical goggles or safety glasses with side-shields.
Skin and Body Protection Protective clothingWear suitable protective clothing, such as a lab coat or coveralls.
Respiratory Protection Approved respiratorIn case of inadequate ventilation or dust formation, wear an approved mask or respirator.

Handling and Storage Procedures

Safe Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe in dust, vapors, or mist.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Protect from sunlight and moisture.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.

  • Hazards: Containers may explode when heated. Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Avoid release into the environment.

  • Absorb: For spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite. For dry spills, sweep up the material.

  • Collect: Use a shovel to place the material into a suitable container for waste disposal.

  • Clean: Finish cleaning the contaminated surface by spreading water and allowing it to be collected for disposal as per local regulations.

Waste Disposal:

  • Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.

  • Do not contaminate water, foodstuffs, or soil with the waste material. Do not discharge into sewer systems.

Diagram: Spill Response Workflow

Spill_Response_Workflow This compound Spill Response start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose end Spill Managed dispose->end

Caption: Workflow for managing a this compound spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.